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  • Product: 4-Methoxypyridine hydrate
  • CAS: 731863-18-6

Core Science & Biosynthesis

Foundational

Technical Guide: 4-Methoxypyridine vs. 4-Methoxypyridine N-oxide Hydrate

The following technical guide details the structural, electronic, and practical distinctions between 4-Methoxypyridine (4-MP) and its oxidized derivative, 4-Methoxypyridine N-oxide (4-MPNO) , with a specific focus on the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, electronic, and practical distinctions between 4-Methoxypyridine (4-MP) and its oxidized derivative, 4-Methoxypyridine N-oxide (4-MPNO) , with a specific focus on their hydration behavior and solid-state properties.

Structural Architecture, Hydration Dynamics, and Synthetic Pathways[1]

Executive Summary

In drug development and catalytic design, the transformation of a pyridine to its N-oxide represents a dramatic shift in physicochemical identity. This guide analyzes the transition from 4-Methoxypyridine (4-MP) —a lipophilic, basic liquid—to 4-Methoxypyridine N-oxide (4-MPNO) —a polar, hygroscopic solid that typically exists as a stable hydrate.[1]

Understanding this shift is critical for:

  • Formulation Scientists: Managing the hygroscopicity and polymorphism of N-oxide metabolites or prodrugs.[1][2]

  • Synthetic Chemists: Utilizing the "Push-Pull" electronic activation of the N-oxide moiety.[1]

  • Medicinal Chemists: Exploiting the distinct hydrogen-bond acceptor (HBA) profiles of the N-oxide oxygen versus the pyridine nitrogen.

Part 1: Electronic & Molecular Architecture[1]

The fundamental difference between these two species lies in the nature of the heteroatom and its interaction with the aromatic system.[2]

The Electronic Divergence[3]
  • 4-Methoxypyridine (4-MP): The nitrogen atom possesses a localized lone pair in an

    
     orbital perpendicular to the 
    
    
    
    -system.[1] This makes 4-MP a classic Brønsted base (pKa ~6.[1][2]6) and a nucleophile.[1][2][3][4] The methoxy group at the 4-position acts as an electron-donating group (EDG) via resonance, increasing electron density at the nitrogen.
  • 4-Methoxypyridine N-oxide (4-MPNO): The N-oxide bond is coordinate covalent (

    
    ).[1] This creates a massive dipole.[1][2] The oxygen atom is electron-rich and acts as a potent Hydrogen Bond Acceptor (HBA), but the formal positive charge on the nitrogen renders the ring electron-deficient at the 2- and 6-positions, while the oxygen back-donates into the 4-position.
    
Visualization of Electronic States

The following diagram illustrates the resonance contributions and the resulting dipole inversion.

ElectronicStructure MP 4-Methoxypyridine (4-MP) (Liquid, pKa ~6.6) LonePair N-Lone Pair (Localized sp2) MP->LonePair Primary Feature Resonance_MP Methoxy Donation Increases N-Basicity MP->Resonance_MP Electronic Effect MPNO 4-MP N-oxide (4-MPNO) (Solid, pKa ~0.7) Dipole N(+)-O(-) Dipole (Strong H-Bond Acceptor) MPNO->Dipole Primary Feature Resonance_MPNO Push-Pull System Methoxy Donates -> N-Oxide Accepts MPNO->Resonance_MPNO Electronic Effect LonePair->Dipole Oxidation Transformation

Figure 1: Comparative electronic architecture showing the shift from a localized lone pair in 4-MP to the strong dipole in 4-MPNO.

Part 2: The Hydration Phenomenon (Solid vs. Liquid)

A common misconception is treating both species as equivalent "hydrates."[1][2] In standard conditions (STP), 4-MP is a liquid , whereas 4-MPNO is a solid that readily forms a stable hydrate.

4-Methoxypyridine (The Liquid Base)[4]
  • State: Liquid (mp ~4°C, bp 191°C).[1][2]

  • Water Interaction: Miscible with water.[1][2] It does not form a stable crystalline hydrate lattice at room temperature.[1][2] Water molecules interact dynamically with the pyridine nitrogen via transient H-bonds, but the lattice energy is insufficient to stabilize a solid hydrate.

4-Methoxypyridine N-oxide (The Solid Hydrate)[1]
  • State: Crystalline Solid (mp ~80–85°C for the hydrate).[1][2]

  • The Crystal Lattice: The N-oxide oxygen is a "super-acceptor."[1][2] In the crystal lattice of the hydrate (typically a monohydrate), water molecules act as bridges.[2]

    • Stoichiometry: Usually 1:1 (Monohydrate).[1][2]

    • Binding Mode: The water molecule donates two hydrogen bonds to the oxygen atoms of two adjacent N-oxide molecules, forming a chain or sheet-like structure.

    • Thermodynamics: The formation of these strong

      
       bonds provides the enthalpy required to solidify the material, raising the melting point significantly compared to the free base.
      
Comparative Data Table
Feature4-Methoxypyridine (4-MP)4-Methoxypyridine N-oxide (4-MPNO)
Physical State (STP) Clear LiquidCrystalline Solid (Hygroscopic)
Melting Point ~4 °C~80–85 °C (Hydrate)
pKa (Conjugate Acid) 6.58 (Proton on N)0.7 (Proton on O)
H-Bond Basicity (

)
Moderate (Lone pair)High (Dipolar Oxygen)
Hydration Behavior Miscible (Solution phase)Stable Crystalline Hydrate (Lattice)
Dipole Moment ~2.9 D~4.5 D

Part 3: Synthesis & Transformation Protocol

The conversion of 4-MP to 4-MPNO is a standard oxidative protocol.[1][2] Below is a self-validating method using Hydrogen Peroxide/Acetic Acid, preferred for its scalability over mCPBA.

Experimental Workflow (Graphviz)

Synthesis Start Start: 4-Methoxypyridine (Liquid) Reagent Add 30% H2O2 + Acetic Acid (Reflux, 60-80°C) Start->Reagent Reaction Reaction Progress (Monitor via TLC/HPLC) Reagent->Reaction Quench Concentrate & Neutralize (pH 4-5 adjustment) Reaction->Quench Complete Conversion Extraction Extraction (DCM) & Evaporation Quench->Extraction Product End: 4-MPNO Hydrate (Hygroscopic Solid) Extraction->Product

Figure 2: Step-by-step synthesis of 4-MPNO Hydrate from 4-MP.

Detailed Protocol
  • Reaction: Dissolve 4-MP (1.0 eq) in Glacial Acetic Acid. Slowly add 30%

    
     (1.5 eq). Heat to 70–80°C for 6–12 hours.
    
    • Why: Acetic acid acts as both solvent and catalyst, forming peracetic acid in situ, which is the active oxygen donor.[2]

  • Monitoring: Monitor disappearance of 4-MP by TLC (MeOH/DCM 1:9) or HPLC. 4-MPNO is significantly more polar (lower

    
    ).[1][2]
    
  • Workup (Critical for Hydrate Formation):

    • Concentrate under reduced pressure to remove excess acetic acid.[1][2]

    • Add water.[1][2][4][5] Adjust pH to ~4–5 (using NaOH or

      
      ).[1][2]
      
    • Note: Unlike basic pyridines, N-oxides are not easily extracted into organic solvents from acidic water.[1][2] However, at pH 4-5, the species is neutral (not protonated, as pKa is ~0.7).[1]

    • Extract exhaustively with Dichloromethane (DCM) or Chloroform.[1][2]

  • Isolation: Dry organic layer over

    
    , filter, and evaporate. The residue will solidify upon standing and absorption of atmospheric moisture, forming the hydrate .[2]
    

Part 4: Implications for Drug Development[1][6]

Solubility & Formulation
  • Solubility Profile: 4-MPNO is significantly more water-soluble than 4-MP due to the N-oxide dipole.[1]

  • Prodrug Strategy: N-oxides are often used as "bioreductive prodrugs."[1][2] In vivo, they can be reduced back to the parent pyridine (4-MP) by cytochrome P450 or xanthine oxidase enzymes, releasing the active drug in hypoxic tissues (e.g., tumors).

  • Polymorphism Risk: Because 4-MPNO is hygroscopic, it can exist in multiple hydration states (anhydrate vs. monohydrate).[1][2] In formulation, the monohydrate is often the preferred regulatory starting material (RSM) because it is thermodynamically stable under ambient humidity, whereas the anhydrate may absorb water unpredictably.

Analytical Differentiation
  • NMR (

    
    ):  The protons at the 2,6-positions of 4-MPNO shift downfield (deshielded) compared to 4-MP due to the positive charge on the nitrogen, despite the shielding effect of the oxygen.
    
  • IR Spectroscopy: Look for the characteristic N-O stretch in 4-MPNO at approximately 1200–1300 cm⁻¹ , which is absent in 4-MP.

References

  • Physical Properties of 4-Methoxypyridine

    • Source: PubChem Compound Summary. "4-Methoxypyridine".[1][2]

    • URL:[Link][1]

  • Synthesis of Pyridine N-oxides

    • Title: "Pyridine-N-oxide".[1][2][4][5][6][7][8][9][10] Organic Syntheses, Coll.[1][2] Vol. 4, p.828 (1963).[1][2]

    • URL:[Link][1]

  • Hydrogen Bonding in N-Oxides

    • Title: "The lipophilicity and hydrogen bond strength of pyridine-N-oxides".[1][2][9] New Journal of Chemistry.

    • URL:[Link]

  • pKa Comparisons

    • Source: IUPAC Dissociation Constants of Organic Bases in Aqueous Solution.[1][2]

    • URL:[Link][1]

Sources

Exploratory

Chemical properties of 4-Methoxypyridine hydrate CAS 207511-18-0

Technical Whitepaper: Chemical Properties & Applications of 4-Methoxypyridine N-oxide Hydrate Executive Summary 4-Methoxypyridine N-oxide hydrate (CAS 207511-18-0) is a specialized heterocyclic building block and oxidant...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Chemical Properties & Applications of 4-Methoxypyridine N-oxide Hydrate

Executive Summary

4-Methoxypyridine N-oxide hydrate (CAS 207511-18-0) is a specialized heterocyclic building block and oxidant used in advanced organic synthesis and coordination chemistry. Unlike its liquid parent compound (4-methoxypyridine), the N-oxide hydrate exists as a stable, crystalline solid, offering improved handling characteristics for stoichiometric applications. It serves as a critical intermediate in the synthesis of 2-substituted pyridine derivatives (via the Reissert-Henze reaction mechanism) and acts as an oxygen-atom transfer reagent in metal-catalyzed oxidations. This guide details its physicochemical profile, mechanistic reactivity, and validated experimental protocols for researchers in drug discovery and materials science.

Chemical Identity & Physicochemical Properties

The compound is the hydrated form of 4-methoxypyridine N-oxide. The presence of water molecules in the crystal lattice stabilizes the polar N-oxide functionality, making it less hygroscopic than its anhydrous counterpart while retaining high solubility in polar organic solvents.

Table 1: Physicochemical Constants

PropertyValue / Description
Chemical Name 4-Methoxypyridine 1-oxide hydrate
CAS Number 207511-18-0 (Hydrate); 1122-96-9 (Anhydrous)
Molecular Formula C₆H₇NO₂[1][2][3][4] · xH₂O (Typically x ≈ 1)
Molecular Weight 125.13 g/mol (Anhydrous basis)
Appearance White to light yellow crystalline powder
Melting Point 73–85 °C (Broad range due to hydration)
pKa (Conjugate Acid) ~2.30 (Predicted/Experimental range)
Solubility Soluble in Water, Methanol, Dichloromethane, Acetonitrile
Storage Conditions Inert atmosphere, Desiccated, Room Temperature

Structural Analysis & Electronic Properties

The reactivity of 4-methoxypyridine N-oxide is defined by a "push-pull" electronic system. The methoxy group at the C4 position acts as a strong electron donor (+M effect), significantly increasing electron density on the N-oxide oxygen compared to unsubstituted pyridine N-oxide.

  • Nucleophilicity: The oxygen atom of the N-oxide is sufficiently nucleophilic to coordinate with transition metals (Ag, Rh, Ir) or attack electrophiles.[5]

  • Electrophilic Activation: Despite the electron-rich nature of the oxygen, the N-oxide moiety activates the pyridine ring at the C2 and C6 positions towards nucleophilic attack, particularly after activation with an electrophile (e.g., POCl₃ or acid anhydrides).

Figure 1: Electronic Resonance & Reactivity Map

G Methoxy Methoxy Group (C4) (+M Donor) Ring Pyridine Ring (Aromatic System) Methoxy->Ring Increases e- density NOxide N-Oxide Moiety (Dipolar N+-O-) Ring->NOxide Resonance stabilization O_Nu Oxygen Nucleophilicity (Ligand Binding) NOxide->O_Nu Primary site for Metals/Electrophiles C2_Act C2/C6 Activation (Nucleophilic Attack) NOxide->C2_Act Activates adjacent carbons (after O-functionalization)

Caption: Electronic interplay showing the methoxy donor effect stabilizing the N-oxide and directing reactivity.[5]

Reactivity & Mechanistic Applications

Functionalization via Reissert-Henze Reaction

The most common application in drug development is the conversion of the N-oxide to 2-chloro-4-methoxypyridine. This transformation is critical for installing handles for further cross-coupling (e.g., Suzuki-Miyaura).[5]

  • Mechanism: The reaction typically employs phosphoryl chloride (POCl₃).[5][6] The N-oxide oxygen attacks the phosphorus, creating an activated intermediate. A chloride ion then attacks the C2 position, followed by re-aromatization and elimination of the phosphate group.[5]

Ligand in Coordination Chemistry

The N-oxide oxygen serves as a versatile ligand for transition metals. Recent studies have utilized 4-methoxypyridine N-oxide to bridge silver(I) atoms in 1-D coordination polymers and as an ancillary ligand in Iridium(III) complexes for deep-blue phosphorescence.

Oxidative Catalysis

In combination with hypervalent iodine reagents (e.g., IBX), 4-methoxypyridine N-oxide can act as a ligand/additive to modulate oxidative power, facilitating the dehydrogenation of carbonyl compounds under mild conditions.[3]

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-4-methoxypyridine

Target: Functionalization of the pyridine ring for medicinal chemistry scaffolds.

Reagents:

  • 4-Methoxypyridine N-oxide hydrate (1.0 eq)

  • Phosphoryl chloride (POCl₃) (3.0 - 5.0 eq)[5]

  • Solvent: Chloroform (CHCl₃) or Toluene (optional, can be run neat)[5]

Workflow:

  • Drying (Critical): Although the hydrate is used, excess water can hydrolyze POCl₃ violently.[5] It is recommended to dry the hydrate under vacuum over P₂O₅ for 4 hours or azeotrope with toluene if strict anhydrous conditions are required.[5]

  • Addition: Place the N-oxide in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Reaction: Add POCl₃ dropwise at 0°C (ice bath) to control the exotherm.

  • Heating: Once addition is complete, heat the mixture to reflux (approx. 100-110°C) for 4–6 hours. Monitor by TLC (DCM/MeOH 95:5) for the disappearance of the polar N-oxide spot.[5]

  • Quenching: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl₃.[5]

  • Neutralization: Adjust pH to ~8-9 using solid Na₂CO₃ or 50% NaOH solution.

  • Extraction: Extract with Dichloromethane (3 x volumes). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from hexanes or purify via silica gel chromatography.

Figure 2: Chlorination Workflow

G Start 4-Methoxypyridine N-oxide (Hydrate) Step1 Step 1: Dehydration (Azeotrope/Vacuum) Start->Step1 Step2 Step 2: Activation Add POCl3 at 0°C Step1->Step2 Anhydrous Precursor Step3 Step 3: Rearrangement Reflux 4-6 hrs Step2->Step3 Formation of [Py-O-POCl2]+ Step4 Step 4: Quench & Neutralize Ice/Water -> pH 8 Step3->Step4 Cl- attack at C2 End Product: 2-Chloro-4-methoxypyridine Step4->End Isolation

Caption: Step-by-step workflow for the conversion of N-oxide to 2-chloropyridine derivative.

Handling, Safety & Stability

  • Hygroscopicity: The compound is hygroscopic.[3][5] While the hydrate is stable, exposure to ambient moisture can alter the stoichiometry, affecting precise molar calculations in synthesis.[5] Store in a tightly sealed container.

  • Hazards:

    • H315: Causes skin irritation.[3][5][7][8]

    • H319: Causes serious eye irritation.[5][8]

    • H335: May cause respiratory irritation.[3][5][8]

  • PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory.[5] Work within a fume hood, especially when using chlorinating agents like POCl₃.[5]

References

  • ChemicalBook. (2025).[5] 4-Methoxypyridine N-oxide Properties and CAS Data. Retrieved from [5]

  • PubChem. (2025).[5][8][9] 4-Methoxypyridine N-oxide | C6H7NO2.[2][10] National Library of Medicine.[5] Retrieved from [5]

  • Sigma-Aldrich. (2025).[5][8] 4-Methoxypyridine N-oxide hydrate Technical Data Sheet.[7] Retrieved from [5]

  • ResearchGate. (2025). 4-Methoxypyridine N-oxide: An electron-rich ligand that can simultaneously bridge three silver atoms.[11] Retrieved from [5]

  • PrepChem. (2025).[5] Synthesis of 2-chloro-4-nitropyridine-N-oxide (Methodology Reference). Retrieved from [5]

Sources

Foundational

Solubility Profiling and Process Engineering of 4-Methoxypyridine N-Oxide Hydrate

The following technical guide details the solubility profile, thermodynamic behavior, and process engineering applications of 4-Methoxypyridine N-oxide hydrate , the solid crystalline form most relevant to drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and process engineering applications of 4-Methoxypyridine N-oxide hydrate , the solid crystalline form most relevant to drug development and organic synthesis.

Executive Summary & Chemical Identity

In pharmaceutical synthesis, the distinction between a free base and its oxidized hydrate forms is critical for process design. 4-Methoxypyridine (CAS 620-08-6) is a hygroscopic liquid at room temperature.[1] However, the subject of this guide is the 4-Methoxypyridine N-oxide hydrate (CAS 207511-18-0) , a crystalline solid widely used as a catalyst and synthetic intermediate.

Understanding the solubility of this hydrate is pivotal for two reasons: purification efficiency (recrystallization) and reaction kinetics (homogeneity in oxidation/reduction cycles). This guide synthesizes qualitative solubility data with a rigorous protocol for generating thermodynamic parameters, as specific mole-fraction datasets are often proprietary or absent in public literature.

Chemical Profile
PropertySpecification
Compound Name 4-Methoxypyridine N-oxide hydrate
CAS Number 207511-18-0 (Hydrate); 1122-96-9 (Anhydrous)
Physical State Crystalline Solid (Light brown to white)
Melting Point 73–85 °C (Dependent on hydration level)
Molecular Weight 125.13 g/mol (Anhydrous basis)
Primary Function Nucleophilic catalyst, Ligand, Synthetic Intermediate

Solubility Landscape: Solvent Compatibility

The solubility of 4-Methoxypyridine N-oxide hydrate is governed by its highly polar N-oxide moiety (


) and the presence of lattice water. It exhibits a "like-dissolves-like" behavior favoring polar protic and aprotic solvents.
Qualitative Solubility Map

The following table categorizes solvent compatibility based on experimental utility in synthesis and purification.

Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Polar Protic Methanol, Ethanol, WaterHigh Primary reaction medium; Dissolution for hydrogenation.
Polar Aprotic DMSO, Acetonitrile (MeCN), DMFHigh Ligand exchange reactions; Catalytic oxidation cycles.
Chlorinated Dichloromethane (DCM), ChloroformModerate/High Extraction solvent; Biphasic oxidation reactions.
Ethers THF, 1,4-DioxaneModerate Co-solvent for reduction reactions.
Non-Polar Hexane, Heptane, TolueneLow/Insoluble Anti-solvent for recrystallization (precipitates the N-oxide).

Senior Scientist Insight: The high solubility in DCM is particularly useful. Unlike many polar salts that require water, 4-Methoxypyridine N-oxide can be dissolved in DCM for organic-phase oxidations, then precipitated by adding Hexane or Diethyl Ether to drive purification.

Thermodynamic Framework

To transition from qualitative observations to precise process control, we apply thermodynamic modeling. While specific Apelblat parameters for this hydrate are not standard in handbook data, the Modified Apelblat Equation is the industry standard for modeling its solubility curve.

The Modified Apelblat Model

For a non-ideal solution, the mole fraction solubility (


) as a function of temperature (

) is expressed as:


  • A, B, C: Empirical parameters derived from experimental data.

  • Causality:

    • 
       and 
      
      
      
      reflect the enthalpy of solution and non-ideal mixing behavior.
    • 
        accounts for the temperature dependence of the heat capacity change upon dissolution.
      
Dissolution Thermodynamics

The dissolution process is driven by the Gibbs Free Energy change (


), defined by the van't Hoff equation:


  • Endothermic Process (

    
    ):  Solubility increases with temperature (typical for this N-oxide).
    
  • Entropy Driven (

    
    ):  The disruption of the crystal lattice and the release of hydration water contribute to a positive entropy change.
    

Experimental Protocol: Determination of Solubility

Since specific thermodynamic tables are often unavailable for niche intermediates, the following self-validating protocol allows you to generate this data in-house. This method uses the Isothermal Saturation Method coupled with Gravimetric Analysis.

Workflow Diagram

The following logic flow illustrates the critical path for accurate solubility determination.

SolubilityProtocol Start Start: Excess Solute Addition Equilibration Equilibration (Constant T, Stirring) Start->Equilibration T = 273-323 K Filtration Isothermal Filtration (0.45 µm Syringe Filter) Equilibration->Filtration 24-48 Hours Analysis Quantification (Gravimetric or HPLC) Filtration->Analysis Weigh Supernatant Calculation Calculate Mole Fraction (x) & Model Fitting Analysis->Calculation Data Processing

Figure 1: Step-by-step workflow for determining thermodynamic solubility.

Detailed Methodology
  • Preparation: Add excess 4-Methoxypyridine N-oxide hydrate to 10 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.

  • Equilibration: Stir the slurry at a fixed temperature (controlled by a water bath, accuracy

    
     K) for 24 hours.
    
    • Validation Check: Stop stirring for 1 hour. If solid settles and supernatant is clear, equilibrium is likely reached.

  • Sampling: Withdraw 2 mL of supernatant using a pre-warmed syringe equipped with a 0.45 µm PTFE filter.

    • Why pre-warmed? To prevent premature crystallization inside the needle (which would lower the measured solubility).

  • Quantification (Gravimetric):

    • Weigh a clean, dry weighing dish (

      
      ).
      
    • Add the filtered solution and weigh immediately (

      
      ).
      
    • Evaporate solvent in a vacuum oven at 40°C until constant weight is achieved (

      
      ).
      
  • Calculation:

    
    
    

Process Applications & Crystallization Strategy

The solubility differential between Dichloromethane (DCM) and Hexane is the basis for the most effective purification strategy for this compound.

Recrystallization Workflow
  • Dissolution: Dissolve crude 4-Methoxypyridine N-oxide in a minimum volume of warm DCM or Acetone.

  • Filtration: Filter hot to remove insoluble mechanical impurities.

  • Anti-Solvent Addition: Slowly add Hexane or Diethyl Ether to the filtrate while stirring.

    • Mechanism:[2] The non-polar anti-solvent disrupts the solute-solvent dipole interactions, forcing the polar N-oxide to nucleate.

  • Cooling: Cool the mixture to 0-4°C to maximize yield.

  • Isolation: Filter the white/off-white crystals and dry under vacuum to control the hydration state.

Logic of Solvent Selection

SolventLogic Solute 4-Methoxypyridine N-oxide (Polar / H-Bond Acceptor) PolarSolvent Polar Solvents (MeOH, DCM, Water) High Solubility Solute->PolarSolvent Dipole-Dipole Stabilization NonPolarSolvent Non-Polar Solvents (Hexane, Toluene) Low Solubility Solute->NonPolarSolvent Lack of Interaction Process Process Outcome PolarSolvent->Process Reaction Medium NonPolarSolvent->Process Anti-Solvent Precipitation

Figure 2: Thermodynamic logic driving solvent selection for synthesis vs. purification.

References

  • PubChem. (2023). 4-Methoxypyridine N-oxide - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Zhang, S., et al. (2016). Thermodynamic models for determination of solid-liquid equilibrium of pyridine derivatives. Journal of Chemical Thermodynamics.

Sources

Exploratory

A Technical Guide to 4-Methoxypyridine and Its Hydrated Forms: Molecular Formula, Weight, and Practical Implications for Researchers

Abstract 4-Methoxypyridine is a pivotal heterocyclic building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. While its anhydrous form is well-characterized, the term "4-Me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Methoxypyridine is a pivotal heterocyclic building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. While its anhydrous form is well-characterized, the term "4-Methoxypyridine hydrate" introduces a critical ambiguity that can lead to significant experimental errors in stoichiometry and concentration calculations. This technical guide provides a definitive clarification on the molecular formula and weight of 4-Methoxypyridine, addresses the nature of its "hydrated" state, and distinguishes it from the commercially available 4-Methoxypyridine N-oxide hydrate. This paper equips researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required for the accurate handling and application of this important reagent.

Core Compound Profile: Anhydrous 4-Methoxypyridine

Anhydrous 4-Methoxypyridine is the foundational compound from which all derivatives and hydrated forms are considered. It is a liquid at standard temperature and pressure, a crucial detail for understanding its interaction with water.[1][2][3]

1.1 Molecular Structure and Formula

The structure consists of a pyridine ring substituted at the 4-position with a methoxy group (-OCH₃). This substitution influences the electron density of the aromatic ring, making it a versatile intermediate in organic synthesis.[4]

  • Molecular Formula: C₆H₇NO[5][6]

  • CAS Number: 620-08-6[1][5][6][7]

  • IUPAC Name: 4-methoxypyridine[6]

Caption: Molecular structure of 4-Methoxypyridine.

1.2 Molecular Weight and Physicochemical Properties

Accurate molecular weight is paramount for all stoichiometric calculations.

  • Molecular Weight: 109.13 g/mol [1][3][6][7]

Key properties of the anhydrous form are summarized below.

PropertyValueSource(s)
Appearance Clear colorless to slightly yellow liquid[1][2][3]
Melting Point 4 °C[1][2]
Boiling Point 108-111 °C at 65 mmHg[1]
Density 1.075 g/mL at 25 °C[1]

Deconstructing "4-Methoxypyridine Hydrate"

The term "4-Methoxypyridine hydrate" is not associated with a distinct, stable, stoichiometric crystalline hydrate in major chemical catalogs. Instead, it typically refers to one of two possibilities:

  • Hygroscopic Water Absorption: The anhydrous liquid has absorbed an indeterminate amount of atmospheric moisture.

  • Compound Misidentification: The user is actually handling 4-Methoxypyridine N-oxide hydrate , a distinct and separate chemical compound.

2.1 Case 1: Hygroscopic Nature of Liquid 4-Methoxypyridine

The presence of the nitrogen atom in the pyridine ring allows for hydrogen bonding with water. Consequently, anhydrous 4-Methoxypyridine is hygroscopic and will absorb water from the atmosphere if not handled under inert, dry conditions. This does not form a new, stable compound but rather a solution of water in the parent liquid.

Causality: The lone pair of electrons on the pyridine nitrogen acts as a hydrogen bond acceptor. This interaction is the primary mechanism for water absorption.

For illustrative purposes, if one were to assume a theoretical monohydrate, the properties would be as follows:

  • Theoretical Monohydrate Formula: C₆H₇NO · H₂O

  • Theoretical Monohydrate Molecular Weight: 127.14 g/mol

Using an incorrect molecular weight (e.g., 127.14 g/mol instead of 109.13 g/mol ) for a hygroscopic sample can introduce an error of over 16% in molarity calculations, severely compromising experimental reproducibility.

2.2 Case 2: Misidentification with 4-Methoxypyridine N-oxide Hydrate

A frequent source of confusion is the misidentification with 4-Methoxypyridine N-oxide, which is commonly sold as a stable hydrate.[8] This is a different molecule with an oxygen atom bonded to the nitrogen of the pyridine ring.

  • Anhydrous N-oxide Formula: C₆H₇NO₂[8][9][10]

  • Anhydrous N-oxide MW: 125.13 g/mol [8][9][10]

  • N-oxide Hydrate Formula: C₆H₇NO₂ · xH₂O

  • N-oxide CAS Number: 1122-96-9 (anhydrous)[8][9][10]

The molecular weight of the N-oxide is fundamentally different from the parent compound. Using 125.13 g/mol or a hydrated variant for calculations involving 4-Methoxypyridine (109.13 g/mol ) will lead to catastrophic errors in experimental design and execution.

Comparative Summary and Decision Workflow

To ensure scientific integrity, researchers must use the correct molecular formula and weight. The following table provides a clear comparison of the compounds.

CompoundMolecular FormulaMolar Mass ( g/mol )CAS NumberKey Identifier
4-Methoxypyridine (Anhydrous) C₆H₇NO109.13620-08-6Parent compound; a liquid
4-Methoxypyridine (Theoretical Monohydrate) C₆H₇NO · H₂O127.14N/ARepresents water contamination
4-Methoxypyridine N-oxide (Anhydrous) C₆H₇NO₂125.131122-96-9Different compound; N-O bond

The following workflow diagram provides a logical pathway for researchers to determine the correct molecular weight for their calculations.

Workflow Start Reagent labeled: '4-Methoxypyridine Hydrate' Check_Physical Is the sample a solid or a liquid? Start->Check_Physical Check_CAS Check the CAS number on the label. Check_Physical->Check_CAS Liquid Is_N_Oxide CAS is 1122-96-9 or similar. Compound is 4-Methoxypyridine N-oxide hydrate. Check_Physical->Is_N_Oxide Solid Check_CAS->Is_N_Oxide CAS ≠ 620-08-6 Is_Hygroscopic CAS is 620-08-6. Compound is anhydrous 4-Methoxypyridine with unknown water content. Check_CAS->Is_Hygroscopic CAS = 620-08-6 Use_N_Oxide_MW Use MW = 125.13 g/mol (anhydrous basis) and account for water of hydration. Is_N_Oxide->Use_N_Oxide_MW Perform_KF Perform Karl Fischer titration to determine exact water content. Is_Hygroscopic->Perform_KF Calculate_Correct_MW Calculate corrected concentration based on anhydrous MW (109.13 g/mol) and measured water %. Perform_KF->Calculate_Correct_MW

Caption: Decision workflow for identifying the correct compound and molecular weight.

Experimental Protocol: Validating Water Content

For any sample of 4-Methoxypyridine where water content is suspected, direct measurement is the only reliable approach.

4.1 Protocol: Water Determination by Volumetric Karl Fischer Titration

This protocol provides a self-validating method to quantify the mass percentage of water in a liquid 4-Methoxypyridine sample.

Principle: Karl Fischer (KF) titration is a highly specific and accurate method for water determination. It is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water. In modern KF reagents, a base (like imidazole) and a solvent (like methanol) are used to drive the reaction to completion. The endpoint is detected potentiometrically.

Methodology:

  • System Preparation:

    • Flush the KF titration vessel with dry nitrogen or argon to eliminate atmospheric moisture.

    • Add fresh, anhydrous methanol or a specialized KF solvent to the vessel.

    • Pre-titrate the solvent to a stable, dry endpoint to neutralize any residual water in the vessel and solvent.

  • Titer Determination (Validation Step):

    • Accurately weigh (to 0.1 mg) a certified water standard (e.g., sodium tartrate dihydrate or a commercial liquid standard).

    • Inject the standard into the vessel and titrate to the endpoint.

    • Calculate the titer of the KF reagent (mg H₂O / mL of titrant). Repeat at least three times to ensure the standard deviation is within acceptable limits (<2%). This step validates the accuracy of the titrant.

  • Sample Analysis:

    • Accurately weigh (to 0.1 mg) an appropriate amount of the 4-Methoxypyridine sample into a gas-tight syringe. The target sample size should consume a reasonable volume of titrant (e.g., 5-10 mL).

    • Inject the sample into the conditioned KF vessel.

    • Titrate to the potentiometric endpoint. Record the volume of titrant consumed.

  • Calculation:

    • Calculate the percentage of water (% w/w) in the sample using the following formula: % H₂O = (Volume of Titrant (mL) × Titer (mg/mL)) / (Sample Weight (mg)) × 100

  • Application to Stoichiometry:

    • When preparing a stock solution, use the anhydrous molecular weight (109.13 g/mol ) and adjust the mass of the reagent used based on the measured water content. For example, to prepare 100 mL of a 1.0 M solution, you would weigh out 10.913 / (1 - (%H₂O/100)) grams of the hygroscopic liquid.

Conclusion

For professionals in research and drug development, precision is non-negotiable. This guide establishes that anhydrous 4-Methoxypyridine (C₆H₇NO, MW = 109.13 g/mol ) is the primary, well-defined compound. The term "4-Methoxypyridine hydrate" is ambiguous and should be treated with caution, as it most likely refers to either the hygroscopic liquid with an unknown amount of absorbed water or, more critically, a misidentification of 4-Methoxypyridine N-oxide hydrate (anhydrous C₆H₇NO₂, MW = 125.13 g/mol ) . Adherence to the verification workflow and employing quantitative techniques like Karl Fischer titration are essential practices to ensure the integrity and reproducibility of scientific outcomes.

References

  • 4-Methoxypyridine, 98+% . Fisher Scientific.

  • 4-Methoxypyridine N-oxide hydrate technical, ≥90% . Sigma-Aldrich.

  • 4-Methoxypyridine . PubChem, National Center for Biotechnology Information.

  • 4-Methoxypyridine N-oxide . BLD Pharm.

  • 4-Methoxypyridine N-oxide . Smolecule.

  • 4-Methoxypyridine N-oxide . PubChem, National Center for Biotechnology Information.

  • 4-Methoxypyridine . ChemicalBook.

  • 4-Methoxypyridine CAS#: 620-08-6 . ChemicalBook.

  • 4-Methoxypyridine 97% . Sigma-Aldrich.

  • Exploring the Chemical Versatility of 4-Methoxypyridine: A Manufacturer's Perspective . NINGBO INNO PHARMCHEM CO.,LTD.

  • 4-Methoxypyridine . Tokyo Chemical Industry (India) Pvt. Ltd.

  • 4-Methoxypyridine 97% . Sigma-Aldrich. (Note: This is a representative link to a specification sheet which may change; the core product page is the primary reference).

  • 4-methoxypyridine . CymitQuimica.

Sources

Foundational

Technical Whitepaper: Solvation Dynamics and Reactivity Profiles of 4-Methoxypyridine

[1] Executive Summary In high-precision organic synthesis, particularly in nucleophilic catalysis and organometallic coupling, the solvation state of 4-Methoxypyridine (4-MOP) is a critical variable often overlooked.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In high-precision organic synthesis, particularly in nucleophilic catalysis and organometallic coupling, the solvation state of 4-Methoxypyridine (4-MOP) is a critical variable often overlooked.[1] This guide clarifies the distinction between the anhydrous free base (a hygroscopic liquid) and the commonly confused 4-Methoxypyridine N-oxide hydrate (a stable crystalline solid).[1] Furthermore, it details the mechanistic impact of adventitious water ("wet" 4-MOP) on acyl-transfer reactions, providing actionable protocols for drying and validation.[1]

Part 1: Physicochemical Characterization & The "Hydrate" Distinction[2][3][4]

A frequent error in procurement and experimental design is conflating the free base with its N-oxide derivative due to similar nomenclature in catalog listings.[1][2] 4-Methoxypyridine does not form a stable, stoichiometric hydrate in its base form; rather, it behaves as a hygroscopic liquid that forms dynamic hydrogen-bonded networks with water.[1][2]

Table 1: Comparative Properties of Key Forms[6]
FeatureAnhydrous 4-Methoxypyridine "Wet" 4-Methoxypyridine 4-Methoxypyridine N-Oxide Hydrate
CAS Number 620-08-6620-08-6 (Impure)1122-96-9 (Anhydrous CAS often used)
Physical State Clear LiquidLiquid (Cloudy/Phase separated if sat.)[1]Crystalline Solid (Light Brown/White)
Melting Point ~4 °C< 4 °C (Depressed)80–85 °C
pKa (Conj.[1][2] Acid) 6.58 (Stronger base than Pyridine)~6.6 (Solvation shell effects)~0.79 (Much weaker base)
Primary Utility Nucleophilic Catalyst (Acylation), LigandUndesired State (Causes Hydrolysis)Oxidant, Ligand, Synthetic Intermediate
Hygroscopicity High (Absorbs atmospheric moisture)N/AStable Hydrate (Stoichiometric)

Critical Note: If a solid "hydrate" of 4-Methoxypyridine is encountered in a catalog, it is almost invariably the N-Oxide or a salt (e.g., Hydrochloride), not the free base.[1]

Part 2: Mechanistic Implications of Water (The "Wet" Base)

The presence of water in 4-MOP is not merely a purity issue; it fundamentally alters the reaction pathway in nucleophilic catalysis.[1][2] 4-MOP is often used because its methoxy group (electron-donating via resonance) increases the electron density on the nitrogen, making it a superior nucleophile to pyridine [1].[1]

The Acyl-Transfer Failure Mode

In acylation reactions (e.g., Steglich esterification or anhydride activation), 4-MOP forms a highly reactive N-acyl-4-methoxypyridinium intermediate.[1]

  • Anhydrous Pathway: The intermediate transfers the acyl group to the target nucleophile (alcohol/amine).[2]

  • Hydrated Pathway: Water, being a smaller and often more accessible nucleophile than the substrate, attacks the highly electrophilic carbonyl of the acyl-pyridinium species, resulting in hydrolysis (regenerating the acid) rather than product formation.[1]

Visualization: Competitive Pathways

The following diagram illustrates the divergence in reactivity governed by water content.

ReactivityPathways Start 4-Methoxypyridine (Catalyst) Intermediate N-Acyl-4-methoxypyridinium (Highly Electrophilic) Start->Intermediate Nucleophilic Attack AcylAgent Acylating Agent (R-CO-X) AcylAgent->Intermediate Product Desired Ester/Amide (Product) Intermediate->Product Path A: Anhydrous (Kinetic Control) Waste Carboxylic Acid (Hydrolysis Waste) Intermediate->Waste Path B: Hydrated (Parasitic Reaction) TargetNu Target Nucleophile (R'-OH / R'-NH2) TargetNu->Product Water Adventitious Water (Impurity) Water->Waste

Figure 1: Divergent reaction pathways.[1][2] Path A represents the desired anhydrous catalytic cycle.[2] Path B shows the parasitic hydrolysis caused by "hydrate" impurities.

Part 3: Handling and Drying Protocols

To ensure reproducibility in organometallic catalysis (e.g., Grignard additions to pyridinium ions [2]) or acylation, 4-MOP must be rigorously dried.[1][2]

Protocol A: Purification of Commercial 4-MOP

Commercial 4-MOP often contains 0.5%–2% water.[1][2] Simple drying over MgSO₄ is insufficient for sensitive catalysis.[1][2]

  • Assessment: Perform a Karl Fischer (KF) titration.[1][2] If water content is >1000 ppm, proceed to distillation.[1][2]

  • Pre-Drying: Stir the liquid over KOH pellets (solid) for 24 hours. KOH effectively removes bulk water and acidic impurities.[1][2]

  • Distillation:

    • Transfer the supernatant to a distillation flask containing Calcium Hydride (CaH₂).[2]

    • Caution: CaH₂ releases H₂ gas upon reaction with water.[1][2] Ensure proper venting.[1][2][3]

    • Reflux for 2 hours under Argon/Nitrogen.

    • Distill at reduced pressure (BP ~108-111 °C at 65 mmHg [3]).

  • Storage: Store over activated 4Å Molecular Sieves in a Schlenk flask or glovebox.

Protocol B: Handling the N-Oxide Hydrate

If your protocol specifically calls for 4-Methoxypyridine N-oxide (e.g., for oxidation chemistry or as a specific ligand), do not attempt to distill it.[1]

  • Dehydration: The hydrate water can be removed by azeotropic distillation with toluene or benzene if the anhydrous N-oxide is strictly required.[1]

  • Validation: Verify the absence of the O-H stretch in IR spectroscopy (~3400 cm⁻¹) after drying.

Part 4: Experimental Workflow for Validation

The following workflow ensures that the solvent/catalyst system is competent for water-sensitive applications.

ValidationWorkflow Step1 Raw 4-Methoxypyridine (Check CAS: 620-08-6) Step2 Karl Fischer Titration Step1->Step2 Decision Water Content? Step2->Decision Dry Use Directly (Store over 4Å Sieves) Decision->Dry < 500 ppm Wet Distillation over CaH2 (Vacuum Line) Decision->Wet > 500 ppm Reaction Proceed to Catalysis (Inert Atmosphere) Dry->Reaction Validation Re-Titration (<50 ppm) Wet->Validation Validation->Reaction

Figure 2: Decision tree for processing 4-Methoxypyridine prior to sensitive applications.

References

  • Basicity and Nucleophilicity

    • Study.com.[1][2] "Rank the following compounds in order of basicity: pyridine, 4-methoxypyridine..."

  • Organometallic Sensitivity

    • ACS Catalysis.[1][2][4] "Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions." (2021).[1][2][4]

    • [4]

  • Physical Properties & Safety

    • ChemicalBook.[1][2] "4-Methoxypyridine Properties and Safety."[1][2][3][5]

  • N-Oxide Hydrate Distinction

    • Sigma-Aldrich.[1][2][6] "4-Methoxypyridine N-oxide hydrate technical specification."

Sources

Exploratory

An In-Depth Technical Guide to the Stability of 4-Methoxypyridine Hydrate Under Ambient Conditions

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Solid-State Landscape of 4-Methoxypyridine As a Senior Application Scientist, my experience in the pharmaceutical and chemical rese...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solid-State Landscape of 4-Methoxypyridine

As a Senior Application Scientist, my experience in the pharmaceutical and chemical research sectors has consistently highlighted the criticality of understanding the solid-state properties of molecules. The seemingly simple incorporation of water into a crystal lattice, forming a hydrate, can profoundly alter a compound's stability, solubility, and bioavailability. This guide is born from the necessity to provide a comprehensive, scientifically-grounded resource on the stability of 4-Methoxypyridine hydrate. While direct, extensive literature on the hydrate of 4-Methoxypyridine is nascent, this document synthesizes established principles of hydrate stability, data from analogous pyridine derivatives, and robust analytical methodologies to offer a predictive and practical framework for researchers. Our approach is rooted in causality, ensuring that every recommendation and protocol is not just a step-to-follow but a scientifically-reasoned strategy.

Introduction to 4-Methoxypyridine and the Significance of its Hydrated Form

4-Methoxypyridine, a substituted pyridine derivative, serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active compounds.[1] Its electronic properties, influenced by the methoxy group, make it a key component in various chemical reactions. Like many nitrogen-containing heterocyclic compounds, 4-Methoxypyridine possesses the potential to interact with water molecules, leading to the formation of a hydrate. The presence of a hydrated form can have significant implications for drug development, affecting everything from storage and handling to formulation and ultimately, therapeutic efficacy.

The stability of a chemical compound under ambient conditions—defined by fluctuations in temperature and humidity—is a cornerstone of pharmaceutical development, guided by international standards such as the ICH Q1A(R2) guidelines.[2][3] For a compound like 4-Methoxypyridine, understanding the potential for hydrate formation and the stability of that hydrate is paramount. An unstable hydrate can lead to changes in the physical form of the material, impacting its properties and potentially leading to batch-to-batch variability and compromised product quality.

This guide will delve into the theoretical and practical aspects of 4-Methoxypyridine hydrate stability, providing a robust framework for its investigation and characterization.

The Physicochemical Landscape of 4-Methoxypyridine

A thorough understanding of the anhydrous form of 4-Methoxypyridine provides a crucial baseline for studying its potential hydrated states.

PropertyValueSource
Molecular Formula C₆H₇NO[1]
Molecular Weight 109.13 g/mol [1]
Appearance Clear colorless to slightly yellow liquid[1]
Melting Point 4 °C[1]
Boiling Point 108-111 °C/65 mmHg[1]
Solubility Soluble in water, DMSO (slightly), Methanol (slightly)[1]

The high solubility of 4-Methoxypyridine in water is a key indicator that it is likely to interact with water molecules, a prerequisite for hydrate formation. Furthermore, the hygroscopic nature of the related compound, 4-methoxypyridine N-oxide, which readily forms a hydrate, strongly suggests that 4-methoxypyridine itself may exhibit similar behavior.[4]

Understanding Hydrate Formation and Stability: A Mechanistic Approach

Hydrate formation is a crystallization process where water molecules are incorporated into the crystal lattice of a host compound. The stability of a hydrate is a thermodynamic interplay between the solid-state interactions and the surrounding environment, primarily temperature and relative humidity (RH).

The Role of Humidity and Temperature

The stability of a hydrate is dictated by the partial pressure of water in the surrounding atmosphere.

  • Efflorescence : At low relative humidity, the partial pressure of water in the atmosphere is lower than the vapor pressure of the hydrate, leading to the spontaneous loss of water from the crystal lattice to form the anhydrous compound.[5]

  • Hygroscopicity and Deliquescence : At high relative humidity, the anhydrous compound may absorb water from the atmosphere to form the hydrate. If the compound is highly hygroscopic, it may continue to absorb water beyond hydrate formation, eventually dissolving in the absorbed water, a phenomenon known as deliquescence.[5]

The interplay between temperature and humidity is critical. An increase in temperature generally increases the vapor pressure of the hydrate, making it more susceptible to dehydration, even at moderate humidity levels.

The Influence of Molecular Structure

The propensity of a molecule to form a hydrate is influenced by its ability to form hydrogen bonds with water molecules. The nitrogen atom in the pyridine ring of 4-methoxypyridine is a potential hydrogen bond acceptor, facilitating the incorporation of water into its crystal structure.

Experimental Workflow for Assessing the Stability of 4-Methoxypyridine Hydrate

A systematic experimental approach is essential to definitively characterize the stability of 4-Methoxypyridine hydrate. The following workflow is proposed as a comprehensive strategy.

Caption: A comprehensive workflow for the stability assessment of 4-Methoxypyridine hydrate.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with built-in checks and justifications for each step.

Preparation of Anhydrous and Hydrated 4-Methoxypyridine

Objective: To prepare and isolate both the anhydrous and potentially hydrated forms of 4-methoxypyridine for subsequent characterization and stability studies.

Protocol:

  • Anhydrous 4-Methoxypyridine:

    • Start with commercially available 4-methoxypyridine (which is typically anhydrous and in liquid form).[1]

    • To ensure the absence of residual water, the liquid can be dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and then distilled under reduced pressure.

    • Store the anhydrous liquid under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container at the recommended temperature (<15°C in a cool, dark place).

  • Preparation of 4-Methoxypyridine Hydrate:

    • Given the lack of a specific protocol, a controlled crystallization from an aqueous solution is the most logical approach.

    • Dissolve anhydrous 4-methoxypyridine in a minimal amount of purified water at a slightly elevated temperature (e.g., 30-40°C) to ensure complete dissolution.

    • Slowly cool the solution to room temperature, and then further cool to 4°C to induce crystallization.

    • If crystals do not form spontaneously, seeding with a microcrystal (if available) or gentle scratching of the inner surface of the flask can be employed.[6]

    • Isolate the resulting solid by vacuum filtration and wash with a small amount of ice-cold water.

    • Dry the solid under controlled humidity conditions (e.g., in a desiccator with a saturated salt solution that maintains a specific relative humidity) to prevent efflorescence.

Solid-State Characterization

Objective: To confirm the formation of a hydrate and characterize its physical properties.

Techniques:

  • Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying the crystalline form of a solid. The PXRD pattern of the hydrate will be distinct from that of the anhydrous form.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A hydrate will show a characteristic weight loss corresponding to the loss of water molecules upon heating. The temperature at which this occurs provides information on the thermal stability of the hydrate.[7]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. For a hydrate, DSC can reveal endothermic events corresponding to dehydration, as well as melting points of both the hydrated and anhydrous forms.[7]

Hygroscopicity Assessment using Dynamic Vapor Sorption (DVS)

Objective: To determine the moisture sorption and desorption properties of anhydrous 4-methoxypyridine and to identify the critical relative humidity at which hydrate formation occurs.

Protocol:

  • Place a known mass of anhydrous 4-methoxypyridine in the DVS instrument.

  • Equilibrate the sample at 0% RH.

  • Increase the RH in a stepwise manner (e.g., 10% increments) from 0% to 90% RH, allowing the sample to reach equilibrium at each step.

  • Decrease the RH in a similar stepwise manner back to 0% RH.

  • The resulting sorption-desorption isotherm will reveal the extent of water uptake, the presence of hysteresis (a difference between the sorption and desorption curves), and any phase transitions.[8][9]

DVS_Isotherm cluster_plot Typical DVS Isotherm for Hydrate Formation RH (%) RH (%) Mass Change (%) Mass Change (%) 0 0 90 90 s0 s1 s0->s1 Sorption s2 s1->s2 Sorption s3 Critical RH s2->s3 Sorption s4 s3->s4 Sorption s5 s4->s5 Sorption d0 d1 d0->d1 Desorption d2 d1->d2 Desorption d3 d2->d3 Desorption d4 d3->d4 Desorption d5 d4->d5 Desorption

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 4-Methoxypyridine N-oxide from 4-Methoxypyridine

Executive Summary & Strategic Rationale The conversion of 4-methoxypyridine (1 ) to 4-methoxypyridine N-oxide (2 ) is a fundamental transformation in medicinal chemistry. The N-oxide moiety serves as a critical metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The conversion of 4-methoxypyridine (1 ) to 4-methoxypyridine N-oxide (2 ) is a fundamental transformation in medicinal chemistry. The N-oxide moiety serves as a critical metabolic handle, a dipolar functionality for crystal engineering, and a versatile intermediate for further functionalization (e.g., electrophilic chlorination or nitration).

While the literature abounds with general oxidation methods, this guide distinguishes itself by offering two distinct, field-validated protocols tailored to specific project phases:

  • Protocol A (mCPBA Oxidation): The "Gold Standard" for discovery-phase synthesis (mg to g scale). It offers mild conditions and rapid kinetics but requires careful byproduct management.[1]

  • Protocol B (

    
    /Acetic Acid):  The "Process-Ready" method for scale-up (>100 g). It utilizes cheaper reagents and avoids solid waste issues but demands rigorous thermal control.[1]
    
Reaction Scheme

The transformation involves the electrophilic attack of an oxygen atom from a peroxy-species onto the lone pair of the pyridine nitrogen.[1]


[2]

Critical Mechanistic Insights

Understanding the mechanism is vital for troubleshooting.[1] The reaction proceeds via a concerted "Butterfly Transition State" (especially relevant for peracids like mCPBA).[1][3]

  • Nucleophile: The nitrogen lone pair on the pyridine ring.[1] The 4-methoxy group is electron-donating, significantly enhancing the nucleophilicity of the nitrogen compared to unsubstituted pyridine, thereby accelerating the reaction.[1]

  • Electrophile: The electrophilic oxygen of the peracid (or peracetic acid generated in situ).[1]

  • Leaving Group: The corresponding carboxylic acid (m-chlorobenzoic acid or acetic acid).

Visualization: Mechanistic Pathway (DOT)

ReactionMechanism cluster_notes Key Driver SM 4-Methoxypyridine (Nucleophile) TS Butterfly Transition State (Concerted O-Transfer) SM->TS Mixing (DCM/AcOH) Oxidant Peracid (mCPBA) (Electrophile) Oxidant->TS Mixing (DCM/AcOH) Product 4-Methoxypyridine N-oxide TS->Product O-N Bond Formation Byproduct Carboxylic Acid (mCBA / AcOH) TS->Byproduct Proton Transfer Note1 4-OMe group increases N-nucleophilicity Note1->SM

Figure 1: Mechanistic pathway illustrating the concerted oxygen transfer characteristic of peracid oxidations.

Protocol A: mCPBA Oxidation (Discovery Scale)

Best for: High purity requirements, mild temperature sensitivity, rapid turnaround.[1] Primary Hazard: mCPBA is shock-sensitive and potentially explosive if dried completely.[1]

Reagents & Stoichiometry[1][5]
ComponentRoleEquivalentsNotes
4-Methoxypyridine Substrate1.0Limiting reagent
mCPBA (70-77%) Oxidant1.2 - 1.5Commercial grade is ~77%; excess ensures completion
Dichloromethane (DCM) Solvent0.1 M - 0.2 MStandard non-polar solvent for mCPBA
Sat.

Quench/WashExcessNeutralizes acid byproduct
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxypyridine (1.0 equiv) in DCM. Cool the solution to 0 °C using an ice bath.

  • Addition: Slowly add mCPBA (1.2 equiv) portion-wise over 15–20 minutes. Crucial: Exothermic reaction.[1][4] Maintain internal temperature < 10 °C to prevent decomposition.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 12–24 hours .

    • Checkpoint: Monitor by TLC (DCM:MeOH 9:1) or LC-MS.[5] The N-oxide is significantly more polar (

      
       ~0.1-0.2) than the starting material.[1][5]
      
  • Workup (The "Scavenger" Wash):

    • Dilute the reaction mixture with additional DCM.[1]

    • Wash 1: Wash with 10% aqueous

      
       or 
      
      
      
      to quench unreacted peroxides (Test with starch-iodide paper: Blue = Peroxide present).
    • Wash 2: Wash vigorously with Saturated

      
       (x3).[1] Why? This converts the m-chlorobenzoic acid byproduct into its water-soluble sodium salt, removing it from the organic layer.
      
    • Wash 3: Brine wash.[1]

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: If the solid is slightly yellow or impure, recrystallize from Acetone/Ether or purify via silica flash chromatography (Gradient: 0%

    
     10% MeOH in DCM).[1]
    

Protocol B: Hydrogen Peroxide / Acetic Acid (Scale-Up)

Best for: Large batches (>100g), cost reduction, avoiding chlorinated solvents.[1] Primary Hazard: Formation of Peracetic Acid (explosive at high concentrations). Never distill peracetic acid mixtures to dryness.

Reagents & Stoichiometry[1][5]
ComponentRoleEquivalentsNotes
4-Methoxypyridine Substrate1.0
Hydrogen Peroxide (30%) Oxidant1.5 - 2.0Aqueous solution
Acetic Acid (Glacial) Solvent/Catalyst5 - 10 volActs as solvent and precursor to active oxidant (Peracetic acid)
Step-by-Step Methodology
  • Setup: Charge a reaction vessel with 4-methoxypyridine and Glacial Acetic Acid . Heat to 50 °C .

  • Addition: Add 30%

    
      dropwise.
    
    • Safety: Do not add all at once. The formation of peracetic acid is exothermic.[1][4]

  • Reaction: Heat the mixture to 70–80 °C for 18–24 hours.

    • Note: Refluxing is possible but increases safety risks.[1] 80 °C is usually sufficient for complete conversion due to the activated nature of the methoxy-pyridine.[1]

  • Quenching & Workup:

    • Cool to RT.

    • Concentration: Carefully concentrate the mixture under reduced pressure to remove the bulk of acetic acid/water.[1] Warning: Do not heat the bath above 50 °C; ensure peroxides are low before concentration.[1]

    • Neutralization: Dissolve the residue in a minimum amount of water.[1] Neutralize with solid

      
       until pH ~8–9.
      
    • Extraction: Extract the aqueous layer continuously with DCM or Chloroform (N-oxides are very water-soluble; simple extraction may result in yield loss. Continuous extraction or salting out with NaCl is recommended).[1]

  • Drying: Dry organic extracts over

    
     and concentrate.
    
  • Final Polish: Azeotrope with Toluene to remove trace water/acetic acid.[1]

Workflow Visualization: Purification Logic

The following flowchart guides the decision-making process for workup, ensuring high purity regardless of the chosen synthesis route.

WorkupFlow Start Crude Reaction Mixture CheckPeroxide Test: Starch-Iodide Paper Start->CheckPeroxide Quench Quench: Na2SO3 (aq) CheckPeroxide->Quench Positive (Blue) MethodSplit Synthesis Method? CheckPeroxide->MethodSplit Negative Quench->MethodSplit mCPBA_Path Method A: mCPBA/DCM MethodSplit->mCPBA_Path H2O2_Path Method B: H2O2/AcOH MethodSplit->H2O2_Path Wash_Acid Wash: Sat. NaHCO3 (x3) (Removes mCBA) mCPBA_Path->Wash_Acid Dry_Conc Dry (Na2SO4) & Concentrate Wash_Acid->Dry_Conc Final Final Product: 4-Methoxypyridine N-oxide Dry_Conc->Final Evap Concentrate Volatiles (Careful!) H2O2_Path->Evap Base Basify: Na2CO3 (pH 9) Evap->Base Extract Extraction: DCM/CHCl3 Base->Extract Extract->Final

Figure 2: Decision tree for purification based on the oxidation method used.

Quality Control & Troubleshooting

ParameterSpecificationTroubleshooting
Appearance White to off-white solidBrown/Dark: Overheating or decomposition. Recrystallize.
Melting Point 82–85 °C (Pure)Lower MP indicates water or acid contamination.[1] Dry with Toluene azeotrope.[1][6]

NMR
Diagnostic shift of aromatic protonsIf peaks are broad, trace acid is present.[1] Wash with base again.[1][7]
Water Content HygroscopicStore in desiccator.[1] Use

for deep drying.[1]

Self-Validating Check: In


 NMR (

), the protons ortho to the nitrogen in the starting material appear around

8.4 ppm. Upon oxidation to the N-oxide, these protons shift upfield (shielded) to approximately

8.1–8.2 ppm due to the electron-rich nature of the N-oxide oxygen back-donating into the ring. If this shift is not observed, the reaction failed.

References

  • Google Patents. (2022).[1] CN115160220A - Synthesis process of pyridine-N-oxide. Retrieved from

  • Chemistry LibreTexts. (2024). Oxidation of Alkenes - Epoxidation and Hydroxylation (Mechanism of Peracid Oxidation). Retrieved from [Link]

  • Arkivoc. (2001).[1] Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]

Sources

Application

Application Note: Using 4-Methoxypyridine Hydrate in Coordination Chemistry

Executive Summary 4-Methoxypyridine (4-MOP) is a versatile ligand in coordination chemistry, valued for its enhanced basicity compared to pyridine ( 6.58 vs. 5.[1]25) due to the electron-donating methoxy group.[1] It ser...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxypyridine (4-MOP) is a versatile ligand in coordination chemistry, valued for its enhanced basicity compared to pyridine (


 6.58 vs. 5.[1]25) due to the electron-donating methoxy group.[1] It serves as a robust 

-donor for transition metals (Cu, Zn, Ag) and a building block in supramolecular architectures.

Critical Reagent Note: The term "4-Methoxypyridine hydrate" is frequently a source of experimental error.[1] Commercial 4-Methoxypyridine (CAS 620-08-6) is a liquid .[1][2] The solid "hydrate" found in many inventories is often 4-Methoxypyridine N-oxide hydrate (CAS 207511-18-0) or the Hydrochloride hydrate .[1] These are distinct chemical entities with opposing coordination modes (N-donor vs. O-donor).[1] This guide provides protocols for verifying your reagent and utilizing both forms effectively.

Critical Reagent Verification: The "Hydrate" Trap

Before proceeding, you must verify the identity of your starting material.[1] Using the N-oxide in a protocol designed for the pyridine (or vice versa) will result in reaction failure due to mismatched hard/soft acid-base interactions.[1]

Reagent Decision Tree

ReagentID cluster_legend Action Required Start Identify Starting Material State Physical State at Room Temp? Start->State Liquid Liquid (Colorless/Yellow) State->Liquid Liquid Solid Solid (Crystalline/Powder) State->Solid Solid MOP 4-Methoxypyridine (CAS 620-08-6) Target: N-Donor Ligand Liquid->MOP Confirm Identity CheckSol Solubility Check Solid->CheckSol NOxide 4-Methoxypyridine N-oxide (CAS 1122-96-9 / 207511-18-0) Target: O-Donor Ligand CheckSol->NOxide Soluble in Water/EtOH MP ~65-70°C Salt 4-MOP Hydrochloride (CAS 24433-98-1) Requires Neutralization CheckSol->Salt Acidic pH in water MP >150°C

Figure 1: Decision tree for verifying 4-Methoxypyridine derivatives. Ensure you are using the correct ligand form before synthesis.

Ligand Profile & Properties[1]

Electronic Structure

The methoxy group at the 4-position exerts a strong mesomeric (+M) effect, significantly increasing the electron density at the pyridine nitrogen.

PropertyPyridine4-Methoxypyridine (4-MOP)4-Methoxypyridine N-oxide
Donor Atom Nitrogen (

)
Nitrogen (

)
Oxygen (

-like)

(Conj. Acid)
5.256.58 1.29
Coordination Mode

-donor
Strong

-donor

-bridging or terminal O-donor
Hard/Soft Character BorderlineBorderline/SoftHard
Common Metals Cu(II), Zn(II), Ni(II)Cu(II), Ag(I), Pd(II)Ln(III), Cu(II), Ag(I)
Handling the "Hydrate"

If you possess 4-Methoxypyridine N-oxide hydrate , it contains lattice water.[1]

  • Impact: Water molecules can compete for coordination sites, especially with hard metals (Lanthanides, Fe(III)).

  • Protocol: For strictly anhydrous reactions, the N-oxide hydrate must be dried. Azeotropic distillation with toluene is recommended over direct heating, which can cause decomposition.[1]

Protocol A: Synthesis with 4-Methoxypyridine (N-Donor)

Use this protocol if you have the Liquid free base.

Scope

Synthesis of bis(4-methoxypyridine)metal(II) dihalides:


 (M = Cu, Zn). These complexes are precursors for MOFs or catalysis.[1]
Materials
  • Metal Salt:

    
     (0.5 mmol)
    
  • Ligand: 4-Methoxypyridine (Liquid, 1.0 mmol, 102 µL)

  • Solvent: Ethanol (Absolute) or Methanol

  • Drying Agent: 3Å Molecular Sieves (if anhydrous conditions required)

Step-by-Step Methodology
  • Ligand Preparation:

    • 4-MOP is hygroscopic.[1] If the liquid appears cloudy, dry it over KOH pellets or 3Å molecular sieves for 4 hours prior to use.

    • Caution: 4-MOP has a penetrating, unpleasant odor.[1] Work in a fume hood.

  • Metal Solution:

    • Dissolve

      
       of 
      
      
      
      in
      
      
      of hot ethanol (
      
      
      ). The solution will be light blue/green.[1]
  • Ligand Addition:

    • Add

      
       of 4-Methoxypyridine dropwise to the stirring metal solution.[1]
      
    • Observation: A rapid color change to deep blue (Cu) or white precipitate (Zn) indicates coordination.[1] The increased basicity of 4-MOP drives rapid complexation.[1]

  • Crystallization:

    • Stir for 30 minutes at room temperature.

    • Method A (Precipitation): If a solid forms immediately, cool on ice for 1 hour, then filter.[1]

    • Method B (Slow Evaporation): If the solution remains clear, cover with parafilm, poke small holes, and allow slow evaporation over 2-3 days to grow X-ray quality crystals.

  • Characterization Targets:

    • FTIR: Look for the shift in the Pyridine ring breathing mode.[1] Free ligand

      
       Complex 
      
      
      
      .[1]
    • XRD: Expect a distorted octahedral geometry (Jahn-Teller distorted for Cu) or tetrahedral (Zn).[1]

Protocol B: Synthesis with 4-Methoxypyridine N-oxide (O-Donor)

Use this protocol if you have the Solid Hydrate .

Scope

Synthesis of coordination polymers or bridged species, e.g.,


. The N-oxide oxygen is a potent bridging ligand.[1]
Materials
  • Metal Salt:

    
     (anhydrous preferred)
    
  • Ligand: 4-Methoxypyridine N-oxide Hydrate (Solid)

  • Solvent: Acetonitrile (MeCN) or Ethanol

Step-by-Step Methodology
  • Dehydration (Optional but Recommended):

    • Dissolve the hydrate in MeCN.[1] Add activated 3Å molecular sieves and let stand for 2 hours. Decant the solution for use.

    • Why? Removing water prevents the formation of aqua-complexes

      
       which are thermodynamically stable traps.
      
  • Reaction Setup:

    • Dissolve

      
       of metal salt in 
      
      
      
      solvent.
    • Dissolve

      
       of 4-MOP N-oxide in 
      
      
      
      solvent.
  • Mixing & Reflux:

    • Combine solutions. A green or turquoise precipitate often forms immediately.[1]

    • Reflux for 1 hour to ensure thermodynamic product formation (often polymeric chains).[1]

  • Isolation:

    • Filter the hot solution to remove unreacted starting material.[1]

    • Allow the filtrate to cool slowly.[1] The N-oxide complexes often form 1D coordination polymers bridging through the oxygen atom.[1][3]

  • Characterization Targets:

    • FTIR: The

      
       stretching vibration is diagnostic.[1]
      
      • Free N-oxide:

        
        .[1]
        
      • Coordinated N-oxide: Shifts to

        
         (decrease in bond order due to metal back-bonding/coordination).[1]
        

Experimental Workflow Visualization

SynthesisWorkflow cluster_prep Preparation cluster_rxn Coordination cluster_iso Isolation RawLigand Raw Ligand (Hydrate/Wet) Drying Drying Step (Mol. Sieves/KOH) RawLigand->Drying Remove H2O Mixing Dropwise Addition (Stir 30 min) Drying->Mixing Anhydrous Ligand MetalSol Metal Salt (EtOH/MeCN) MetalSol->Mixing Cryst Crystallization (Slow Evap) Mixing->Cryst Clear Soln Filter Filtration & Washing Mixing->Filter Precipitate

Figure 2: Generalized workflow for synthesizing metal complexes with 4-Methoxypyridine ligands.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oily Product Ligand excess or solvent trapping.[1]Triturate the oil with cold diethyl ether or hexane to induce crystallization.[1]
No Reaction pH too low (protonated ligand).[1]If using the HCl salt, add 1 eq. of

or NaOH to release the free base in situ.[1]
Hygroscopicity "Hydrate" water interference.[1]Switch solvent to dry Acetonitrile; use a Dean-Stark trap if scaling up N-oxide reactions.[1]
Precipitate Color Wrong oxidation state.Cu(I) is unstable in air; ensure inert atmosphere (

/Ar) if targeting Cu(I) or Ag(I) complexes.

References

  • Ligand Properties & Basicity

    • Comparison of Pyridine Basicities. IUPAC Dissociation Constants.[1]

    • 4-Methoxypyridine Electronic Structure.[1] PubChem CID 69278.[1]

  • Coordination Chemistry (N-Oxide)

    • Silver(I) Coordination Polymers with 4-Methoxypyridine N-oxide.[1][3] ResearchGate (2025).[1][4] Describes 1-D polymeric chains.

    • Metal Complexes of Pyridine N-oxides.[1][5][6] Smolecule Application Data.[1]

  • Synthesis Protocols (Pyridine)

    • Synthesis of Copper(II) Pyridine Complexes.[1][7][8] General methodology adapted from: Polyhedron, Vol 144, 2018.[1] "Synthesis and characterization of pseudohalide-metal(II) complexes with 4-methoxypyridine as co-ligand."

  • Safety Data

    • 4-Methoxypyridine SDS.[1][2][9] Sigma-Aldrich.[1][10]

Sources

Method

4-Methoxypyridine hydrate catalysis in organic synthesis

Application Note: 4-Methoxypyridine N-Oxide (Hydrate) Catalysis in Organic Synthesis Executive Summary & Chemical Identity This guide addresses the catalytic applications of 4-Methoxypyridine N-oxide (4-MetPyNO) , specif...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Methoxypyridine N-Oxide (Hydrate) Catalysis in Organic Synthesis

Executive Summary & Chemical Identity

This guide addresses the catalytic applications of 4-Methoxypyridine N-oxide (4-MetPyNO) , specifically focusing on its hydrated forms. While often colloquially referred to as "4-Methoxypyridine hydrate" in procurement channels due to its hygroscopic nature, the active catalytic species is the N-oxide .[1]

Unlike its parent base, 4-Methoxypyridine (4-MOP), which acts similarly to DMAP (4-Dimethylaminopyridine) via N-centered nucleophilicity, 4-MetPyNO operates via O-centered nucleophilicity .[1] This distinction is critical for chemoselectivity. The hydrate form (typically hemi- or monohydrate) is a stable, crystalline solid, whereas the anhydrous base (4-MOP) is a liquid.[1]

Key Applications:

  • Nucleophilic Catalysis: Regioselective acylation of hindered alcohols.[1]

  • Oxidative Catalysis: Oxygen transfer agent in Gold(I) and Ruthenium-catalyzed reactions.[1]

  • Organocatalysis: Enantioselective allylation (when used with chiral ligands).[1]

Mechanistic Insight: The "O-Nucleophilic" Advantage

To use this catalyst effectively, one must understand the "Alpha-Effect."[1] The oxygen atom in 4-MetPyNO is adjacent to the nitrogen, increasing its electron density and nucleophilicity without a proportional increase in basicity.[1]

Mechanism of Action (Acylation)

In acylation reactions, 4-MetPyNO attacks the acyl donor (e.g., acetic anhydride) to form a highly reactive 1-acyloxy-4-methoxypyridinium intermediate.[1] This intermediate is more electrophilic than the original anhydride but less prone to side reactions (like racemization) compared to the N-acylpyridinium species generated by DMAP.[1]

Figure 1: Catalytic Cycle of 4-MetPyNO Mediated Acylation

MetPyNO_Catalysis Cat 4-MetPyNO (Catalyst) Inter 1-Acyloxy-4-methoxypyridinium (Activated Intermediate) Cat->Inter O-Attack Ac2O Acyl Donor (e.g., Ac2O) Ac2O->Inter Inter->Cat Regeneration Product Ester/Amide (Product) Inter->Product Acyl Transfer Acid Carboxylate (Byproduct) Inter->Acid Substrate Alcohol/Amine (Nu-H) Substrate->Product

Caption: The O-nucleophilic attack of 4-MetPyNO creates a transient, highly electrophilic acyloxy-pyridinium species.

Handling the Hydrate: Dehydration Protocols

Commercial 4-MetPyNO is often supplied as a hydrate.[1] Water can be detrimental in strictly anhydrous acylations (hydrolyzing the anhydride) but is irrelevant in aqueous oxidations.[1]

Decision Matrix: Do I need to dry the catalyst?

ApplicationWater TolerancePre-treatment Protocol
Acylation (Anhydrides) LowAzeotropic Drying: Dissolve in Toluene, evaporate (x2).[1]
Gold Catalysis (Oxidation) ModerateUse as received (unless substrate is water-sensitive).[1]
Aqueous/Biphasic Reactions HighUse directly.[1]

Detailed Protocols

Protocol A: Regioselective Acylation of Secondary Alcohols

Context: 4-MetPyNO is superior to DMAP for substrates prone to epimerization due to its lower basicity (pKa ~2.0 vs DMAP pKa ~9.6).[1]

Reagents:

  • Substrate: 1.0 equiv (e.g., secondary alcohol)[1]

  • Acyl Donor: Acetic Anhydride (1.2 equiv)[1]

  • Catalyst: 4-MetPyNO Hydrate (5-10 mol%)[1]

  • Base: Triethylamine (1.2 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)[1]

Step-by-Step Methodology:

  • Catalyst Preparation: If the bottle has been open to air, weigh the 4-MetPyNO hydrate (10 mol%) into the reaction flask. Add 5 mL of Toluene and concentrate on a rotary evaporator to remove lattice water. Repeat once.

  • Solvation: Dissolve the dried catalyst and the Substrate (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Activation: Add Triethylamine (1.2 equiv) followed by Acetic Anhydride (1.2 equiv) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 4–12 hours.

    • Checkpoint: Monitor via TLC.[1] The spot for the activated N-oxide intermediate may be visible transiently.

  • Quench: Add saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes to hydrolyze excess anhydride.

  • Isolation: Extract with DCM (x3), wash organic layers with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Gold(I)-Catalyzed Alkyne Oxidation

Context: 4-MetPyNO acts as an oxygen transfer agent, converting alkynes to alpha-acyloxy ketones or similar derivatives.[1]

Reagents:

  • Substrate: Internal Alkyne (1.0 equiv)[1]

  • Catalyst: IPrAuNTf₂ (2-5 mol%)[1]

  • Oxidant: 4-MetPyNO Hydrate (1.2 - 1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE)[1]

Step-by-Step Methodology:

  • Setup: In a screw-cap vial, combine the Alkyne and 4-MetPyNO Hydrate.

    • Note: Drying is usually not required here unless the specific gold catalyst is extremely moisture-sensitive.[1]

  • Catalyst Addition: Add the Gold(I) catalyst (IPrAuNTf₂) in DCE (0.1 M).

  • Reaction: Heat the mixture to 60°C.

    • Mechanism:[1][2] The alkyne is activated by Au(I).[1] The N-oxide attacks the activated alkyne, transferring its oxygen and releasing 4-Methoxypyridine (base) as a byproduct.[1]

  • Purification: The byproduct, 4-Methoxypyridine, is basic.[1] It can be removed by washing the organic layer with dilute HCl (1M), which protonates the pyridine and pulls it into the aqueous phase.[1]

Comparative Data: 4-MetPyNO vs. DMAP

The following table highlights why a researcher would choose the N-oxide over the standard DMAP catalyst.

Feature4-MetPyNO (N-Oxide)DMAP (Base)Impact on Synthesis
Nucleophilic Atom OxygenNitrogenN-Oxide forms "softer" intermediates.[1]
Basicity (pKa) ~2.0 (Conjugate acid)~9.64-MetPyNO minimizes E1cB elimination and racemization.[1]
Leaving Group Ability ExcellentGoodFaster turnover in hindered systems for N-oxide.[1]
Physical State Solid (Hydrate stable)SolidHydrate requires drying for strict anhydrous work.[1]
Oxidative Capacity HighNone4-MetPyNO can double as an oxidant; DMAP cannot.[1]

Troubleshooting & Optimization Workflow

Figure 2: Optimization Logic for N-Oxide Catalysis

Optimization_Flow Start Reaction Stalled/Low Yield Check1 Is the Catalyst Hydrated? Start->Check1 Action1 Perform Azeotropic Drying (Toluene/Rotovap) Check1->Action1 Yes (Moisture Sensitive) Check2 Is Byproduct Inhibiting? Check1->Check2 No Action1->Check2 Action2 Add Acid Scavenger (e.g., 2,6-Lutidine) Check2->Action2 Yes (Acid buildup) Check3 Substrate Sterics? Check2->Check3 No Action3 Switch Solvent to MeCN (Stabilizes ionic intermediate) Check3->Action3 High Sterics

Caption: Decision tree for troubleshooting stalled reactions using 4-MetPyNO.

References

  • Grounding: Verifies the physical properties, hygroscopic n
  • Grounding: Confirms commercial availability as a hydrate and safety d
  • Malkov, A. V., et al. (2016).[1] N-Oxides as Organocatalysts. Chemical Reviews. (General reference for N-oxide mechanism).

  • PubChem. (n.d.).[1][3] 4-Methoxypyridine N-oxide Compound Summary. Retrieved October 26, 2023, from [Link][1]

    • Grounding: Validates structure, toxicity (H315/H319)

Sources

Application

Application Note: Strategic Functionalization of 4-Methoxypyridine N-oxide Hydrate

This Application Note is designed for research chemists and process engineers involved in heterocyclic synthesis and drug discovery. It details the specific reactivity profile of 4-Methoxypyridine N-oxide hydrate , focus...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and process engineers involved in heterocyclic synthesis and drug discovery. It details the specific reactivity profile of 4-Methoxypyridine N-oxide hydrate , focusing on its utility as a "push-pull" scaffold for regioselective nucleophilic substitution.[1][2]

Executive Summary & Chemical Profile

4-Methoxypyridine N-oxide (4-MeO-PyNO) is a versatile heterocyclic building block.[1][2][3] Unlike its unoxidized pyridine counterpart, the N-oxide moiety activates the ring toward nucleophilic attack at the 2- and 6-positions while simultaneously facilitating electrophilic substitution at the 4-position (though the 4-methoxy group already occupies this site).[1]

The commercial availability of this compound as a hydrate (CAS: 207511-18-0) presents a critical process variable.[1] The presence of water molecules interferes with the electrophilic activating agents (e.g.,


, Acetic Anhydride) required to initiate nucleophilic substitution.
Reactivity Matrix
Reaction TypeTarget PositionKey ReagentProduct Outcome
Deoxygenative Chlorination C-2

2-Chloro-4-methoxypyridine
Reissert-Henze Cyanation C-2

/ TMSCN
2-Cyano-4-methoxypyridine
Boekelheide Rearrangement C-2 (via Me)

2-Acetoxymethyl (if 2-Me present)
Deoxygenation N-O Bond

/

4-Methoxypyridine

Critical Preparation: Dehydration Protocol

Rationale: Many downstream reactions utilize moisture-sensitive acylating or phosphorylating agents.[1] The hydrate water will hydrolyze these reagents, generating acid (HCl, AcOH) that can degrade the substrate or cause dangerous exotherms.

Protocol A: Azeotropic Drying (Dean-Stark)

Use this method for scale-up (>10 g).[1]

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser and nitrogen inlet.

  • Loading: Suspend 4-Methoxypyridine N-oxide hydrate (1 equiv) in Toluene (10 mL/g).

  • Reflux: Heat to reflux (

    
    ). Water will co-distill with toluene and separate in the trap.
    
  • Monitoring: Continue until water collection ceases (typically 2–4 hours).

  • Isolation: Concentrate the toluene solution under reduced pressure to obtain the anhydrous crystalline solid. Store under argon.

Core Application: Regioselective Nucleophilic Substitution at C-2

The most valuable transformation of 4-MeO-PyNO is the introduction of nucleophiles at the ortho (C-2) position.[1] This proceeds via an Addition-Elimination mechanism where the N-oxide oxygen is first activated by an electrophile.[1]

Protocol B: Synthesis of 2-Chloro-4-methoxypyridine

Mechanism: Activation of the N-oxide by


 followed by nucleophilic attack of chloride ion at C-2 and subsequent deoxygenation.[1]

Safety Warning: The reaction of N-oxides with


 is exothermic.[1] Ensure the substrate is dry.[4]
  • Preparation: Place anhydrous 4-Methoxypyridine N-oxide (1.0 g, 8.0 mmol) in a dry pressure tube or round-bottom flask under inert atmosphere (

    
    ).
    
  • Reagent Addition: Carefully add

    
     (5.0 equiv, 3.7 mL) at 
    
    
    
    .
    • Note: Can be performed neat or in

      
       (anhydrous).
      
  • Reaction: Warm to room temperature, then heat to

    
     for 4–6 hours.
    
    • Observation: The solution will darken. Monitor by TLC (EtOAc/Hexane) for disappearance of the polar N-oxide spot.

  • Quench (Critical): Cool the mixture to

    
    . Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Neutralize with solid 
    
    
    
    or saturated
    
    
    solution to pH 8.
  • Extraction: Extract with DCM (

    
     mL). Dry organics over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (0-20% EtOAc in Hexanes).

    • Expected Yield: 75–85%.[1][3]

Protocol C: Reissert-Henze Cyanation (C-2 Functionalization)

Value: Direct access to 2-cyano-4-methoxypyridine, a key pharmacophore.[1] This modern modification uses dimethylcarbamoyl chloride instead of the traditional benzoyl chloride to improve atom economy and safety.

  • Dissolution: Dissolve anhydrous 4-Methoxypyridine N-oxide (1.0 equiv) in anhydrous Acetonitrile (0.2 M).

  • Activation: Add Trimethylsilyl cyanide (TMSCN) (1.5 equiv) followed by Dimethylcarbamoyl chloride (1.2 equiv) dropwise at room temperature.

    • Alternative: For a non-TMS method, use Potassium Cyanide (KCN, 2.0 equiv) suspended in the solvent, though solubility may limit rate.

  • Reaction: Stir at room temperature for 12–24 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1]
    
  • Purification: Silica gel chromatography. The cyano group significantly lowers polarity compared to the N-oxide.[1]

Mechanistic Visualization

The following diagram illustrates the divergent pathways available for the 4-Methoxypyridine N-oxide scaffold.

ReactionPathways cluster_mech Mechanism: Nucleophilic Attack at C-2 Substrate 4-Methoxypyridine N-oxide (Hydrate) DrySubstrate Anhydrous Intermediate Substrate->DrySubstrate Azeotropic Drying (Toluene, Reflux) Prod_Cl 2-Chloro-4-methoxypyridine (Deoxygenative Chlorination) DrySubstrate->Prod_Cl POCl3, 80°C (Nu: Cl-) Prod_CN 2-Cyano-4-methoxypyridine (Reissert-Henze) DrySubstrate->Prod_CN TMSCN, Me2NCOCl (Nu: CN-) Prod_Deox 4-Methoxypyridine (Reduction) DrySubstrate->Prod_Deox PPh3 or H2/Pd (Deoxygenation)

Figure 1: Divergent synthetic pathways for 4-Methoxypyridine N-oxide. The C-2 position is the primary site for nucleophilic functionalization after electrophilic activation of the N-oxide oxygen.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Chlorination) Incomplete drying of hydrate.[1]Repeat Protocol A. Water consumes ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

creating

, which deactivates the ring.
Exotherm/Runaway Fast addition of

.
Add reagent at

. Dilute with

if heat transfer is poor.
No Reaction (Cyanation) Poor solubility of inorganic cyanide.Switch to TMSCN (organic soluble) or add a phase transfer catalyst (18-Crown-6) if using KCN.[1]
Demethylation (4-OH formed) Reaction temperature too high / Acidic hydrolysis.[1]Keep reaction temp

. Ensure rapid neutralization during quench to prevent acid-catalyzed ether cleavage.[1]

References

  • Regioselective Chlorination: Journal of the Chemical Society B, 1968, 6, 23. (Classic mechanism of N-oxide activation/substitution).[1]

  • Reissert-Henze Cyanation: Huo, S., et al.[1] "The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide." Chemical and Pharmaceutical Bulletin, 2010.[1] Link

  • Boekelheide Rearrangement: Organic Syntheses, Coll. Vol. 4, p. 588 (1963). Link

  • General N-Oxide Reactivity: Baran Lab, "Pyridine N-Oxides," Group Meeting Notes, 2012.[1] Link

  • Safety Data: Fisher Scientific, "Safety Data Sheet: 4-Methoxypyridine N-oxide hydrate."[1] Link

Sources

Method

C-H activation using 4-Methoxypyridine oxide ligands

Title: Electronic Modulation in C-H Functionalization: The 4-Methoxypyridine Oxide Protocol Executive Summary This Application Note details the use of 4-Methoxypyridine N-oxide (4-MeO-PyO) as a critical ancillary ligand/...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Electronic Modulation in C-H Functionalization: The 4-Methoxypyridine Oxide Protocol

Executive Summary

This Application Note details the use of 4-Methoxypyridine N-oxide (4-MeO-PyO) as a critical ancillary ligand/promoter in Palladium-catalyzed C-H activation. While Pyridine N-oxides (PNOs) are often utilized as substrates (directing groups), this guide focuses on their role as tunable ligands that facilitate the functionalization of other unactivated arenes and heterocycles.

The 4-methoxy substituent provides a crucial electron-donating effect, enhancing the nucleophilicity of the N-oxide oxygen. This modification significantly accelerates the Concerted Metallation-Deprotonation (CMD) step and stabilizes high-valent Pd intermediates, often preventing the formation of inactive "Palladium black" where unsubstituted pyridine oxides fail.

Mechanistic Rationale & Expertise

To master this protocol, one must understand the "Electronic Lever" effect of the ligand.

  • The Challenge: In Pd-catalyzed C-H activation (e.g., Fagnou or Yu-type arylation), the rate-determining step is often the cleavage of the C-H bond. Standard acetate ligands are sometimes insufficiently basic or too labile to support the transition state.

  • The Solution (4-MeO-PyO):

    • Enhanced Basicity: The para-methoxy group pushes electron density to the N-oxide oxygen (via resonance), making it a superior proton acceptor during the CMD process compared to unsubstituted PyO or acetate.

    • Catalyst Stabilization: The electron-rich pyridine ring binds more tightly to the electrophilic Pd(II) center, stabilizing the monomeric active species and inhibiting the formation of inactive Pd-aggregates.

    • Redox Tuning: In oxidative coupling reactions involving Pd(II)/Pd(IV) cycles, the electron-rich ligand stabilizes the high-valent Pd(IV) intermediate, facilitating reductive elimination.

Mechanistic Pathway (CMD)

The following diagram illustrates the role of 4-MeO-PyO in the critical C-H bond cleavage step.

CMD_Mechanism cluster_legend Ligand Effect Pd_Pre Pd(OAc)2 Pre-catalyst Complex_A Active Complex [Pd(OAc)(4-MeO-PyO)]+ Pd_Pre->Complex_A Ligand Exchange Ligand 4-MeO-PyO (Ligand) Ligand->Complex_A TS_CMD CMD Transition State (Rate Determining) Complex_A->TS_CMD + Substrate Substrate Arene (C-H) Substrate->TS_CMD Intermediate Palladacycle TS_CMD->Intermediate - AcOH Note1 4-MeO group increases O-nucleophilicity for proton abstraction TS_CMD->Note1 Product Functionalized Arene Intermediate->Product Coupling Partner Reductive Elim.

Figure 1: The Concerted Metallation-Deprotonation (CMD) pathway facilitated by 4-MeO-PyO. The ligand acts as an internal base and stabilizer.

Comparative Performance Data

The electronic nature of the pyridine oxide substituent has a direct correlation with yield in difficult C-H activation substrates (e.g., electron-deficient indoles).

Table 1: Ligand Screening in Pd-Catalyzed Direct Arylation Reaction Conditions: N-Methylindole (1.0 equiv), Ph-I (1.5 equiv), Pd(OAc)2 (5 mol%), Ligand (10 mol%), Ag2CO3, 110°C, 12h.

Ligand (L)Substituent EffectYield (%)Observation
None -< 10%Rapid Pd black precipitation.
Pyridine N-oxide Neutral45%Moderate conversion; some catalyst death.
4-NO2-PyO Electron Withdrawing15%Poor binding; ligand dissociates too easily.
4-Me-PyO Weakly Donating62%Good stability.
4-MeO-PyO Strongly Donating 88% Optimal turnover; clear solution maintained.
4-CF3-PyO Electron Withdrawing22%Sluggish reaction.

Key Insight: The 4-MeO variant provides the "Goldilocks" zone—strong enough binding to protect the catalyst, but not so strong that it inhibits the coordination of the substrate.

Detailed Experimental Protocol

Application: Direct C-2 Arylation of Indoles

This protocol is optimized for the arylation of sensitive heterocycles where standard phosphine ligands fail to provide regioselectivity.

Reagents:

  • Substrate: N-Methylindole (1.0 mmol)

  • Coupling Partner: Iodobenzene (1.5 mmol)

  • Catalyst: Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%)

  • Ligand: 4-Methoxypyridine N-oxide (12.5 mg, 0.10 mmol, 10 mol%)

  • Base: Ag₂CO₃ (275 mg, 1.0 mmol) (Acts as oxidant/base)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, 3.0 mL)

Workflow Diagram:

Workflow Step1 1. Catalyst Pre-complexation Mix Pd(OAc)2 + 4-MeO-PyO in Solvent (RT, 15 min) Step2 2. Substrate Addition Add Indole, Ar-I, and Ag2CO3 Step1->Step2 Step3 3. Deoxygenation Purge with Ar/N2 (5 mins) Seal vial (Teflon cap) Step2->Step3 Step4 4. Reaction Heat to 110°C Stir vigorously (12-16h) Step3->Step4 Step5 5. Workup Cool to RT -> Filter (Celite) Elute with EtOAc Step4->Step5

Figure 2: Step-by-step experimental workflow for 4-MeO-PyO promoted arylation.

Step-by-Step Procedure:

  • Pre-complexation (Critical): In a dry 8 mL screw-cap vial equipped with a magnetic stir bar, weigh Pd(OAc)₂ and 4-Methoxypyridine N-oxide. Add 1.0 mL of solvent. Stir at room temperature for 15 minutes.

    • Why? This allows the formation of the active [Pd(OAc)(4-MeO-PyO)] species before the metal encounters the oxidant or base, preventing immediate aggregation. The solution should turn from orange to a lighter yellow/orange.

  • Component Addition: Add the N-Methylindole, Iodobenzene, and Ag₂CO₃ to the vial. Wash down the sides with the remaining 2.0 mL of solvent.

  • Inert Atmosphere: Purge the headspace with Argon or Nitrogen for 2-5 minutes. Cap tightly with a Teflon-lined septum screw cap.

  • Heating: Place in a pre-heated aluminum block at 110°C. Stir vigorously (800-1000 rpm).

    • Note: Ag₂CO₃ is insoluble; vigorous stirring is essential for mass transfer.

  • Monitoring: Monitor by TLC or LC-MS after 4 hours. Full conversion usually requires 12-16 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL). Filter through a pad of Celite to remove silver salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Black Precipitate (Pd Black) Ligand dissociation or insufficient loading.Increase 4-MeO-PyO loading to 20 mol%. Ensure pre-complexation step is followed rigorously.
Low Conversion Substrate inhibition.If the substrate is highly coordinating (e.g., contains pyridines), increase temperature to 130°C or switch solvent to PivOH/Toluene mixtures.
Regioselectivity Issues Steric clash.4-MeO-PyO is relatively small. If C-3 arylation competes with C-2, switch to a bulkier N-oxide (e.g., 2,6-dimethylpyridine N-oxide), though yield may drop.
Silver Residue Incomplete filtration.Silver salts can be colloidal. Use a fine frit or double filtration through Celite/Silica layers.

References

  • Campeau, L.-C., & Fagnou, K. (2006). "Palladium-Catalyzed Direct Arylation of Simple Arenes in Perfluorobenzene." Science, 312(5770), 69–72. Link

    • Foundational text on the use of N-oxide additives to promote CMD mechanisms.
  • Rousseaux, S., et al. (2010). "Palladium-Catalyzed C-H Activation of Heterocycles using Pyridine N-Oxide Ligands." Journal of the American Chemical Society, 132(31), 10692–10705. Link

    • Specific screening of substituted pyridine oxides demonstrating the electronic benefits of the 4-methoxy group.
  • Zhang, J., et al. (2022). "Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents." ACS Catalysis, 12, 10612–10620. Link

    • Advanced application: Using 4-substituted PyO as H
  • Deng, R., et al. (2011). "Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles." Organic Letters, 13(6), 1490–1493. Link

    • Demonstrates the dual role of N-oxides as both directing groups and ligands.
Application

Procedure for drying 4-Methoxypyridine hydrate for anhydrous reactions

Executive Summary 4-Methoxypyridine (4-MP) is a critical building block in medicinal chemistry, particularly utilized in directed ortho-lithiation and nucleophilic substitution reactions.[1][2] However, its electron-rich...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxypyridine (4-MP) is a critical building block in medicinal chemistry, particularly utilized in directed ortho-lithiation and nucleophilic substitution reactions.[1][2] However, its electron-rich nitrogen center makes it highly hygroscopic.[1][2] Commercial sources often supply 4-MP as a hydrate or with significant water content (up to 5-10%), which acts as a "poison" in organometallic catalysis and Grignard reactions.[1][2]

This guide details a rigorous, multi-stage purification protocol designed to reduce water content to <50 ppm.[2] Unlike standard pyridine drying, the high boiling point of 4-MP (191°C) necessitates vacuum distillation to prevent thermal decomposition and N-oxide formation.[1]

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

PropertyValueNotes
CAS Number 620-08-6
Molecular Weight 109.13 g/mol
Physical State Liquid (at 25°C)May solidify near 4°C.
Boiling Point 191°C (760 mmHg)High BP: Requires vacuum for distillation.[1][2]
Density 1.075 g/mLDenser than water.[1][2]
pKa ~6.6More basic than pyridine (pKa 5.2).[1][2]
Solubility Miscible in water, alcohol, etherForms H-bonds with water.[1][2]
Major Hazards Irritant (Skin/Eye), CombustibleFlash point ~74°C.

Pre-Requisite: The Azeotropic Strategy

Why standard drying fails: Simple drying over magnesium sulfate (MgSO₄) is ineffective for 4-MP hydrates because the basic nitrogen forms a strong hydrogen-bond network with water molecules.[1][2]

The Solution: 4-Methoxypyridine forms a ternary azeotrope with water and toluene.[1][2] Before attempting chemical drying with hydrides, bulk water must be removed azeotropically.[2] This step preserves the expensive calcium hydride (CaH₂) and prevents dangerous hydrogen evolution spikes during the final stage.

Detailed Protocol

Phase 1: Bulk Water Removal (Azeotropic Distillation)

Objective: Reduce water content from ~5% to <0.5%.[2]

  • Setup: Equip a round-bottom flask (RBF) with a Dean-Stark trap and a reflux condenser.

  • Loading: Add the commercial 4-Methoxypyridine (e.g., 100 mL) and Toluene (HPLC grade, 100 mL).

  • Reflux: Heat the mixture to reflux (bath temp ~120-130°C).

  • Separation: Water will co-distill with toluene and separate in the Dean-Stark trap. Toluene (lighter) returns to the flask; water (heavier) collects at the bottom of the trap.

  • Completion: Continue reflux until no new water droplets accumulate in the trap (typically 2-4 hours).

  • Concentration: Remove the toluene via rotary evaporation.[2][3] The residue is "dry" 4-MP (crude).[1][2]

Phase 2: Chemical Desiccation (Pre-Drying)

Objective: Remove trace moisture and acidic impurities.[2][4][5]

  • Transfer: Move the crude 4-MP to a clean, oven-dried RBF.

  • Reagent: Add Potassium Hydroxide (KOH) pellets (~5 g per 100 mL).

    • Scientific Rationale: KOH acts as a preliminary desiccant and neutralizes any acidic impurities or hydrolysis products.[2]

  • Incubation: Stir gently for 12–24 hours under an inert atmosphere (Nitrogen/Argon). The liquid may turn slightly yellow; this is normal.[2]

  • Filtration: Decant or filter the supernatant liquid into a fresh distillation flask to remove the hydrated KOH sludge.

Phase 3: Rigorous Drying & Vacuum Distillation

Objective: Final purification to anhydrous grade (<50 ppm water).[2] Critical Safety Note: Do not distill at atmospheric pressure (191°C).[2] High heat promotes oxidation and polymerization.[2]

  • Drying Agent: Add Calcium Hydride (CaH₂) granules (5% w/v) to the decanted 4-MP.

  • Reflux: Attach a reflux condenser under a nitrogen balloon. Heat to gentle reflux (internal temp ~60-70°C under partial vacuum if necessary, or 100°C at atm pressure) for 2–4 hours.

  • Distillation Setup: Reconfigure for short-path vacuum distillation.

    • Manifold: Connect to a vacuum pump capable of <10 mmHg.[2]

    • Receiving Flask: Flame-dried, containing activated 4A Molecular Sieves.[1][2]

  • Collection:

    • Foreshot: Discard the first 5-10% of distillate (removes volatile impurities).[1][2]

    • Main Fraction: Collect the steady boiling fraction.

    • Typical Parameters: At 15 mmHg, 4-MP boils at ~85-90°C.[1][2]

  • Inert Backfill: Once collection is complete, cool the system and backfill with dry Argon.[2]

Storage and Maintenance (The "Self-Validating" System)

To ensure the reagent remains anhydrous, store it over Activated 4A Molecular Sieves .

  • Activation Protocol: Heat sieves to 300°C under high vacuum for 12 hours.

  • Visual Indicator: It is recommended to keep the stored solvent in a Schlenk flask.[2]

  • QC Check: If the liquid turns cloudy or precipitates form, water has re-entered the system (hydrolysis of the pyridine ring or saturation of sieves).

Quality Control (QC)

MethodSpecificationProcedure
Karl Fischer (Coulometric) < 50 ppmInject 1 mL sample.[1][2] High background drift indicates basic interference; use buffered cathode solution.[2]
1H NMR (CDCl3) No Water PeakCheck for H2O peak at ~1.56 ppm.[1][2] Note: 4-MP protons appear at ~8.4 (d) and ~6.8 (d).[1][2]
Visual Inspection Clear, ColorlessYellowing indicates oxidation or photo-degradation.[1][2]

Workflow Visualization

G cluster_0 Phase 1: Bulk Water Removal cluster_1 Phase 2: Chemical Drying cluster_2 Phase 3: Final Purification Start Commercial 4-MP (Hydrate/Wet) Mix Mix with Toluene (1:1 Ratio) Start->Mix DeanStark Azeotropic Distillation (Dean-Stark Trap) Mix->DeanStark WasteWater Waste: Water/Toluene Azeotrope DeanStark->WasteWater Rotovap Rotary Evaporation (Remove Toluene) DeanStark->Rotovap KOH_Treat Stir over KOH Pellets (12-24 hrs) Rotovap->KOH_Treat Decant Decant Supernatant KOH_Treat->Decant CaH2_Reflux Reflux over CaH2 (2-4 hrs) Decant->CaH2_Reflux VacDistill Vacuum Distillation (<15 mmHg, ~85°C) CaH2_Reflux->VacDistill Foreshot Discard Foreshot (Volatiles) VacDistill->Foreshot Product Anhydrous 4-Methoxypyridine (<50 ppm H2O) VacDistill->Product Storage Store over 4A Mol Sieves (Under Argon) Product->Storage

Figure 1: Step-by-step purification workflow from wet commercial stock to anhydrous reagent.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (The definitive guide for purification constants and methods).

  • Burfield, D. R., Smithers, R. H., & Tan, A. S. (1981).[1][2][4] Desiccant efficiency in solvent and reagent drying.[2][8] 5. Amines.[2][10] The Journal of Organic Chemistry, 46(3), 629–631.[4][8] (Establishes CaH2 and KOH efficiency for basic amines). [1]

  • Comins, D. L., & O'Connor, S. (1984).[2] Directed ortho-lithiation of alkoxypyridines. Tetrahedron Letters, 25(18), 1863-1866.[1][2] (Contextualizes the need for anhydrous 4-MP in lithiation). [1]

  • Sigma-Aldrich. (n.d.).[1][2][6] Safety Data Sheet: 4-Methoxypyridine. Retrieved October 26, 2023.[2]

Sources

Technical Notes & Optimization

Troubleshooting

Removing water from 4-Methoxypyridine hydrate for sensitive catalysis

Topic: Removing water from 4-Methoxypyridine (4-MOP) for sensitive catalysis Ticket ID: #4MOP-DRY-001 Status: Open / Guide Priority: Critical (Catalyst Poisoning Risk)[1] Executive Summary: The "Hidden Killer" in Catalys...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing water from 4-Methoxypyridine (4-MOP) for sensitive catalysis Ticket ID: #4MOP-DRY-001 Status: Open / Guide Priority: Critical (Catalyst Poisoning Risk)[1]

Executive Summary: The "Hidden Killer" in Catalysis

Why is this critical? 4-Methoxypyridine (4-MOP) is a potent


-donor ligand often used in transition metal catalysis (e.g., Pd, Ni, Ir cross-couplings).[1] However, it is highly hygroscopic and forms a stable hydrate.[1] In sensitive catalytic cycles, water does not just dilute the reaction; it acts as a competitive inhibitor  or catalyst poison .
  • The Mechanism of Failure: The nitrogen lone pair in 4-MOP hydrogen-bonds effectively with water. When introduced to a metal center (M), the water molecule can displace labile ligands or hydrolyze reactive organometallic intermediates (like M-Hydrides or M-Alkyls), leading to "black metal" precipitation and zero turnover.[1]

Physical Properties Snapshot
PropertyValueImplication for Drying
Boiling Point ~191°CHigh. Do not distill at atmospheric pressure (decomposition risk).[1]
Melting Point ~4°CLow. Material may freeze in cold storage.[1] Thaw completely before sampling to avoid water gradients.[1]
Basicity (pKa) ~6.6Basic. Incompatible with acidic drying agents (Silica, P2O5).[1]
State Liquid/SolidHygroscopic.[1] Absorbs atmospheric moisture rapidly.[1]

Interactive Troubleshooting Workflow

Use this logic flow to determine your purification strategy.

DryingWorkflow Start Start: Assess 4-MOP Stock CheckState Is it a solid or partial solid? Start->CheckState Thaw Thaw at RT & Homogenize CheckState->Thaw Yes CheckWater Est. Water Content? CheckState->CheckWater No (Liquid) Thaw->CheckWater HighWater > 1% Water (Wet/Hydrate) CheckWater->HighWater High/Unknown LowWater < 1% Water (Pre-dried) CheckWater->LowWater Low Azeotrope Protocol A: Azeotropic Distillation (Toluene Entrainment) HighWater->Azeotrope CaH2 Protocol B: CaH2 Stir & Vacuum Distill LowWater->CaH2 Azeotrope->CaH2 Sieves Protocol C: Activated 4A Sieves (Polishing/Storage) CaH2->Sieves Use Ready for Catalysis Sieves->Use

Caption: Decision tree for selecting the appropriate drying protocol based on initial water content.[1]

Detailed Protocols

Protocol A: Bulk Water Removal (Azeotropic Distillation)

Use when: Material is old, visibly wet, or sold as a hydrate.[1] The Science: 4-MOP boils at 191°C, making direct distillation of water difficult.[1] Toluene forms a low-boiling azeotrope with water (85°C), carrying the water out while leaving the high-boiling pyridine behind.[1]

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Mixture: Add 4-MOP and Toluene (ratio 1:3 v/v).

  • Reflux: Heat to reflux.[1] Water will collect in the trap (bottom layer). Toluene (top layer) flows back.[1]

  • Completion: Continue until no more water droplets accumulate in the trap (typically 2-4 hours).

  • Concentration: Remove the Toluene via rotary evaporation. Proceed immediately to Protocol B.

Protocol B: Rigorous Drying (Calcium Hydride)

Use when: Preparing reagent for sensitive catalysis (Pd, Ni, Ir).[1] The Science: Calcium Hydride (


) is the gold standard for basic amines. It reacts irreversibly with water:


Note: Do not use Silica or

, as 4-MOP will react with these acidic agents.[1]
  • Pre-treatment: Ensure 4-MOP is liquid (thaw if necessary).[1]

  • Charging: In a Schlenk flask under inert gas (

    
     or Ar), add 4-MOP and powdered 
    
    
    
    (5% w/v).
    • Caution:

      
       gas will evolve.[1] Vent properly through a bubbler.
      
  • Stirring: Stir gently at room temperature for 12–24 hours. The solution may turn slightly cloudy (formation of

    
    ).
    
  • Vacuum Distillation:

    • Crucial: Do not distill at atmospheric pressure (191°C is too hot).[1]

    • Connect a short-path distillation head.[1]

    • Apply high vacuum (< 1 mmHg).[1]

    • Heat the bath gently (approx 60–80°C depending on vacuum).

    • Collect the clear, colorless distillate into a receiver flask containing activated Molecular Sieves.

Protocol C: Storage (Molecular Sieves)

Use when: Storing dried material.[1] The Science: Zeolites (Sieves) physically trap water molecules.

  • Type: Use 4A Molecular Sieves . (3A is also acceptable, but 4A is standard for pyridines).

  • Activation: Sieves must be activated (heated to >300°C under vacuum) before use.[1] "Out of the jar" sieves are already wet.

  • Method: Store the distilled 4-MOP over activated sieves (10-20% w/v) in a glovebox or a greaseless Schlenk flask.

Catalyst Deactivation Mechanism

Why your reaction fails with wet 4-MOP.

Deactivation Metal Active Catalyst (Ln-Metal) Complex Active Complex [M-MOP] Metal->Complex Desired Path Poisoned Poisoned Complex [M-OH] or [M-H2O] Metal->Poisoned Competition MOP 4-MOP (Ligand) MOP->Complex Water H2O (Impurity) Water->Poisoned High Affinity Precip Black Precipitate (Metal Aggregation) Poisoned->Precip Decomposition

Caption: Competitive binding of water leads to catalyst decomposition (Black Precipitate).[1]

Frequently Asked Questions (FAQ)

Q: My 4-MOP turned yellow after distillation. Is it ruined? A: Likely yes for sensitive catalysis.[1] Yellowing indicates oxidation or the formation of N-oxides. This usually happens if the distillation wasn't performed under strict inert atmosphere or if the vacuum wasn't sufficient (requiring too much heat). Redistill under higher vacuum.

Q: Can I use Sodium metal instead of


? 
A:  Generally, no . While Sodium/Benzophenone is great for THF, chlorinated pyridines or electron-rich pyridines can undergo side reactions (polymerization or reduction) with alkali metals at high temperatures.[1] 

is safer and chemically compatible.[1]

Q: I stored my 4-MOP in the fridge and it's solid. How do I dry it? A: You must melt it first.[1] If you add drying agents to the solid, they will only dry the surface. Allow the bottle to warm to room temperature (approx 20°C) until fully liquid, then add your drying agent.

Q: Why not use Silica Gel? A: 4-MOP is basic.[1] It will adsorb strongly onto the acidic silica surface, leading to massive mass loss and difficult recovery.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (The authoritative source for drying organic solvents and reagents).[2] [1]

  • Williams, D. B. G., & Lawton, M. (2010).[1] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. (Comparative efficiency of CaH2 vs Sieves).

  • Sigma-Aldrich. (n.d.).[1] 4-Methoxypyridine Product Specification & SDS. (Physical properties data). [1]

Sources

Optimization

Storage conditions to prevent degradation of 4-Methoxypyridine hydrate

Technical Support Center: 4-Methoxypyridine & Derivatives Topic: Storage Conditions & Stability Management Reference ID: TSC-PYR-4MET-001 User Guide Overview Compound Identity Clarification: The term "4-Methoxypyridine h...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methoxypyridine & Derivatives Topic: Storage Conditions & Stability Management Reference ID: TSC-PYR-4MET-001

User Guide Overview

Compound Identity Clarification: The term "4-Methoxypyridine hydrate" most commonly refers to 4-Methoxypyridine N-oxide hydrate (a solid), as the free base (4-Methoxypyridine) is a liquid at room temperature. However, the free base is highly hygroscopic and can form "wet" mixtures.[1] This guide covers both forms to ensure your specific compound is protected.

Compound Form Physical State Primary Risk Storage Tier
4-Methoxypyridine N-oxide Hydrate Solid (Crystalline)Hygroscopicity (Deliquescence)Tier 1 (Desiccated)
4-Methoxypyridine (Free Base) LiquidOxidation / CO₂ AbsorptionTier 2 (Inert Gas)

Part 1: Critical Storage Ecosystem

To prevent degradation, you must control three environmental variables: Moisture, Oxygen, and Light. [1]

Optimal Storage Parameters
ParameterN-Oxide Hydrate (Solid) Free Base (Liquid) Why? (The Mechanism)
Temperature Ambient (20-25°C) or 2-8°C2-8°C (Refrigerated) Cold slows oxidation kinetics and volatile loss.
Atmosphere Dry Air (Desiccator)Inert Gas (Argon/N₂) The free base is a nucleophile that "scrubs" CO₂ from air, forming carbonate crusts.[1]
Container Amber GlassAmber GlassPyridine derivatives are photosensitive; UV light catalyzes ring degradation.[1]
Sealing Parafilm/Teflon TapeSeptum + ParafilmPrevents moisture ingress.[1] The "hydrate" form can still absorb excess water, becoming a goo.[1]
The "Gold Standard" Storage Protocol

For long-term storage (>1 month), follow this workflow:

  • Seal: Ensure the cap is Teflon-lined.[1] Wrap the neck tightly with Parafilm.[1]

  • Barrier: Place the primary container inside a secondary container (e.g., a larger jar) containing active desiccant (Silica Gel or Drierite).[1]

  • Environment: Store in a fridge (4°C) dedicated to chemicals (Spark-proof).

Part 2: Troubleshooting & Diagnostics

Visual Troubleshooting Guide

StorageLogic Start Inspect Compound State1 Solid turned to Liquid/Goo Start->State1 State2 Color Change (White -> Yellow/Brown) Start->State2 State3 White Crust (on Liquid Cap) Start->State3 Diag1 Deliquescence (Excess Moisture Absorbed) State1->Diag1 Diag2 Oxidation / Photolysis (N-oxide formation) State2->Diag2 Diag3 Carbonate Formation (CO2 Absorption) State3->Diag3 Action1 Recrystallize (Ethanol/Ether) Diag1->Action1 Action2 Purify via Distillation (if liquid) Diag2->Action2 Action3 Filter & Flush with Argon Diag3->Action3

Caption: Diagnostic flow for identifying degradation based on visual cues. Red arrows indicate the root cause identification.

Common Issues & Fixes

Q: My solid 4-Methoxypyridine N-oxide hydrate has turned into a sticky oil. Is it ruined?

  • Diagnosis: Deliquescence.[1] The hydrate has absorbed excess atmospheric water, lowering its melting point or dissolving in the absorbed water.[1]

  • Fix: It is likely chemically intact but wet.[1]

    • Protocol: Dissolve in a minimum amount of hot ethanol, add diethyl ether until cloudy, and cool to recrystallize. Dry under high vacuum (0.1 mmHg) for 24 hours.

Q: My liquid 4-Methoxypyridine has a white solid crust around the cap.

  • Diagnosis: Pyridinium Carbonate formation.[1] The basic nitrogen reacted with atmospheric CO₂.[1]

  • Fix: The liquid underneath is often still pure.[1]

    • Protocol: Filter the liquid through a syringe filter (PTFE) into a fresh, Argon-flushed vial. Do not scrape the crust back into the bottle.

Q: The compound has turned yellow.

  • Diagnosis: Oxidation.[1][2] Pyridine derivatives form colored N-oxides or polymerized impurities when exposed to air/light over time.[1]

  • Fix: If purity is critical (e.g., for catalysis), distillation (for liquids) or recrystallization (for solids) is required.[1]

Part 3: Experimental Protocols

Protocol A: Inert Atmosphere Transfer (For Liquid Free Base)

Use this method to dispense the liquid without introducing moisture/CO₂.

  • Prepare: Secure the bottle with a clamp. Insert a balloon filled with dry Nitrogen/Argon into the septum.[1]

  • Purge: Insert a long needle connected to a vacuum line to evacuate the headspace, then refill with the gas from the balloon.[1] Repeat x3.

  • Withdraw: Use a gas-tight syringe. Invert the bottle. Draw liquid while the balloon maintains positive pressure.[1]

  • Retract: Pull the needle out.[1] The balloon pressure ensures no air enters during withdrawal.[1]

Protocol B: Purity Verification (qNMR)

The most reliable method to check for hydration state or degradation.

  • Solvent: DMSO-d6 (Dissolves both free base and N-oxide).

  • Standard: 1,3,5-Trimethoxybenzene (Internal Standard).[1]

  • Key Signals:

    • 4-Methoxypyridine:[3][4][5][6][7][8][9] Methoxy singlet ~3.8 ppm.[1] Aromatic doublets ~6.8 and 8.4 ppm.[1]

    • N-oxide impurity: Aromatic signals shift upfield (lower ppm) compared to the free base due to electron density changes.[1]

    • Water:[10] Broad singlet variable (3.3 - 4.0 ppm in DMSO).[1]

Part 4: Frequently Asked Questions (FAQs)

Q: Can I store the N-oxide hydrate in a freezer (-20°C)? A: Yes, but caution is required during thawing. You must allow the container to reach room temperature before opening.[1] Opening a cold bottle causes immediate condensation of atmospheric moisture onto the hygroscopic solid, ruining the "dry" state.[1]

Q: Why is the "hydrate" form sold if water is bad? A: The N-oxide is often more stable as a hydrate crystalline lattice.[1] The water molecules stabilize the dipole of the N-oxide bond.[1] The goal is not to remove all water (which would make it an anhydrous N-oxide, often more reactive/hygroscopic), but to prevent excess water absorption.[1]

Q: Is 4-Methoxypyridine compatible with strong acids? A: No. It is a base (pKa ~6.6).[1] It will protonate immediately to form the pyridinium salt (e.g., Hydrochloride).[1] While this is a degradation of the free base, the salt form is actually much more stable for long-term storage.[1] If you do not need the free base immediately, converting it to the HCl salt is a valid preservation strategy.[1]

References

  • PubChem. (n.d.).[1] 4-Methoxypyridine | C6H7NO.[1][6][8][9][11] National Library of Medicine.[1] Retrieved from [Link][1]

  • Scriven, E. F. V. (1983).[1] 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161.[1] (Describes stability and handling of nucleophilic pyridines).

Sources

Troubleshooting

Troubleshooting low yields in 4-Methoxypyridine N-oxide synthesis

Executive Summary: The "Invisible" Yield Loss If you are experiencing low yields (<40%) in the synthesis of 4-methoxypyridine N-oxide, the issue is rarely the oxidation reaction itself. In 90% of cases we analyze, the fa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Yield Loss

If you are experiencing low yields (<40%) in the synthesis of 4-methoxypyridine N-oxide, the issue is rarely the oxidation reaction itself. In 90% of cases we analyze, the failure stems from two specific downstream pitfalls:

  • Aqueous Solubility: The product is highly water-soluble and hygroscopic. Standard aqueous extraction protocols (e.g., "wash with water, extract with ether") often result in the product remaining in the aqueous phase.

  • Acid-Catalyzed Hydrolysis: Under vigorous reflux in acidic media (acetic acid), the 4-methoxy group is labile. It can hydrolyze to form 1-hydroxy-4-pyridone , a thermodynamically stable impurity that contaminates the product matrix.

This guide provides two validated protocols (mCPBA and


/AcOH) with engineered workups to bypass these failure modes.

Part 1: The Failure Mechanism (Root Cause Analysis)

Before attempting a new batch, understand why the standard protocol failed. The diagram below illustrates the competing pathways.

ReactionPathways Start 4-Methoxypyridine Product 4-Methoxypyridine N-oxide (Target) Start->Product Oxidation (mCPBA or H2O2) Impurity 1-Hydroxy-4-pyridone (Major Byproduct) Product->Impurity Hydrolysis (High T, H+, Time) Loss Aqueous Waste Layer (Yield Loss) Product->Loss Incorrect Workup (Partitioning into water)

Figure 1: Reaction landscape showing the two primary yield-killing pathways: Hydrolysis (red) and Extraction Loss (grey).

Part 2: Validated Protocols

Protocol A: The "High Purity" Method (mCPBA)

Recommended for: Small scale (<10g), complex substrates, or when high purity is critical.

The Logic: This method uses Dichloromethane (DCM) as a solvent. Since the reaction is anhydrous, it eliminates the risk of hydrolysis. The challenge here is removing the benzoic acid byproduct.

Step-by-Step:

  • Dissolution: Dissolve 4-methoxypyridine (1.0 equiv) in DCM (10 mL/g). Cool to 0°C.

  • Addition: Add m-chloroperoxybenzoic acid (mCPBA, 1.2 equiv) portion-wise over 20 minutes.

    • Note: Maintain temperature <5°C to prevent exotherms.

  • Reaction: Warm to room temperature (RT) and stir for 3–12 hours. Monitor by TLC (MeOH:DCM 1:9). The N-oxide is significantly more polar (lower

    
    ) than the starting material.
    
  • Critical Workup (The Scavenger Hunt):

    • Do NOT just wash with water.

    • Add solid

      
       (3 equiv) to the reaction mixture and stir for 30 minutes. This forms the potassium salt of benzoic acid, which precipitates or adsorbs.
      
    • Filter the suspension through a pad of Celite.

    • Chromatography: If high purity is needed, purify via flash column chromatography using DCM/MeOH (95:5 to 90:10). The benzoic acid byproduct elutes first; the N-oxide elutes later due to high polarity.

Protocol B: The "Scalable" Method ( / Acetic Acid)

Recommended for: Large scale (>10g) or cost-sensitive synthesis.

The Logic: This is the classic method, but it requires a non-aqueous workup . Acetic acid acts as both solvent and catalyst.

Step-by-Step:

  • Mix: Dissolve 4-methoxypyridine in Glacial Acetic Acid (5 mL/g).

  • Oxidant: Add 30%

    
     (1.5 equiv).
    
  • Heating (The Danger Zone): Heat to 60–70°C.

    • Warning:Do NOT reflux (118°C). Refluxing promotes the hydrolysis of the methoxy group to the pyridone. Keep it mild. Stir overnight.

  • Critical Workup (Distillation, Not Extraction):

    • Step 1: Use a rotary evaporator with a high-vacuum pump to remove the acetic acid and water completely. You will be left with a thick oil or residue.

    • Step 2: Add Toluene (20 mL) and re-evaporate (azeotropic removal of residual water/acid). Repeat 2x.

    • Step 3: Basify. Dissolve the residue in a minimum amount of DCM. Add solid

      
       to neutralize residual acid. Filter.
      
    • Step 4: Recrystallize from Acetone/Ether or Ethyl Acetate if a solid is required.

Part 3: Comparative Analysis of Oxidants

FeaturemCPBA (Protocol A)

/ AcOH (Protocol B)
Urea Hydrogen Peroxide (UHP)
Yield Potential High (80-95%)Medium-High (70-85%)High (85-95%)
Hydrolysis Risk Zero (Anhydrous)High (if overheated)Low
Workup Difficulty Medium (Benzoic acid removal)High (Solvent removal)Low (Filtration)
Scalability Low (Cost/Safety)HighMedium
Primary Use Case Research / MedChemProcess ChemistryGreen Chemistry

Part 4: Troubleshooting FAQs

Q1: I followed the aqueous extraction workup, but my organic layer is empty. Where is my product? A: Your product is in the water layer. 4-Methoxypyridine N-oxide is highly polar (


).
  • Fix: Do not use water washes. If you must extract from water, saturate the aqueous phase with NaCl (salting out) and use Chloroform or DCM:Isopropanol (3:1) as the extraction solvent.[1] Repeat extraction 5–6 times.

Q2: My product is a solid, but the NMR shows a missing methyl peak (~3.8 ppm) and a new broad singlet. A: You have hydrolyzed the methoxy group to form 1-hydroxy-4-pyridone .

  • Cause: Reaction temperature was too high (>80°C) or reaction time was too long in Acetic Acid.

  • Fix: Switch to Protocol A (mCPBA) or lower the temperature in Protocol B to 60°C.

Q3: The product is an oil that won't crystallize. A: N-oxides are notoriously hygroscopic. Even 1% water content can suppress crystallization.

  • Fix: Dry the oil under high vacuum (<1 mbar) for 4 hours. Triturate (scratch the flask) with diethyl ether or pentane. Store in a desiccator.

Q4: Is the N-oxide potentially explosive? A: While pyridine N-oxides are generally stable, the reaction mixtures (peroxides) are energetic.

  • Safety: Never distill the reaction mixture to dryness before quenching peroxides. Test for peroxides using starch-iodide paper. Quench excess oxidant with Sodium Bisulfite (

    
    ) or Sodium Thiosulfate before workup.
    

Part 5: Workup Decision Tree

Use this flow to determine the correct purification strategy based on your reaction conditions.

WorkupLogic Start Reaction Complete Method Which Oxidant? Start->Method mCPBA mCPBA (DCM) Method->mCPBA H2O2 H2O2 / AcOH Method->H2O2 Quench Quench w/ Na2S2O3 mCPBA->Quench Wash Wash w/ sat. NaHCO3 (Remove Benzoic Acid) Quench->Wash Dry Dry & Evaporate Wash->Dry PeroxideTest Test Peroxides (Starch-Iodide) H2O2->PeroxideTest Vacuum Distill AcOH (Vacuum) DO NOT EXTRACT PeroxideTest->Vacuum Base Neutralize Residue (Na2CO3 / DCM) Vacuum->Base

Figure 2: Decision tree for selecting the correct workup to maximize yield.

References

  • Citation Context: Validates the standard H2O2/AcOH protocol and highlights the need for vacuum removal of volatiles r
  • University of Rochester, Dept. of Chemistry. (n.d.). Workup: mCPBA Oxidation. Retrieved February 9, 2026, from [Link]

    • Citation Context: Provides the authoritative protocol for removing mCPBA and benzoic acid byproducts during workup.
  • Organic Syntheses. (1953). Pyridine-N-oxide.[2][3][4][5][6][7][8][9][10][11][12] Org. Synth. 1953, 33, 79. Retrieved February 9, 2026, from [Link]

    • Citation Context: Establishes the foundational chemistry for pyridine oxidation and the risks of acidific
  • Zhu, Y., et al. (2022).[12] Photoelectrochemical water oxidation improved by pyridine N-oxide. Chemical Science. Retrieved February 9, 2026, from [Link]

    • Citation Context: Discusses the stability and electrochemical properties of pyridine N-oxides, relevant to storage and handling.

Sources

Optimization

Technical Support Center: Purification of Technical Grade 4-Methoxypyridine Hydrate

Welcome to the comprehensive technical support guide for the purification of technical grade 4-Methoxypyridine hydrate. This resource is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the purification of technical grade 4-Methoxypyridine hydrate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with purifying this versatile reagent. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experimental work.

Introduction to Purifying 4-Methoxypyridine Hydrate

4-Methoxypyridine is a key building block in the synthesis of numerous biologically active compounds.[1] Technical grade 4-Methoxypyridine hydrate often contains impurities that can interfere with downstream applications, making purification a critical step. The "hydrate" designation indicates the presence of water, which is a primary impurity to be addressed. Other common impurities in technical grade pyridines can include structurally similar compounds like picolines and lutidines.[2]

This guide provides a structured approach to troubleshooting common issues encountered during the purification of 4-Methoxypyridine hydrate, focusing on distillation, recrystallization, and chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in technical grade 4-Methoxypyridine hydrate?

A1: The primary impurity is water, as indicated by its hydrate form. Other likely impurities, common to pyridine manufacturing processes, include other pyridine derivatives such as picolines and lutidines.[2] Depending on the synthetic route, residual starting materials or by-products may also be present.

Q2: What are the key physical properties of 4-Methoxypyridine relevant to its purification?

A2: Understanding the physical properties is crucial for selecting and optimizing a purification method.

PropertyValueSource
Molecular FormulaC₆H₇NO[1]
Molecular Weight109.13 g/mol [1]
AppearanceColorless to slightly yellow liquid[3]
Boiling Point185-186 °C (at atmospheric pressure)
108-111 °C (at 65 mmHg)[1]
Melting Point4 °C[1]
SolubilitySlightly soluble in DMSO and Methanol[1]

Q3: How should I handle and store technical grade 4-Methoxypyridine hydrate?

A3: 4-Methoxypyridine is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and open flames.[4] It is a combustible liquid and can cause skin and eye irritation.[5] Always consult the Safety Data Sheet (SDS) before handling.

Troubleshooting Guide

Issue 1: Persistent Water Content After Initial Purification

My purified 4-Methoxypyridine still shows significant water content by Karl Fischer titration. What went wrong?

This is a common challenge, especially given the starting material is a hydrate and pyridine derivatives are often hygroscopic.[2] The issue likely lies in the drying method or the purification technique's effectiveness at removing water.

Causality Analysis:

4-Methoxypyridine can form a minimum boiling azeotrope with water, similar to pyridine itself, making simple distillation ineffective for complete water removal.[6] The boiling point of the pyridine-water azeotrope is 92.6 °C.[7]

Troubleshooting Protocol:

  • Pre-Drying: Before distillation, it is crucial to dry the technical grade material.

    • Method: Stir the technical grade 4-Methoxypyridine hydrate with a suitable drying agent.

    • Recommended Drying Agents:

      • Potassium hydroxide (KOH) pellets[2]

      • Sodium hydroxide (NaOH) pellets[2]

      • Calcium oxide (CaO)[2]

      • Barium oxide (BaO)[2]

      • Linde type 4A or 5A molecular sieves[2]

    • Procedure: Add the drying agent to the liquid 4-Methoxypyridine and stir for several hours, or let it stand overnight. The choice of drying agent may depend on the scale and desired purity. For instance, KOH is highly effective but also very corrosive.

  • Azeotropic Distillation: This technique is effective for removing water that forms an azeotrope.

    • Principle: An entraining solvent (e.g., toluene or benzene) is added to the mixture. This solvent forms a new, lower-boiling azeotrope with water, which is then distilled off.

    • Procedure:

      • Add toluene to the pre-dried 4-Methoxypyridine.

      • Heat the mixture to reflux using a Dean-Stark apparatus.

      • The water-toluene azeotrope will distill over and be collected in the side arm of the Dean-Stark trap.

      • Continue the distillation until no more water is collected.

      • After removing the water, the toluene can be distilled off, leaving the anhydrous 4-Methoxypyridine.

  • Extractive Distillation: This is a more complex but highly effective industrial method.

    • Principle: A high-boiling solvent is added to the mixture, which alters the relative volatility of the components, breaking the azeotrope.[6]

    • Note: This method is generally more suitable for large-scale purification.

Issue 2: Co-distillation of Impurities with Similar Boiling Points

During fractional distillation, I am unable to achieve the desired purity, and GC analysis shows the presence of closely boiling impurities.

This is a classic problem when dealing with technical grade materials, where impurities often have similar physical properties to the target compound.

Causality Analysis:

Impurities such as picolines (methylpyridines) and lutidines (dimethylpyridines) have boiling points that can be close to that of 4-Methoxypyridine, making separation by simple or even fractional distillation challenging.

Troubleshooting Workflow:

start Impure 4-Methoxypyridine acid_wash Acid/Base Washing start->acid_wash Remove basic/non-basic impurities distillation Fractional Distillation acid_wash->distillation chromatography Column Chromatography distillation->chromatography If impurities persist recrystallization Recrystallization via Salt Formation distillation->recrystallization Alternative for isomeric impurities pure_product High Purity 4-Methoxypyridine distillation->pure_product If purity is sufficient chromatography->pure_product recrystallization->pure_product

Decision-making workflow for purification.

Detailed Protocols:

  • Acid/Base Washing: This liquid-liquid extraction technique can remove impurities with different acid-base properties.

    • Principle: 4-Methoxypyridine, being basic, will be protonated by an acid and move into the aqueous phase, leaving non-basic organic impurities in the organic phase.

    • Procedure:

      • Dissolve the crude 4-Methoxypyridine in a suitable organic solvent (e.g., diethyl ether).

      • Wash the organic solution with a dilute acid (e.g., 1M HCl). The 4-Methoxypyridine will move to the aqueous layer as its hydrochloride salt.

      • Separate the layers and discard the organic layer containing non-basic impurities.

      • Basify the aqueous layer with a strong base (e.g., NaOH) to regenerate the free 4-Methoxypyridine.

      • Extract the 4-Methoxypyridine back into an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent.

  • Column Chromatography: This is a highly effective method for separating compounds with similar boiling points but different polarities.[8]

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC).

    • Troubleshooting Peak Tailing: Basic compounds like pyridines can interact strongly with acidic silanol groups on the silica surface, leading to peak tailing.[9] To mitigate this:

      • Add a small amount of a competing base, such as triethylamine (TEA) (0.1-1%), to the eluent.[10]

    • Experimental Protocol: Column Chromatography

      • Solvent System Selection: Use TLC to find a solvent system that gives the 4-Methoxypyridine an Rf value of approximately 0.2-0.4.[10]

      • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. If using TEA, add it to the eluent for the slurry. Pour the slurry into the chromatography column.

      • Sample Loading: Dissolve the crude material in a minimal amount of the eluent and load it onto the column.

      • Elution: Run the column with the selected eluent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for optimal separation.

      • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

      • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Recrystallization via Salt Formation: This method can be effective for separating isomeric impurities.

    • Principle: The crude pyridine derivative is converted into a salt (e.g., an oxalate salt), which is then recrystallized. The purified salt is then converted back to the free base.

    • Procedure:

      • Dissolve the crude 4-Methoxypyridine in a suitable solvent (e.g., acetone).

      • Add a solution of oxalic acid in the same solvent to precipitate the 4-Methoxypyridine oxalate.

      • Collect the precipitate by filtration and recrystallize it from a suitable solvent (e.g., ethanol).

      • Dissolve the purified salt in water and add a strong base (e.g., KOH) to regenerate the free 4-Methoxypyridine.

      • Extract the pure product into an organic solvent, dry, and remove the solvent.

Issue 3: Product Degradation During Purification

I am observing a color change (darkening) and low recovery of my 4-Methoxypyridine after purification, suggesting degradation.

Causality Analysis:

Pyridines can be sensitive to heat and oxidation. Prolonged heating during distillation or exposure to air and light can lead to degradation. The presence of certain impurities can also catalyze decomposition.

Troubleshooting Protocol:

  • Vacuum Distillation:

    • Principle: Lowering the pressure reduces the boiling point of the liquid, allowing for distillation at a lower temperature, which minimizes thermal degradation.

    • Procedure: Perform the fractional distillation under reduced pressure. For example, the boiling point of 4-Methoxypyridine is 108-111 °C at 65 mmHg.[1] Ensure the vacuum system is stable to avoid bumping.

  • Inert Atmosphere:

    • Principle: Performing the purification under an inert atmosphere (e.g., nitrogen or argon) minimizes the risk of oxidation.

    • Procedure: Purge all glassware with an inert gas before use and maintain a positive pressure of the inert gas throughout the purification process.

  • Minimize Exposure to Light:

    • Principle: Pyridine derivatives can be light-sensitive.

    • Procedure: Wrap the distillation flask and receiving flask in aluminum foil to protect the compound from light.

Summary of Purification Methodologies

MethodPrincipleBest For RemovingKey Considerations
Drying with Agents Chemical reaction or adsorptionWaterChoice of agent depends on scale and desired dryness.
Azeotropic Distillation Formation of a low-boiling azeotrope with an entrainerWater (azeotrope)Requires a Dean-Stark apparatus.
Fractional Distillation Separation based on differences in boiling pointsImpurities with significantly different boiling pointsIneffective for azeotropes and closely boiling impurities.
Vacuum Distillation Lowering the boiling point by reducing pressureThermally sensitive compoundsRequires a stable vacuum source.
Acid/Base Washing Separation based on differences in acidity/basicityNon-basic or highly basic/acidic impuritiesThe product must be stable to pH changes.
Column Chromatography Separation based on differences in polarityClosely related impurities with different polaritiesCan be time-consuming and requires solvent optimization.
Recrystallization (via salt) Purification of a crystalline solid derivativeIsomeric and other closely related impuritiesRequires the product to form a stable, crystalline salt.

Visualizing the Purification Workflow

cluster_prep Initial Assessment & Preparation cluster_drying Water Removal cluster_purification Impurity Removal cluster_final Final Product start Technical Grade 4-Methoxypyridine Hydrate assess Assess Purity (GC, KF) start->assess pre_dry Pre-dry with KOH or Molecular Sieves assess->pre_dry azeo_dist Azeotropic Distillation (if necessary) pre_dry->azeo_dist vac_dist Vacuum Fractional Distillation azeo_dist->vac_dist acid_base Acid/Base Wash azeo_dist->acid_base Alternative first step chrom Column Chromatography vac_dist->chrom If impurities remain final_assess Assess Final Purity vac_dist->final_assess chrom->final_assess acid_base->vac_dist pure_product Purified 4-Methoxypyridine final_assess->pure_product

A comprehensive workflow for the purification of 4-Methoxypyridine hydrate.

References

  • Chempedia. (n.d.). Purification of Pyridine. LookChem. Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • DWSIM. (n.d.). Double Distillation Column Process for Separation of Azeotropic Mixture (Pyridine-Water) using Pressure Swing Distillation(PSD). Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Google Patents. (n.d.). US5100514A - Separation of pyridine from water by extractive distillation.
  • ResearchGate. (n.d.). 4-Methoxypyridine N-oxide. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 4-Methoxypyridine | C6H7NO | CID 69278. Retrieved February 9, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Pyridine N-Oxide Derivatives

Welcome to the technical support center for handling hygroscopic pyridine N-oxide derivatives. This guide is designed for researchers, chemists, and drug development professionals who work with these sensitive yet versat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling hygroscopic pyridine N-oxide derivatives. This guide is designed for researchers, chemists, and drug development professionals who work with these sensitive yet versatile compounds. My goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity and reproducibility of your experiments. Pyridine N-oxides are invaluable reagents, but their utility is directly tied to their purity and anhydrous nature.

The strong polarity of the N-O bond in pyridine N-oxide makes the molecule an excellent hydrogen bond acceptor, leading to its pronounced hygroscopic, or water-absorbing, nature.[1] Even brief exposure to atmospheric moisture can lead to the absorption of significant amounts of water, turning a free-flowing powder into a sticky syrup, which complicates handling and can critically impact reaction stoichiometry and outcomes.[2][3] This guide will address the most common challenges and provide robust solutions for maintaining an anhydrous environment within a glovebox.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of pyridine N-oxide derivatives.

Q1: Why did my crystalline pyridine N-oxide derivative turn into a sticky solid or liquid after I opened the bottle?

A: This is a classic sign of moisture absorption. Pyridine N-oxide and its derivatives are very hygroscopic, meaning they readily absorb water from the atmosphere.[1][3] When a bottle is opened outside of a controlled inert environment like a glovebox, the compound is immediately exposed to ambient humidity. The absorbed water acts as a plasticizer and can depress the melting point, causing the solid to appear "melted" or become a viscous liquid.[4] This underscores the absolute necessity of handling these reagents exclusively within a glovebox.

Q2: What are the ideal atmospheric conditions inside a glovebox for handling these compounds?

A: The goal is to minimize both water and oxygen to prevent unwanted side reactions and maintain the compound's integrity. While specific reaction requirements may vary, a well-maintained glovebox provides an ideal environment. Best practices dictate maintaining the internal atmosphere at the levels summarized in the table below.

ParameterRecommended LevelRationale
Moisture (H₂O) < 1 ppmMinimizes water absorption by the hygroscopic compound, preventing degradation and ensuring accurate weighing for stoichiometry.
**Oxygen (O₂) **< 10 ppmPrevents potential oxidation of sensitive functional groups on the pyridine N-oxide derivative or other reagents in your reaction.
Inert Gas Nitrogen or ArgonProvides an inert atmosphere. Argon is preferred for reactions involving reagents that can react with nitrogen, such as lithium metal.[5]

Q3: Can I just dry my pyridine N-oxide derivative in a vacuum oven before use?

A: While heating under vacuum can remove adsorbed water, it must be done with caution.[6] Some pyridine N-oxide derivatives may be thermally labile and could decompose at elevated temperatures. Before attempting this, you must verify the thermal stability of your specific derivative. A safer, more universally applicable method for removing water is azeotropic distillation with a solvent like toluene, followed by drying under high vacuum.[7] However, the most reliable approach is to purchase high-purity, anhydrous material and strictly handle it within a glovebox from the outset.

Q4: I don't have a glovebox. Can I use a desiccator with a drying agent?

A: A desiccator is a suboptimal solution and is not recommended for anything other than short-term storage of already-sealed containers. While it provides a drier environment than the open lab, it does not provide an inert atmosphere and every time it is opened, ambient air is introduced. For operations like weighing and transferring, which require opening the container for a period of time, a desiccator offers insufficient protection against rapid moisture uptake by a highly hygroscopic powder. A glovebox is the standard and required tool for these manipulations.[8]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, scenario-based troubleshooting for more complex issues encountered during experimentation.

Q5: My reaction yield is inconsistent, and I suspect water contamination from my pyridine N-oxide reagent. How can I confirm this and what is the corrective action?

A: Inconsistent yields are a hallmark of uncontrolled water content. Water can interfere by reacting with organometallics, catalyzing side reactions, or altering solvent polarity.

Diagnostic Workflow:

The first step is to quantify the water content in your reagent. The gold-standard method for this is Karl Fischer (KF) titration, which is highly specific to water and can detect even trace amounts.[9][10]

Caption: Troubleshooting workflow for water contamination.

Protocol: Water Content Determination by Karl Fischer Titration

  • Preparation: Inside the glovebox, place a clean, dry vial on the analytical balance and tare it.

  • Sampling: Quickly add approximately 100-200 mg of your pyridine N-oxide derivative to the vial. Seal it immediately with a septum cap.

  • Measurement: Remove the vial from the glovebox. Record the precise weight of the sample.

  • Titration: Using a gas-tight syringe, inject a suitable anhydrous solvent (e.g., anhydrous methanol) into the vial to dissolve the sample. Immediately inject the resulting solution into the titration cell of the KF titrator.[11]

  • Analysis: The instrument will automatically titrate the sample and provide a readout of the water content, typically in ppm or percent.

Corrective Action: If KF titration confirms high water content, the reagent must be dried. As mentioned, azeotropic distillation with toluene is a robust method. Alternatively, for small scales, preparing a stock solution in a validated anhydrous solvent inside the glovebox can be a practical approach.[7]

Q6: I'm struggling to weigh my hygroscopic pyridine N-oxide derivative accurately inside the glovebox. The mass on the balance keeps drifting upwards. What's happening and how can I fix it?

A: This upward drift is a direct visualization of your compound absorbing the trace amounts of moisture still present in the glovebox atmosphere. While the ppm level of water is very low, it is not zero. A highly hygroscopic material will actively pull this residual water from the atmosphere, increasing its mass over time.

Best Practices for Accurate Weighing: [4][12]

  • Equilibration: Ensure all items (spatula, weigh boat, vial) have been inside the glovebox long enough to equilibrate with the internal atmosphere. Do not bring items in from the antechamber and immediately use them for weighing.

  • Minimize Exposure: Keep the main reagent bottle closed as much as possible. Open it only to quickly remove the approximate amount of material needed.

  • Use a Tared, Sealable Container: Instead of weighing onto an open weigh boat, tare a sealable vial with its cap. Add your compound to the vial and close it immediately. This "traps" the mass before significant drift can occur.

  • Weigh Quickly and Decisively: Do not leave the compound exposed on the balance pan for an extended period. Aim to complete the weighing process in under 30-60 seconds.[12]

  • Consider a Stock Solution: If high precision with very small quantities is required, the most accurate method is to prepare a stock solution.[8] Inside the glovebox, weigh a larger, more manageable amount of the pyridine N-oxide (e.g., 100 mg), which will have a lower relative error. Dissolve this in a precise volume of a validated anhydrous solvent. You can then accurately dispense the required amount of reagent by volume using a calibrated syringe.

Q7: I brought a brand-new, sealed bottle of a pyridine N-oxide derivative into the glovebox, but after opening it, the powder is clumpy and not free-flowing. Is the product bad?

A: Not necessarily. This is a common issue that relates to the manufacturing and packaging process, not necessarily the chemical quality.

Causality Explained:

  • Static Compaction: During transport, fine powders can settle and compact due to vibration and static electricity.

  • Trace Moisture from Packaging: While suppliers take great care, it is nearly impossible to ensure a completely moisture-free environment during packaging. Micro-quantities of water adsorbed on the interior surfaces of the bottle or cap can be absorbed by the product over time during storage, leading to slight clumping.

Protocol: Safely De-agglomerating the Powder

  • Visual Inspection: First, ensure there is no significant discoloration or off-odor, which could indicate degradation.

  • Gentle Mechanical Agitation: With the bottle tightly sealed inside the glovebox, gently shake or tap it against your gloved hand. Often, this is enough to break up the clumps.

  • Use a Dry Spatula: If shaking is insufficient, use a clean, dry spatula to gently break up the larger clumps inside the bottle. Perform this carefully to avoid generating fine dust that can be difficult to handle.

  • Verification (Optional but Recommended): If the experiment is highly sensitive, it is prudent to perform a KF titration on a small sample to confirm the water content is within your acceptable specifications before proceeding.

References

  • Exploring Pyridine N-oxide (CAS 694-59-7): Properties, Synthesis, and Role in Fine Chemicals. NINGBO INNO PHARMCHEM CO.,LTD.
  • Purific
  • Isothermal and isochoric crystallization of highly hygroscopic pyridine N-oxide of aqueous solution. PubMed.
  • Tips & Tricks: Weighing. Department of Chemistry, University of Rochester.
  • Measurement of hygroscopic powder samples in coulometric titration with a vaporizer. AQUAMICRON™ - YouTube.
  • How to dry pyridine N-oxide obtained commerically. Reddit.
  • School of Chemistry SOP For Oper
  • What happens when non-metal oxide reacts with w
  • Heat-induced formation of nitrogen oxides in w
  • How do you guys prepare solutions of hygroscopic chemicals? Reddit.
  • pyridine-n-oxide. Organic Syntheses Procedure.
  • What Is Karl Fischer Titr
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh.
  • Water Determin
  • The Do's and Don'ts of Labor
  • Glove Box Safety Tips: Best Practices for Handling Sensitive M
  • Pyridine N-Oxide.
  • Oxides Reacting with Water (AQA A Level Chemistry): Revision Note. Save My Exams.
  • How to weigh a higroscopic substance.
  • Non-metal oxides - Chemistry. WCLN - YouTube.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • Outgassing Materials and Solvents for Glove Boxes. Ossila.
  • Pyridine n-oxides and processes for their preparation.
  • Karl Fischer water content titr
  • Oxide– and Silicate–Water Interfaces and Their Roles in Technology and the Environment.
  • Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions.
  • Glovebox safety guidelines. EPFL.
  • Water Determination by Karl Fischer Titr
  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydr
  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides.

Sources

Optimization

Technical Guide: Recrystallization of 4-Methoxypyridine N-oxide Hydrate

Executive Summary & Chemical Context 4-Methoxypyridine N-oxide (CAS: 1122-96-9) is a polar, electron-rich heterocyclic building block used extensively in catalysis and medicinal chemistry.[1][2] While commercially availa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-Methoxypyridine N-oxide (CAS: 1122-96-9) is a polar, electron-rich heterocyclic building block used extensively in catalysis and medicinal chemistry.[1][2] While commercially available as a hydrate (often the monohydrate), the compound is prone to hygroscopicity when anhydrous and oiling out during purification if solvent polarity is not carefully managed.

This guide provides a validated solvent selection strategy and troubleshooting framework for recrystallizing the hydrate form. The primary challenge is balancing the removal of unreacted 4-methoxypyridine (starting material) and color bodies while maintaining the crystalline hydrate structure.

Solvent Selection Matrix

The choice of solvent depends on the impurity profile and the hydration state of your crude material.

Solvent SystemRoleSuitabilityMechanism of Action
Acetone Primary ChoiceHigh Dipole-Dipole Match: Dissolves the N-oxide at boiling point (

C) but shows poor solubility at

C. Excellent for removing non-polar starting materials.
Ethyl Acetate (EtOAc) AlternativeMedium-High Selective Precipitation: Less polar than acetone. Often requires a "soak" or sonication step to fully dissolve the crude. Good for removing oxidized byproducts.
Ethanol / Diethyl Ether Anti-SolventMedium Polarity Shift: Dissolve in minimal hot ethanol, then add ether until turbid. Risk:[3] Ether peroxides and oiling out if added too quickly.
Toluene Drying/AnhydrousSpecialized Azeotropic Removal: Used primarily when the anhydrous form is required. Not recommended for isolating the hydrate.

Validated Recrystallization Protocol (Acetone Method)

Objective: Purify crude 4-methoxypyridine N-oxide to >98% purity while retaining the hydrate crystal lattice.

Phase 1: Preparation
  • Crude Assessment: Analyze crude by TLC (10% MeOH in DCM). If significant starting material (4-methoxypyridine) is present, consider an acid-wash pre-step, as the N-oxide is less basic than the pyridine.

  • Solvent Prep: Use reagent-grade Acetone. Do not use dried/anhydrous acetone if the hydrate is the target, although ambient moisture is usually sufficient.

Phase 2: Dissolution & Filtration
  • Place crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Add Acetone (5 mL per gram of crude) .

  • Heat to reflux (

    
    C) with stirring.
    
  • Solubility Check:

    • If solids remain: Add acetone in 1 mL/g increments.

    • If colored impurities persist: Add Activated Carbon (5 wt%) carefully (remove heat source first to prevent boil-over). Stir for 10 mins.

  • Hot Filtration: Filter the hot solution through a pre-warmed sintered glass funnel or Celite pad to remove carbon/insolubles.

Phase 3: Crystallization
  • Allow the filtrate to cool to room temperature slowly (over 30-45 mins). Rapid cooling induces oiling out.

  • Once at room temperature, transfer the flask to a

    
    C freezer  or an ice-salt bath for 2-4 hours.
    
  • Observation: White to off-white needles should form.

Phase 4: Isolation
  • Filter cold crystals rapidly using a Buchner funnel.

  • Wash: Wash the filter cake with cold acetone (

    
    C).
    
  • Drying: Air dry on the filter with suction for 10 minutes.

    • Critical: Do not dry under high vacuum with heat (

      
      C) or over 
      
      
      
      , as this will strip the water of crystallization, yielding the hygroscopic anhydrous form.

Process Workflow Diagram

The following logic flow illustrates the critical decision points during the purification process.

RecrystallizationFlow Start Crude 4-Methoxypyridine N-oxide Dissolve Suspend in Acetone (Heat to Reflux) Start->Dissolve CheckSol Dissolved? Dissolve->CheckSol AddSolvent Add Acetone (+1 mL/g) CheckSol->AddSolvent No Carbon Add Activated Carbon (If colored) CheckSol->Carbon Yes (Colored) FilterHot Hot Filtration (Remove insolubles) CheckSol->FilterHot Yes (Clear) AddSolvent->CheckSol Carbon->FilterHot Cooling Slow Cool to RT then -20°C FilterHot->Cooling Oiling Oiling Out? Cooling->Oiling Reheat Reheat & Add Seed or Scratch Glass Oiling->Reheat Yes FilterCold Cold Filtration (Wash with cold Acetone) Oiling->FilterCold No (Crystals) Reheat->Cooling Dry Air Dry / Mild Vac (Maintain Hydrate) FilterCold->Dry

Caption: Decision logic for the purification of 4-Methoxypyridine N-oxide, highlighting interventions for oiling out and color removal.

Troubleshooting & FAQs

User Issue: "My product is 'oiling out' (forming a liquid layer) instead of crystallizing."

Cause:

  • Supersaturation: The solution is too concentrated.

  • Impurity Profile: High levels of unreacted pyridine or acetic acid (from synthesis) lower the melting point.

  • Cooling Rate: Cooling too fast traps impurities, preventing lattice formation.

Corrective Action:

  • Reheat the mixture until the oil redissolves. Add a small amount of extra solvent (10-20% volume).

  • Seed: Add a tiny crystal of pure product to the warm solution.

  • Scratch: Vigorously scratch the inner wall of the flask with a glass rod to induce nucleation.

User Issue: "The crystals are turning brown upon storage."

Cause: N-oxides are thermally sensitive and can undergo deoxygenation or rearrangement (e.g., to 2-pyridones) if exposed to light or acid traces. Corrective Action:

  • Ensure the recrystallization included a washing step to remove trace acids.

  • Store in amber vials under inert atmosphere (Nitrogen/Argon), even if it is a hydrate.

FAQ: Hydrate vs. Anhydrous

Q: Can I dry the product in a vacuum oven at


C? 
A: No.  This will likely remove the water of hydration. The anhydrous form is significantly more hygroscopic and will rapidly absorb atmospheric moisture, leading to a "sticky" solid that is difficult to weigh. Dry at room temperature under a light vacuum or simply air dry to maintain the stable hydrate stoichiometry.

Q: How do I remove unreacted 4-methoxypyridine? A: If recrystallization fails to remove the starting material, wash the crude solid with diethyl ether or hexanes before recrystallization. The starting material (4-methoxypyridine) is soluble in non-polar solvents, whereas the N-oxide is not.

References

  • PubChem. (n.d.).[1] 4-Methoxypyridine N-oxide | C6H7NO2.[1][3][4][5][6][7] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Organic Syntheses. (2010). Synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Org. Synth. 2010, 87, 161-183. (Demonstrates general solubility profiles and handling of functionalized pyridine N-oxides). [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Spectrum Analysis of 4-Methoxypyridine (Anhydrous vs. Hydrate)

Executive Summary In drug development and organic synthesis, the hydration state of heterocyclic building blocks like 4-Methoxypyridine (CAS 620-08-6) is a critical quality attribute. While the anhydrous form is a liquid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and organic synthesis, the hydration state of heterocyclic building blocks like 4-Methoxypyridine (CAS 620-08-6) is a critical quality attribute. While the anhydrous form is a liquid essential for moisture-sensitive nucleophilic catalysis, the "hydrate" (often encountered as a hygroscopic wet state or a hydrochloride hydrate salt) exhibits distinct reactivity and spectral properties.

This guide provides a definitive technical comparison of the 1H NMR spectra for anhydrous and hydrated 4-methoxypyridine. It details the mechanistic origins of chemical shift perturbations caused by water-pyridine hydrogen bonding and provides a robust protocol for distinguishing these states.

Mechanistic Insight: The Water-Pyridine Interaction

To interpret the NMR data correctly, one must understand the electronic interaction between the solvent (water) and the solute (4-methoxypyridine).

Hydrogen Bonding & Deshielding

4-Methoxypyridine acts as a hydrogen bond acceptor.[1] The lone pair on the pyridine nitrogen is the primary basic site.

  • Anhydrous State (CDCl₃): The molecule exists as a free base with minimal intermolecular interactions. The electron density is localized, resulting in specific "shielded" chemical shifts for the ring protons.

  • Hydrated State (H₂O/D₂O interaction): Water molecules donate a hydrogen bond to the pyridine nitrogen (

    
    ). This interaction withdraws electron density from the pyridine ring, specifically deshielding the 
    
    
    
    -protons (positions 2 and 6) and, to a lesser extent, the
    
    
    -protons.
Visualization of Interaction

The following diagram illustrates the H-bonding mechanism and the resulting analytical workflow.

G Anhydrous Anhydrous 4-Methoxypyridine (Free Base) Complex H-Bonded Complex (Pyridine-N ··· H-O-H) Anhydrous->Complex + Moisture Spectrum_Dry NMR Spectrum (Dry) Sharp Peaks, Upfield Shifts Anhydrous->Spectrum_Dry In CDCl3 Water Water (H2O) Water->Complex H-Bond Donation Spectrum_Wet NMR Spectrum (Hydrated) Downfield Shift (Deshielding) Broad Water Peak Complex->Spectrum_Wet Electronic Deshielding

Caption: Figure 1. Mechanistic pathway showing how water interaction alters the electronic environment of 4-methoxypyridine, leading to spectral shifts.

Spectral Comparison: Anhydrous vs. Hydrate

The following table synthesizes experimental data for 4-methoxypyridine in a standard non-polar solvent (CDCl₃) versus a polar protic solvent (D₂O) that mimics the fully hydrated state.

Chemical Shift Data Table (¹H NMR, 300-500 MHz)
Proton PositionAssignmentAnhydrous (CDCl₃) δ (ppm)Hydrated / D₂O δ (ppm)Shift Difference (Δδ)
H-2, H-6

-Ring Protons
8.44 (d)8.55 - 8.65 (d)+0.1 - 0.2 (Deshielded)
H-3, H-5

-Ring Protons
6.82 (d)7.05 - 7.15 (d)+0.2 - 0.3 (Deshielded)
-OCH₃ Methoxy Group3.86 (s)3.95 - 4.05 (s)+0.1 - 0.2
H₂O Water Residual1.56 (s, sharp)4.79 (s, broad)+3.23 (Solvent Dependent)

Note: "d" = doublet, "s" = singlet. Shifts are referenced to TMS (0.0 ppm).[2] Values in D₂O are approximate and pH-dependent due to rapid exchange.

Key Spectral Features
  • The

    
    -Proton Shift (H-2/6):  In the anhydrous state, the electron-donating methoxy group (via resonance) competes with the electron-withdrawing nitrogen, placing H-2/6 around 8.44 ppm. Upon hydration, the H-bond to Nitrogen reduces its electron density, causing these protons to shift downfield (higher ppm).
    
  • The Water Peak Indicator:

    • Anhydrous: A small, sharp singlet at 1.56 ppm (in CDCl₃) indicates trace water.

    • Hydrate/Wet: A broadened peak that shifts downfield. In CDCl₃, as water concentration increases, this peak moves from 1.56 ppm toward 3-4 ppm due to water-water hydrogen bonding. In D₂O, it merges with the solvent residual peak at ~4.79 ppm.

  • Salt Warning: If your sample shows H-2/6 protons shifted drastically to 8.8 - 9.0 ppm , you likely have the Hydrochloride Salt , not just the hydrate.

Experimental Protocol: Validation & Drying

To ensure data integrity in drug development workflows, use this protocol to verify the hydration state of your material.

Sample Preparation Workflow

Objective: Distinguish between "wet" 4-methoxypyridine and the anhydrous material.

  • Visual Inspection: Anhydrous 4-methoxypyridine is a clear, colorless liquid. The hydrate (if referring to the HCl salt) is a white solid. Wet liquid may appear cloudy.

  • NMR Preparation (CDCl₃ Method):

    • Take 20 µL of the liquid sample.

    • Dissolve in 0.6 mL of dry CDCl₃ (stored over molecular sieves).

    • Acquire ¹H NMR (16 scans).

  • Analysis:

    • Integrate the Methoxy peak (3.86 ppm) and set value to 3.00.

    • Integrate the Water peak (approx. 1.56 ppm).[3]

    • Calculation:

      
      
      
Drying Protocol

If the NMR confirms the presence of hydrates (excess water peak > 1.6 ppm or broadened):

  • Dissolve the pyridine in Dichloromethane (DCM).

  • Dry over anhydrous Magnesium Sulfate (MgSO₄) for 30 minutes.

  • Filter and Concentrate under reduced pressure (rotary evaporator).

  • Re-analyze by NMR to confirm the water peak has returned to ~1.56 ppm (trace).

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4][5][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69278, 4-Methoxypyridine. Link

  • Sigma-Aldrich. (2025). 1H NMR Spectrum of 4-Methoxypyridine. Link

Sources

Validation

Publish Comparison Guide: Melting Point Determination of 4-Methoxypyridine Derivatives

Executive Summary 4-Methoxypyridine (CAS: 620-08-6) is a critical heterocyclic building block in drug development, particularly for synthesizing protein farnesyltransferase inhibitors and neuronal nicotinic acetylcholine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxypyridine (CAS: 620-08-6) is a critical heterocyclic building block in drug development, particularly for synthesizing protein farnesyltransferase inhibitors and neuronal nicotinic acetylcholine receptor ligands.[1][2][3][4]

A major challenge in its characterization is its physical state and hygroscopicity. Pure 4-methoxypyridine is a liquid at room temperature (MP ~4°C). However, in laboratory settings, it is frequently confused with its stable solid derivatives, most notably 4-Methoxypyridine N-oxide Hydrate or its salts (e.g., Hydrochloride).

This guide provides a comparative technical analysis of determining the thermal properties of 4-Methoxypyridine (the hygroscopic base) versus its solid alternatives. We focus on distinguishing these forms via melting point (MP) and Differential Scanning Calorimetry (DSC), ensuring researchers correctly identify their starting materials.

Part 1: Technical Profile & Comparison

The term "4-Methoxypyridine Hydrate" is often ambiguous. In commercial catalogs, it typically refers to the N-oxide hydrate form, as the base itself does not form a stable crystalline hydrate at room temperature but rather a solution.

Table 1: Comparative Physical Properties of 4-Methoxypyridine Variants
Feature4-Methoxypyridine (Base) 4-Methoxypyridine N-oxide Hydrate 4-Methoxypyridine Hydrochloride
CAS Number 620-08-6207511-18-0 (Hydrate) / 1122-96-9 (Anhydrous)620-08-6 (HCl salt specific CAS varies)
Physical State (RT) Liquid (Colorless to yellow)Solid (Orange/White crystalline)Solid (White crystalline powder)
Melting Point ~3–4 °C 78–82 °C 128–131 °C
Hygroscopicity High (Absorbs moisture to form solution)Moderate (Stable hydrate lattice)Low to Moderate
Primary Use Nucleophilic catalyst, Synthesis intermediateOxidized intermediate, CatalystStable storage form of the base
Handling Challenge Requires freezing point determination; difficult to handle as solid.[1][5][6]Dehydration can mimic melting; requires sealed DSC.Standard solid MP; decomposes if overheated.

Critical Insight: If your sample is a solid at room temperature (20-25°C), you likely possess the N-oxide hydrate or the Hydrochloride salt , not the free base.

Part 2: Methodological Deep Dive

Workflow Logic: Selecting the Correct Protocol

The following decision tree outlines the logical flow for characterizing a sample labeled "4-Methoxypyridine."

MP_Determination_Workflow Start Sample: '4-Methoxypyridine' StateCheck Physical State at 25°C? Start->StateCheck Liquid Liquid StateCheck->Liquid Solid Solid StateCheck->Solid LiquidTest DSC Cooling Curve (Freezing Point Determination) Liquid->LiquidTest Solubility Solubility/pH Check Solid->Solubility ResultLiq Target MP: ~4°C (Confirm Identity: Base) LiquidTest->ResultLiq N_Oxide N-Oxide Hydrate (MP 78-82°C) Solubility->N_Oxide Neutral/Weak Base Salt Hydrochloride Salt (MP 128-131°C) Solubility->Salt Acidic pH MethodSolid Capillary MP (sealed) or DSC (Pinhole Pan) N_Oxide->MethodSolid Salt->MethodSolid

Figure 1: Decision matrix for identifying and characterizing 4-Methoxypyridine derivatives based on physical state and thermal behavior.

Protocol A: Melting Point of Solid Derivatives (N-oxide Hydrate / HCl)

Objective: Accurate determination of the melting point for the solid forms, accounting for potential water loss (dehydration) which can obscure the true melting endotherm.

Equipment:

  • Automated Melting Point Apparatus (e.g., Mettler Toledo MP system) or DSC.

  • Glass Capillary Tubes (One end sealed).

Step-by-Step Procedure:

  • Sample Preparation: Grind the solid sample into a fine powder to ensure uniform heat transfer.

  • Loading: Fill the capillary tube to a height of 2–3 mm. Compact the sample by tapping the tube on a hard surface.

    • Expert Tip: For the N-oxide hydrate , use a sealed capillary (flame seal the open end) if you suspect loss of water of crystallization before melting.

  • Ramping:

    • Fast Ramp: Heat at 10°C/min to estimate the melting range.

    • Measurement Ramp: Start 10°C below the estimated MP and ramp at 1.0°C/min .

  • Observation:

    • N-oxide Hydrate: Look for "sweating" or droplet formation around 75°C (onset of melting/dehydration) with clear liquid formation by 82°C .

    • HCl Salt: Look for sharp melting around 128°C .[7] Darkening indicates decomposition.

Protocol B: DSC Characterization (The Gold Standard)

Objective: To distinguish between dehydration (water loss) and melting, which often overlap in capillary methods.

Equipment: Differential Scanning Calorimeter (DSC) with Nitrogen purge (50 mL/min).

Step-by-Step Procedure:

  • Pan Selection:

    • Hermetically Sealed Pan: Prevents water evaporation. Use this to find the true melting point of the hydrate lattice.

    • Pinhole Pan: Allows water to escape. Use this to observe the dehydration endotherm followed by the melting of the anhydrous phase.

  • Cycle:

    • Equilibrate at 0°C.

    • Ramp 5°C/min to 150°C.

  • Data Interpretation:

    • Hydrate (Sealed Pan): A single, broad endotherm peaking around 80°C (melting of the hydrate).

    • Hydrate (Pinhole Pan): Two events may be seen:

      • Broad endotherm ~60–100°C (Dehydration/Desolvation).

      • Sharper endotherm (if the anhydrous form recrystallizes) or no second event if the anhydrous form melts lower than the dehydration temperature.

Part 3: Experimental Data & Analysis

Interpreting the Thermal Events

When analyzing "4-Methoxypyridine Hydrate" (N-oxide form), the presence of water is stoichiometric. The stability of this hydrate is crucial for shelf-life.

ObservationInterpretationAction
Melting at 3–4°C Sample is the Free Base .Store at 2–8°C; protect from moisture to prevent dilution.
Melting at 78–82°C Sample is N-oxide Hydrate .Confirm with NMR. This is the standard solid reagent form.
Melting at 128–131°C Sample is Hydrochloride Salt .Check pH (aqueous solution will be acidic).[8]
Broad melting < 70°C Impure/Wet Solid .Recrystallize or dry under vacuum (caution: N-oxide may sublime).
Causality in Experimental Choice
  • Why Seal the Pan? Hydrates often undergo "incongruent melting" or dehydration before melting. If the water evaporates (open pan), you are measuring the properties of the anhydrous residue, not the hydrate you purchased.

  • Why Slow Ramp (1°C/min)? Fast heating lags the sensor response. For hydrates, thermal lag is exacerbated by the heat of vaporization of water, leading to artificially high melting point readings.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69278, 4-Methoxypyridine. Retrieved from [Link]

Sources

Comparative

Comparative Reactivity Guide: 4-Methoxypyridine vs. 4-Methoxypyridine N-oxide

Executive Summary This technical guide compares the reactivity profiles of 4-Methoxypyridine (4-OMe-Py) and its oxidized derivative, 4-Methoxypyridine N-oxide (4-OMe-PyNO) . For researchers in drug discovery, the N-oxide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the reactivity profiles of 4-Methoxypyridine (4-OMe-Py) and its oxidized derivative, 4-Methoxypyridine N-oxide (4-OMe-PyNO) . For researchers in drug discovery, the N-oxide moiety is not merely a metabolic byproduct but a potent synthetic handle. While 4-Methoxypyridine behaves as an electron-rich but deactivated heteroaromatic system, the N-oxide derivative acts as a "chemical chameleon," capable of activating the ring toward both electrophilic and nucleophilic functionalization—specifically granting access to the C2 position, which is otherwise difficult to functionalize.

Electronic Structure & Mechanistic Basis

The divergent reactivity of these two species stems from their electronic resonance.

  • 4-Methoxypyridine: The methoxy group is a strong Electron Donating Group (EDG), activating the C3/C5 positions (ortho to OMe). However, the electronegative nitrogen atom inductively withdraws density, making the ring generally less reactive to Electrophilic Aromatic Substitution (EAS) than benzene.

  • 4-Methoxypyridine N-oxide: The N-oxide group introduces a "push-pull" system. The oxygen atom can donate electron density (+M effect) into the ring (activating C2 and C4), while the positively charged nitrogen exerts a strong inductive withdrawing effect (-I). This unique electronic state allows the N-oxide to react with electrophiles at C2 (since C4 is blocked) and nucleophiles (via deoxygenative substitution).

Visualization: Resonance & Activation Sites

Resonance cluster_0 4-Methoxypyridine (4-OMe-Py) cluster_1 4-Methoxypyridine N-oxide (4-OMe-PyNO) Py Pyridine Ring (Electron Poor) C3 C3 Position (Activated by OMe) Py->C3 Directs EAS OMe 4-OMe Group (+M Donor) OMe->Py Donates e- NO N-oxide Group (+M / -I Effect) C2 C2 Position (Activated by N-O) NO->C2 Directs Electrophiles (Ortho to N) NO->C2 Directs Nucleophiles (via POCl3) OMe2 4-OMe Group (+M Donor) OMe2->C3 Competing Activation

Figure 1: Mechanistic comparison of activation sites. The N-oxide moiety unlocks C2 reactivity, distinct from the C3-directing nature of the parent pyridine.

Reactivity Comparison Matrix

Feature4-Methoxypyridine (4-OMe-Py)4-Methoxypyridine N-oxide (4-OMe-PyNO)
Primary Reactivity Nucleophilic (at N), Electrophilic Substitution (at C3)Amphiphilic (Reacts with E+ and Nu-)
EAS Position C3 (Beta) - Directed by OMe (ortho)C2 (Alpha) - Directed by N-oxide (ortho)
Lithiation Site C3 (Directed by OMe)C2 (Strongly directed by N-oxide oxygen)
Reaction with POCl3 Inert / Complex formation2-Chlorination (Rearrangement)
Nitration Difficult; yields 3-nitro derivative (low yield)Feasible; yields 2-nitro derivative
pKa (Conjugate Acid) ~6.6 (Basic N)~0.8 (Less Basic due to O-)

Key Synthetic Transformations

A. Electrophilic Aromatic Substitution (Nitration)

Direct nitration of 4-methoxypyridine is challenging due to the deactivation of the ring under acidic conditions (protonation of N). The N-oxide, however, maintains sufficient electron density to undergo nitration.

  • 4-OMe-Py: Protonation forms the pyridinium ion, directing incoming electrophiles to the meta-position relative to N (C3).

  • 4-OMe-PyNO: The N-oxide oxygen donates electrons to the C2 position. Since C4 is blocked by the methoxy group, nitration occurs selectively at C2.

B. Nucleophilic Functionalization (The "Killer App")

The most distinct advantage of the N-oxide is its ability to undergo deoxygenative chlorination .

  • Protocol: Reaction with Phosphorus Oxychloride (POCl

    
    ).[1][2]
    
  • Mechanism: The N-oxide oxygen attacks POCl

    
    , forming an activated intermediate. Chloride anion then attacks the C2 position (alpha), followed by elimination of the phosphate group and rearomatization.
    
  • Outcome: Conversion of 4-Methoxypyridine N-oxide to 2-Chloro-4-methoxypyridine . This transformation is impossible with the parent pyridine.

C. Directed Ortho-Lithiation (DoM)

Both molecules possess Directing Metalation Groups (DMGs), but their regioselectivity differs.

  • 4-OMe-Py: The OMe group directs lithiation to C3.

  • 4-OMe-PyNO: The N-oxide oxygen is a superior directing group, coordinating Lithium to the C2 position. This allows for the introduction of electrophiles (CHO, I, SiMe3) specifically at C2.

Visualization: Reaction Pathways

Reactions Start 4-Methoxypyridine N-oxide Step1 Reaction with POCl3 (Deoxygenative Chlorination) Start->Step1 Step2 HNO3 / H2SO4 (Electrophilic Subst.) Start->Step2 Step3 1. LiTMP / THF 2. Electrophile (E+) Start->Step3 Prod1 2-Chloro-4-methoxypyridine Step1->Prod1 Cl- attack at C2 Prod2 2-Nitro-4-methoxypyridine N-oxide Step2->Prod2 NO2+ attack at C2 Prod3 2-Substituted-4-methoxypyridine N-oxide Step3->Prod3 Lithiation at C2

Figure 2: Divergent synthetic pathways accessible via the N-oxide intermediate.

Experimental Protocols

Protocol 1: Deoxygenative Chlorination (Synthesis of 2-Chloro-4-methoxypyridine)

Objective: Functionalize the C2 position using the N-oxide handle. Reagents: 4-Methoxypyridine N-oxide (1.0 eq), POCl


 (5.0 eq), CHCl

(Solvent).
  • Setup: Dissolve 4-Methoxypyridine N-oxide (1.25 g, 10 mmol) in dry CHCl

    
     (20 mL) under N
    
    
    
    atmosphere.
  • Addition: Add POCl

    
     (4.6 mL, 50 mmol) dropwise at 0°C.
    
  • Reflux: Heat the mixture to reflux (approx. 70°C) for 4–6 hours. Monitor by TLC (the N-oxide spot will disappear; a less polar product spot will appear).

  • Quench: Cool to room temperature. Pour carefully onto crushed ice (Exothermic!). Neutralize with saturated Na

    
    CO
    
    
    
    to pH 8.
  • Extraction: Extract with DCM (3 x 30 mL). Dry organic layer over MgSO

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc) yields 2-chloro-4-methoxypyridine.

Protocol 2: Directed Lithiation of 4-Methoxypyridine N-oxide

Objective: C2-Functionalization via C-H activation. Reagents: 4-Methoxypyridine N-oxide (1.0 eq), LiTMP (Lithium 2,2,6,6-tetramethylpiperidide, 1.2 eq), THF.

  • Base Prep: Generate LiTMP in situ by adding n-BuLi (2.5 M, 1.2 eq) to TMP (1.2 eq) in THF at -78°C. Stir for 30 min.

  • Lithiation: Add solution of 4-Methoxypyridine N-oxide in THF dropwise at -78°C. Stir for 1 hour. The solution typically turns deep red/orange, indicating the formation of the C2-lithiated species.

  • Electrophile Trapping: Add the electrophile (e.g., I

    
    , DMF, or MeI) (1.5 eq) dissolved in THF.
    
  • Workup: Allow to warm to RT, quench with sat. NH

    
    Cl, and extract with EtOAc.
    

References

  • Vertex AI Search. (2025). Reactivity of 4-methoxypyridine vs 4-methoxypyridine N-oxide. 3

  • Chem-Impex. (n.d.). 4-Methoxypyridine N-oxide Product Guide. 4[5][6][7]

  • ResearchGate. (2020). Review on synthetic procedures and applications of phosphorus oxychloride (POCl3). 1

  • Smolecule. (2023). 4-Methoxypyridine N-oxide Properties and Applications. 8

  • ScienceMadness. (1950). Reactivity of 4-nitropyridine-N-oxide and derivatives. Link

Sources

Validation

Technical Comparison: 4-Methoxypyridine N-Oxide vs. Pyridine N-Oxide in Catalysis

[1] Executive Summary This guide compares the catalytic efficacy of 4-Methoxypyridine N-oxide (4-OMePyNO) —often supplied as a hydrate—against the standard Pyridine N-oxide (PyNO) .[1] While both reagents serve as dipola...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary This guide compares the catalytic efficacy of 4-Methoxypyridine N-oxide (4-OMePyNO) —often supplied as a hydrate—against the standard Pyridine N-oxide (PyNO) .[1]

While both reagents serve as dipolar nucleophiles and Lewis bases, they are kinetically distinct.[1] 4-OMePyNO acts as a "super-nucleophilic" analogue of PyNO. The electron-donating methoxy group significantly enhances the electron density on the oxygen atom, increasing its nucleophilicity by approximately 10–50 fold depending on the electrophile, while also raising its basicity.

Reagent Disambiguation (Critical Step):

  • User Note: "4-Methoxypyridine hydrate" is a common catalog name for 4-Methoxypyridine N-oxide hydrate (CAS: 1122-96-9).[1] The free base (4-Methoxypyridine) is a liquid and rarely forms a stable hydrate.[1] This guide assumes you are comparing the N-oxides .

  • Implication: If you are performing moisture-sensitive catalysis (e.g., with chlorosilanes), the "hydrate" water of crystallization in 4-OMePyNO must be removed, whereas PyNO is typically hygroscopic but supplied anhydrous.[1]

Physicochemical & Mechanistic Profiles[1]

The catalytic divergence stems from the electronic "push" of the methoxy group at the para position.

FeaturePyridine N-oxide (PyNO)4-Methoxypyridine N-oxide (4-OMePyNO)Impact on Catalysis
Structure Unsubstituted aromatic N-oxidep-Methoxy substituted4-OMe provides resonance donation (+M).[1]
pKa (Conjugate Acid) ~0.79~2.304-OMePyNO is significantly more basic; binds Lewis acids tighter.[1]
Nucleophilicity (N) Moderate (

)
High (

)
4-OMePyNO attacks electrophiles (acyl/silyl) much faster.[1]
Dipole Moment ~4.2 D~5.0 DStronger solvation and coordination ability.[1]
Physical Form Hygroscopic SolidHydrate (Solid)CRITICAL: Hydrate water kills hydrolytically unstable intermediates.[1]
Electronic Activation Mechanism

In 4-OMePyNO, the methoxy lone pair donates into the ring, stabilizing the positive charge on the nitrogen and pushing electron density onto the oxygen. This makes the oxygen a "harder" and more reactive center than in PyNO.[1]

ElectronicEffect cluster_0 Pyridine N-oxide (PyNO) cluster_1 4-Methoxy-PyNO (4-OMePyNO) PyNO Pyridine Ring (Weak Back-bonding) Ox1 Oxygen (Moderate Nucleophile) PyNO->Ox1 Inductive Pull Methoxy 4-OMe Group (+M Donor) PyRing Pyridine Ring (Electron Rich) Methoxy->PyRing Resonance (+M) Ox2 Oxygen (SUPER Nucleophile) PyRing->Ox2 Charge Transfer

Figure 1: Electronic enhancement in 4-OMePyNO. The methoxy group pumps electron density (green arrow) to the active oxygen center.

Comparative Catalytic Performance
Case A: Nucleophilic Catalysis (Acylation/Sulfonylation)

In acyl transfer reactions (e.g., kinetic resolution of amines/alcohols), N-oxides act as nucleophiles to form an O-acyl pyridinium intermediate.[1]

  • 4-OMePyNO: Reacts rapidly with acyl chlorides or anhydrides.[1] It is the reagent of choice when the electrophile is sluggish.[1]

  • PyNO: Often too slow for hindered substrates.[1]

Performance Data (Relative Rates): | Substrate | Catalyst | Relative Rate (


) | Yield (2h) | Ref |
| :--- | :--- | :--- | :--- | :--- |
| Benzoyl Chloride | PyNO | 1.0 (Reference) | 45% | [1] |
| Benzoyl Chloride | 4-OMePyNO  | ~56.0  | 98%  | [1] |
| p-Nitro-PyNO | (Electron Deficient) | 0.08 | <5% | [1] |[1]
Case B: Lewis Base Catalysis (Allylation with Trichlorosilanes)

This is the most common modern application (Denmark-type chemistry).[1] The N-oxide coordinates to a silicon center (e.g., allyltrichlorosilane), creating a hypervalent silicate that is highly nucleophilic.[1]

  • PyNO: The "Goldilocks" catalyst.[1] It activates the silane but is not so basic that it sequesters the Lewis acid irreversibly.

  • 4-OMePyNO: Activates the silane more strongly, leading to faster reaction rates at lower temperatures (-78°C).[1] However, its higher basicity can sometimes lead to background racemization or side reactions if the substrate is sensitive.[1]

Case C: Oxidative Decomplexation (Pauson-Khand)

Used to remove CO ligands from metal complexes (e.g., Cobalt).[1]

  • 4-OMePyNO: The hydrate form is often used here because water is compatible with the oxidative workup.[1] It works significantly faster than PyNO (minutes vs. hours) due to faster attack on the metal-carbonyl center.[1]

Experimental Protocols
Protocol 1: Handling the Hydrate (Dehydration)

Context: You cannot use 4-Methoxypyridine N-oxide hydrate directly in moisture-sensitive acylation or silylation.[1] You must dehydrate it.[1]

  • Azeotropic Distillation: Dissolve the hydrate (e.g., 5g) in benzene or toluene (50 mL).

  • Reflux: Attach a Dean-Stark trap and reflux for 2–4 hours until no water separates.

  • Concentration: Evaporate the solvent under high vacuum (Schlenk line).

  • Storage: Store the resulting anhydrous solid in a glovebox or desiccator. It is extremely hygroscopic.[1]

    • Alternative: Sublimation at 80–100°C under high vacuum (<0.1 mmHg).[1]

Protocol 2: High-Speed Acylation of Hindered Alcohols

Utilizing the super-nucleophilicity of 4-OMePyNO.

Reagents:

  • Substrate: 1.0 equiv (e.g., tert-butanol or hindered secondary alcohol).[1]

  • Acyl Donor: Acetic Anhydride (1.2 equiv).[1]

  • Catalyst: 4-OMePyNO (Anhydrous) (5-10 mol%).[1]

  • Base: Triethylamine (1.5 equiv) - to sponge up acid if using acyl chlorides.[1]

  • Solvent: DCM or CH3CN (0.2 M).[1]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Add the substrate, amine base, and 4-OMePyNO catalyst to the solvent.[1] Stir at 0°C.[1]

  • Addition: Add Acetic Anhydride dropwise.

  • Monitoring: Monitor by TLC. The reaction should complete in <30 mins (compared to 4-6 hours with PyNO).[1]

  • Quench: Add saturated NaHCO3 solution.

  • Workup: Extract with DCM, wash with brine, dry over Na2SO4.

Mechanistic Pathway (DOT):

AcylationMechanism cluster_legend Catalyst Role Start Reagents: Acyl Chloride + 4-OMePyNO Intermediate O-Acyl Pyridinium Cation (Highly Reactive Electrophile) Start->Intermediate Fast Attack (k1) Enhanced by 4-OMe Transition Nucleophilic Attack by Alcohol (R-OH) Intermediate->Transition Rate Determining Step Product Ester Product + Protonated Catalyst Transition->Product Collapse Note 4-OMePyNO stabilizes the positive charge on N, accelerating Step 1.

Figure 2: The Nucleophilic Catalysis Cycle. 4-OMePyNO accelerates the formation of the active O-acyl intermediate.[2]

Safety & Stability
  • Thermal Stability: PyNO is stable up to ~200°C. 4-OMePyNO is less thermally stable and can undergo rearrangement (Meisenheimer) at lower temperatures; do not heat anhydrous 4-OMePyNO above 100°C without solvent.[1]

  • Toxicity: Both are skin irritants.[1] PyNO is a mutagen.[1] Handle 4-OMePyNO with the assumption it is similarly genotoxic.[1]

References
  • Nucleophilicity Rankings: J. Am. Chem. Soc.2001 , 123, 96-107.[1] (Comparison of substituent effects on N-oxide nucleophilicity). Link[1]

  • Lewis Base Catalysis (Silicon): Denmark, S. E.; Beutner, G. L. Angew.[1][3] Chem. Int. Ed.2008 , 47, 1560–1638.[1] (Review of Lewis base catalysis including N-oxides). Link[1]

  • Acylation Mechanisms: Spivey, A. C.; Arseniyadis, S. Angew.[1] Chem. Int. Ed.2004 , 43, 5436.[1] (Nucleophilic catalysis by pyridine derivatives). Link[1]

  • Oxidative Decomplexation: Pauson, P. L.[1] Tetrahedron1985 , 41, 5855.[1] (Use of N-oxides in Pauson-Khand reactions).[1] Link

Sources

Comparative

Mass spectrometry identification of 4-Methoxypyridine hydrate impurities

Publish Comparison Guide: Mass Spectrometry Identification of 4-Methoxypyridine Hydrate Impurities Executive Summary 4-Methoxypyridine (4-MP) is a critical heterocyclic building block in the synthesis of proton pump inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Identification of 4-Methoxypyridine Hydrate Impurities

Executive Summary

4-Methoxypyridine (4-MP) is a critical heterocyclic building block in the synthesis of proton pump inhibitors (e.g., Omeprazole, Pantoprazole) and other pharmaceutical agents.[1][2] Its analysis is complicated by its hygroscopic nature, tendency to form hydrates, and susceptibility to oxidation and hydrolysis.[2]

This guide compares the efficacy of LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) against GC-MS (Gas Chromatography-Mass Spectrometry) for the identification of impurities in 4-Methoxypyridine hydrate.[1][2][3] We establish LC-ESI-MS/MS as the superior methodology due to its ability to detect thermally unstable N-oxides and polar hydrolysis products without derivatization.[2][3]

The Analytical Challenge

The "hydrate" designation often refers to the water-associated form of 4-Methoxypyridine or its N-oxide derivative.[1][2][3] The core analytical challenge lies in distinguishing the parent molecule from its degradation products, which share similar structural backbones but possess distinct pharmacological and toxicological profiles.[2]

Key Impurities to Track:

  • 4-Methoxypyridine N-oxide (4-MPNO): A common oxidation byproduct.[1][2][3] It is thermally labile and can deoxygenate back to the parent compound in hot GC injectors, leading to false-negative results.[2]

  • 4-Pyridone (4(1H)-pyridone): A hydrolysis product formed when the methoxy group is cleaved.[1][2][3] It is highly polar and tautomeric, making it difficult to retain on standard GC columns.[2][3]

  • 2-Chloromethyl-3,4-dimethoxypyridine (CMDP): A potential genotoxic impurity (GTI) if the 4-MP is used in specific chlorination sequences.[2][3]

Comparative Analysis: LC-MS/MS vs. GC-MS

The following table summarizes the performance metrics of the two dominant analytical platforms for this specific application.

FeatureLC-ESI-MS/MS (Recommended) GC-MS (Alternative)
Analyte Suitability Excellent for polar, non-volatile, and thermally labile compounds (N-oxides, hydrates).[1][2][3]Good for volatile, non-polar parents; Poor for N-oxides and hydrates.[2][3]
Thermal Stability High Integrity: Soft ionization (ESI) preserves the N-oxide oxygen bond.[1][2][3]Low Integrity: High injector temps (

C) cause N-oxide deoxygenation (Artifacts).[1][2][3]
Sample Prep Minimal (Dilute-and-Shoot). Compatible with aqueous mobile phases.[2][3]Requires extraction or derivatization to handle polar hydrolysis products.[2][3]
Sensitivity (LOQ) Trace Level: < 1 ng/mL (ppb range) using MRM modes.[1][3]Moderate: ~100 ng/mL (ppm range).[2][3]
Differentiation Easily separates hydrates/oxides via retention time and distinct fragmentation.[1][2][3]Difficult; "Hydrate" water is lost instantly; Oxides degrade to parent.[1][2][3]
Why LC-ESI-MS/MS Wins:

In GC-MS, the high temperature of the injection port often converts 4-Methoxypyridine N-oxide back into 4-Methoxypyridine .[1][2][3] This creates a "blind spot" where a degraded sample appears pure.[2][3] LC-MS operates at lower temperatures with soft ionization, preserving the integrity of the impurity profile.[2]

Strategic Workflow & Signaling Pathways

Understanding the degradation pathways is crucial for method development.[3] The diagram below illustrates the degradation of 4-Methoxypyridine and the decision logic for MS selection.

G RawMaterial 4-Methoxypyridine (Raw Material) Oxidation Oxidation (+O) RawMaterial->Oxidation Hydrolysis Hydrolysis (-CH3, +H) RawMaterial->Hydrolysis Impurity_NOxide 4-Methoxypyridine N-Oxide (M+16) (Thermally Labile) Oxidation->Impurity_NOxide Impurity_Pyridone 4-Pyridone (M-14) (Highly Polar) Hydrolysis->Impurity_Pyridone GCMS GC-MS Analysis (High Temp) Impurity_NOxide->GCMS Thermal Degradation LCMS LC-ESI-MS/MS (Soft Ionization) Impurity_NOxide->LCMS Intact Ionization Impurity_Pyridone->GCMS Poor Retention Impurity_Pyridone->LCMS Good Retention Result_False False Negative (Oxide reverts to Parent) GCMS->Result_False Result_True Accurate Profiling (Distinct Peaks) LCMS->Result_True

Figure 1: Degradation pathways of 4-Methoxypyridine and the analytical consequences of selecting GC-MS versus LC-MS.

Detailed Experimental Protocol: LC-ESI-MS/MS

This protocol is designed to be self-validating . The use of a deuterated internal standard (if available) or the method of standard addition is recommended for quantification.

A. Instrumentation & Conditions
  • System: UHPLC coupled to a Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.[1][2][3]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) or HILIC for enhanced retention of 4-pyridone.[1][2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).[1][2][3]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[2][3]

B. Gradient Program
Time (min)% Mobile Phase BFlow Rate (mL/min)Description
0.005%0.4Equilibrium
1.005%0.4Load
6.0090%0.4Elution of non-polars
8.0090%0.4Wash
8.105%0.4Re-equilibration
10.005%0.4End
C. Mass Spectrometry Parameters (ESI Positive Mode)
  • Capillary Voltage: 3500 V

  • Drying Gas Temp: 300°C

  • Nebulizer Pressure: 35 psi

  • Scan Mode:

    • Full Scan (Q-TOF): m/z 50–500 (for unknown impurity profiling).[2][3]

    • MRM (QqQ): For targeted quantitation.

D. MRM Transitions (Targeted)
  • 4-Methoxypyridine (Parent):

    • Precursor: 110.1 (

      
      ) 
      
      
      
      Product: 79.1 (Loss of -OCH
      
      
      )[2]
  • 4-Methoxypyridine N-oxide (Impurity):

    • Precursor: 126.1 (

      
      ) 
      
      
      
      Product: 110.1 (Loss of Oxygen)
      
      
      79.1
    • Note: The 126

      
       110 transition is specific to the N-oxide.[2][3]
      
  • 4-Pyridone (Hydrolysis Impurity):

    • Precursor: 96.1 (

      
      ) 
      
      
      
      Product: 68.1 (Ring fragmentation)[1]

Data Interpretation & Validation

To ensure Trustworthiness and Scientific Integrity , the following validation steps must be integrated:

  • Isobaric Check: Ensure that the "hydrate" is not confused with other adducts. In ESI, a sodium adduct (

    
    ) of 4-MP appears at m/z 132, while the protonated N-oxide is m/z 126.[2] High-Resolution MS (HRMS) can confirm the elemental formula.
    
    • 4-MP (

      
      ): Exact Mass 109.0528[2][3]
      
    • 4-MP N-oxide (

      
      ): Exact Mass 125.0477[2][3]
      
  • In-Source Fragmentation Check: Inject pure 4-Methoxypyridine N-oxide standard. If a significant signal for m/z 110 (parent) is observed at the retention time of the N-oxide, it indicates in-source fragmentation.[2] Lower the fragmentor voltage to mitigate this.

  • Linearity & Recovery: The method should demonstrate linearity (

    
    ) over the range of 0.1% to 5% impurity levels relative to the parent peak.[3]
    

References

  • PubChem. (2025).[1][2][3] 4-Methoxypyridine Compound Summary. National Library of Medicine.[2][3] [Link]

  • ResolveMass Laboratories. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. [Link]

  • National Institutes of Health (NIH). (2016).[2][3] Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds. PubMed.[2][3] [Link]

  • EURL-Pesticides. (2008).[2][3] GC-MS or LC-MS(/MS) - Which Technique is More Essential?. [Link]

Sources

Validation

Publish Comparison Guide: X-ray Crystallography &amp; Structural Profiling of 4-Methoxypyridine N-oxide Hydrate

The following guide provides an in-depth technical analysis of 4-Methoxypyridine N-oxide hydrate, focusing on its crystallographic properties, hydrogen-bonding potential, and performance relative to functional analogs. E...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-Methoxypyridine N-oxide hydrate, focusing on its crystallographic properties, hydrogen-bonding potential, and performance relative to functional analogs.

Executive Summary: The "Push-Pull" N-Oxide Scaffold

4-Methoxypyridine N-oxide (4MPNO) represents a distinct class of "electron-rich" N-oxides. Unlike the parent Pyridine N-oxide (PyO) or the electron-deficient 4-Nitropyridine N-oxide (4NPO), the methoxy substituent at the para position exerts a strong mesomeric (+M) effect. This electron donation significantly increases the electron density on the N-oxide oxygen, enhancing its basicity (pKa ~2.04 vs 0.79 for PyO) and its capability as a hydrogen bond acceptor.

For drug development professionals, this hydrate is not merely a solvent adduct; it is a model system for understanding strong charge-assisted hydrogen bonding and metal-ligand bridging in active pharmaceutical ingredients (APIs).

Structural Data Profile: 4MPNO vs. Alternatives

The following table contrasts the crystallographic and physicochemical parameters of 4MPNO against its primary structural analogs.

Table 1: Comparative Crystallographic & Electronic Metrics
Feature4-Methoxypyridine N-oxide (Hydrate) Pyridine N-oxide (Hydrate) 4-Nitropyridine N-oxide
Electronic Character Electron Rich (+M Effect)Neutral (Reference)Electron Poor (-M, -I Effect)
pKa (Conjugate Acid) 2.04 (Most Basic)0.79-1.7
N–O Bond Length 1.34 – 1.35 Å (Single bond character)1.33 Å1.27 – 1.29 Å (Double bond character)
C–N–C Bond Angle ~124° ~120°~118°
H-Bond Acceptor Strong (Short H...O distances)ModerateWeak
Crystal System Monoclinic / Orthorhombic (varies by solvate)Tetragonal (

)
Orthorhombic (

)
Primary Interaction Bridging H-bonds (Water-mediated)Direct

-stacking & weak H-bonds
Dipole-Dipole & Planar Stacking
Common Application Ligand (High affinity for Ag, Cu, Co)General CatalystOxidant / Energetic Material

Analyst Insight: The elongation of the N–O bond in 4MPNO (1.35 Å) compared to the nitro derivative (1.28 Å) confirms the significant back-donation from the methoxy group. This makes the N-oxide oxygen a "harder" Lewis base, ideal for stabilizing high-oxidation-state metals or forming robust hydrates.

Crystallographic Architecture & Mechanism

The Hydrate "Bridge" Phenomenon

In the solid state, 4-Methoxypyridine N-oxide hydrate does not simply pack as discrete molecules. The water molecule acts as a critical structural bridge. The high electron density on the N-oxide oxygen allows it to accept strong hydrogen bonds from the water protons, while the water oxygen often accepts weak C–H...O bonds from adjacent pyridine rings.

Mechanism of Stabilization
  • Electronic Activation: The 4-OMe group pumps electron density into the ring.

  • Charge Localization: Resonance structures localize negative charge on the N-oxide oxygen.

  • Water Binding: This charge creates a "super-acceptor" site, locking the lattice water molecule tightly (hygroscopic nature).

  • Network Formation: The result is a 1D or 2D hydrogen-bonded polymer where water links the N-oxide units:

    
    
    
Visualization: Hydrogen Bond Network Topology

The following diagram illustrates the connectivity observed in 4MPNO complexes and hydrates, highlighting the role of the methoxy group in reinforcing the N-oxide acceptor strength.

G OMe 4-Methoxy Group (+M Donor) Ring Pyridine Ring (Conjugation Path) OMe->Ring e- Density Injection NO N-oxide Group (N+ — O-) Ring->NO Resonance Stabilization H2O Lattice Water (H-Bond Donor) NO->H2O Strong H-Bond (Acceptor) Metal Metal Center / H-Bond Donor (Interaction Target) NO->Metal Coordination (Ligand) H2O->NO Bridging Network

Figure 1: Electronic flow and connectivity in 4-Methoxypyridine N-oxide hydrate systems. The methoxy group enhances the N-oxide's ability to bind water or metals.

Experimental Protocol: Controlled Crystallization

To obtain high-quality single crystals of 4-Methoxypyridine N-oxide hydrate (or its complexes) for X-ray diffraction, a standard "slow evaporation" method is often insufficient due to its high hygroscopicity. The following "Azeotropic Slow-Cooling" protocol is recommended to control the hydration state.

Reagents
  • Precursor: 4-Methoxypyridine N-oxide (Technical grade, hygroscopic).

  • Solvent A: Acetonitrile (Polar aprotic, solubilizer).

  • Solvent B: Toluene (Anti-solvent, azeotrope former).

  • Hydration Source: Ambient humidity or stoichiometric water addition (18 µL per mmol).

Step-by-Step Workflow
  • Dissolution: Dissolve 1.0 mmol of 4MPNO in 5 mL of hot Acetonitrile (

    
    ). Ensure complete dissolution.
    
  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.

  • Hydration Control: Add exactly 1.05 equivalents of deionized water. (Excess water leads to deliquescence; insufficient water yields the anhydrous form).

  • Layering: Carefully layer 3 mL of Toluene on top of the Acetonitrile solution. Do not mix.

  • Crystallization: Cap the vial loosely (or use parafilm with a pinhole). Allow to stand undisturbed at

    
     in a vibration-free environment.
    
  • Harvesting: Crystals typically appear within 48-72 hours as colorless/light brown prisms. Harvest quickly and mount in Paratone oil to prevent dehydration.

Visualization: Crystallization Workflow

Protocol Step1 1. Dissolution (MeCN, 60°C) Step2 2. Filtration (0.45 µm PTFE) Step1->Step2 Step3 3. Hydration (Add 1.05 eq H2O) Step2->Step3 Step4 4. Layering (Add Toluene) Step3->Step4 Step5 5. Growth (4°C, 48-72h) Step4->Step5 Step6 6. Analysis (SC-XRD / PXRD) Step5->Step6

Figure 2: Optimized workflow for growing diffraction-quality crystals of 4MPNO hydrate.

References & Authoritative Grounding

  • Electronic Structure & Basicity:

    • Comparison of pKa values and substituent effects in pyridine N-oxides.

    • Source: J. Am. Chem. Soc. (Historical data on N-oxide basicity).

  • Ligand Behavior & Coordination:

    • 4-Methoxypyridine N-oxide: An electron-rich ligand that can simultaneously bridge three silver atoms.[1]

    • Source: Inorg.[2] Chem. Commun. 2014, 41, 33–36.[2]

  • General Hydrate Structures:

    • Hydrogen Bonding in Pyridine N-oxide/Acid Systems.

    • Source: J. Phys. Chem. A 2012, 116, 34, 8753–8761.

  • Commercial Product Data:

    • 4-Methoxypyridine N-oxide hydrate (CAS 207511-18-0).

    • Source: Sigma-Aldrich / Merck Technical Data Sheet.

Disclaimer: The crystallographic parameters provided are based on high-precision literature values for the ligand in various environments. The exact unit cell of the bulk commercial "hydrate" may vary slightly based on the specific polymorph or degree of hydration (hemi- vs mono-hydrate) present in the batch.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Methoxypyridine Hydrate

For laboratory professionals, particularly those in research, development, and drug discovery, the proper management of chemical waste is not merely a regulatory formality but a cornerstone of a safe and efficient scient...

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals, particularly those in research, development, and drug discovery, the proper management of chemical waste is not merely a regulatory formality but a cornerstone of a safe and efficient scientific enterprise. This guide provides an in-depth, procedural framework for the safe disposal of 4-Methoxypyridine hydrate, moving beyond a simple checklist to instill a deep understanding of the "why" behind each step. Our commitment is to empower you with the knowledge to not only comply with safety standards but to cultivate an environment of proactive risk mitigation.

Foundational Safety: Understanding the Hazard Profile

4-Methoxypyridine hydrate, and its related pyridine derivatives, are classified as hazardous materials.[1][2] A thorough appreciation of their toxicological and physical properties is the first line of defense against accidental exposure and environmental contamination.

Key Hazards Associated with 4-Methoxypyridine Hydrate:

  • Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[1][3] Symptoms of overexposure can include headaches, dizziness, nausea, and irritation of the respiratory tract.[1]

  • Irritation: The compound is a known skin and serious eye irritant.[1][4][5]

  • Flammability: 4-Methoxypyridine is a combustible liquid, necessitating strict avoidance of heat, sparks, and open flames during handling and storage.[1][6]

This intrinsic hazard profile dictates that 4-Methoxypyridine hydrate waste must be treated as hazardous, segregated from general laboratory trash, and never disposed of down the drain.[7][8]

Personal Protective Equipment (PPE): Your Essential Barrier

Before handling 4-Methoxypyridine hydrate in any capacity, from experimental use to waste disposal, the correct PPE is non-negotiable.[9]

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes and fumes that can cause serious eye irritation or damage.[4][5][9]
Hand Protection Nitrile or neoprene glovesProvides a resistant barrier to skin contact. Latex gloves are not recommended due to their lower chemical resistance.[9][10]
Body Protection Fully-buttoned laboratory coatPrevents contamination of personal clothing and skin.[9][10]
Respiratory Protection Use in a certified chemical fume hoodA properly functioning fume hood is the primary engineering control to minimize inhalation of harmful vapors.[10][11]

Always inspect your PPE for integrity before each use and wash your hands thoroughly after removing gloves.[12]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines a systematic approach to the collection, storage, and disposal of 4-Methoxypyridine hydrate waste.

  • Designated Waste Container: All waste containing 4-Methoxypyridine hydrate, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), must be collected in a designated, compatible, and sealable hazardous waste container.[8][11]

  • Material Compatibility: The container should be made of a material that does not react with pyridine derivatives. Glass or chemically resistant plastic is generally suitable.

  • Segregation: Do not mix 4-Methoxypyridine hydrate waste with other incompatible waste streams. It should be kept separate from strong oxidizing agents, acids (particularly nitric acid), and bases.[11]

Proper labeling is a critical communication tool for safety and regulatory compliance.

  • Immediate Labeling: Affix a "Hazardous Waste" label to the container as soon as the first piece of waste is added.[8][11]

  • Content Identification: Clearly write the full chemical name, "4-Methoxypyridine hydrate," and list any other chemical constituents in the waste container.[8]

  • Hazard Communication: Indicate the primary hazards (e.g., "Toxic," "Irritant," "Combustible").[8]

The temporary storage of your hazardous waste container prior to collection requires careful consideration.

  • Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[8][9][11]

  • Ignition Sources: The storage area must be free of ignition sources such as open flames, sparks, and hot surfaces.[1][8][9][11]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.

  • Approved Disposal Facility: The ultimate disposal of 4-Methoxypyridine hydrate must be conducted by an approved and licensed waste disposal plant.[1][3][13]

  • Institutional Procedures: When the container is full or no longer in use, follow your institution's specific procedures for chemical waste collection. This typically involves completing a chemical collection request form and coordinating with your Environmental Health & Safety (EHS) department.[11]

  • Incineration: A common and effective method for the disposal of pyridine-based waste is high-temperature incineration (e.g., rotary kiln or liquid injection).[2]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the safe disposal of 4-Methoxypyridine hydrate.

Disposal Workflow for 4-Methoxypyridine Hydrate Start Start: Generation of 4-Methoxypyridine Hydrate Waste PPE Step 1: Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) Start->PPE Collection Step 2: Collect Waste in a Designated, Labeled Container PPE->Collection Segregation Is the waste segregated from incompatible materials? Collection->Segregation Correct_Segregation Step 3: Ensure Proper Segregation (Away from strong oxidizers, acids) Segregation->Correct_Segregation No Storage Step 4: Store Sealed Container in a Cool, Dry, Ventilated Area Segregation->Storage Yes Correct_Segregation->Collection EHS Step 5: Arrange for Pickup by EHS/Approved Waste Vendor Storage->EHS End End: Proper Disposal via Approved Facility (e.g., Incineration) EHS->End

Caption: A flowchart outlining the key steps for the proper and safe disposal of 4-Methoxypyridine hydrate waste.

Spill Management: An Emergency Protocol

In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental impact.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Control Ignition Sources: Extinguish any nearby flames and turn off equipment that could generate sparks.[14]

  • Absorb the Spill: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, diatomaceous earth, or a commercial chemical absorbent.[7]

  • Collect and Dispose: Carefully scoop the absorbed material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your supervisor and EHS department, as per your institution's policy.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that the pursuit of scientific advancement does not come at the cost of personal well-being or environmental integrity.

References

Sources

Handling

Personal protective equipment for handling 4-Methoxypyridine hydrate

Operational Safety Guide: Handling 4-Methoxypyridine Hydrate Executive Safety Summary Substance Identity: 4-Methoxypyridine (CAS: 620-08-6 for parent; Hydrates vary) Physical State: The parent compound is a liquid (MP ~4...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 4-Methoxypyridine Hydrate

Executive Safety Summary

Substance Identity: 4-Methoxypyridine (CAS: 620-08-6 for parent; Hydrates vary) Physical State: The parent compound is a liquid (MP ~4°C).[1][2] "Hydrate" forms are typically hygroscopic solids or wet pastes.[1] Primary Hazards:

  • Chemical: Combustible (FP ~74°C).[1][2] Strong organic base.[1]

  • Biological: Severe Skin/Eye Irritant (H315, H319).[1] Respiratory Irritant (H335).[1][3] Potential sensitizer.[1]

  • Permeation: Pyridine derivatives possess high solvent power and can rapidly permeate standard laboratory nitrile gloves, carrying themselves and other solutes through the skin barrier.

Critical Directive: Do not treat this merely as a "standard organic solid." The pyridine moiety requires specific barrier protection that exceeds standard nitrile exam gloves.[1][4]

The PPE Matrix: Barrier Selection Logic

Standard laboratory PPE (coat, glasses) is insufficient for pyridine derivatives without specific material selection.[1] Use the following matrix to select gear based on your operational state.

A. Hand Protection (The Critical Failure Point)

Data Proxy: Permeation kinetics based on Pyridine (CAS 110-86-1) structural analog.[1]

Contact LevelGlove MaterialBreakthrough TimeOperational Context
Incidental / Splash Double Nitrile (min 5 mil each)< 10 MinutesWeighing solids; closed-cap transfers.[1] Immediately remove if splashed.
High Risk / Immersion Laminate (EVOH/PE) (e.g., Silver Shield™, 4H™)> 240 MinutesSynthesis, liquid handling, spill cleanup.
Alternative Butyl Rubber > 60 MinutesGood dexterity/protection balance, but expensive.[1]
DO NOT USE Latex, Vinyl, NeopreneImmediate FailurePyridines degrade these materials rapidly.[1]
B. Respiratory & Eye Protection
Hazard PhasePPE RequirementRationale
Solid/Dust (Hydrate)N95 / P100 Respirator + Safety GlassesPrevents inhalation of alkaline dust which causes mucous membrane inflammation.[1]
Liquid/Vapor (Solution)Half-Mask with OV Cartridge + Chemical GogglesRequired if working outside a fume hood.[1] Vapors are distinctively unpleasant and nauseating.[1]
Engineering Control Fume Hood (Face Velocity >100 fpm) Mandatory. Do not handle on open benches.[1]

Operational Protocol: The "Zero-Contact" Workflow

This protocol is designed to eliminate the need for direct contact, relying on engineering controls first.[1]

Phase 1: Preparation & Weighing
  • Verify State: If the hydrate has liquefied (MP is low), treat as a volatile liquid.[1]

  • Double Glove: Don a pair of Laminate gloves under standard Nitrile gloves.[1] The nitrile provides grip; the laminate provides chemical resistance.[1]

  • Static Control: Use an antistatic gun or ionizer if handling the dry solid, as static cling can disperse pyridine dust onto wrists/sleeves.[1]

Phase 2: Transfer (The Closed Loop)

Goal: Prevent vapor release during solvation.

  • Tare: Place the receiving vessel (flask) inside the fume hood.

  • Transfer: Move the solid using a disposable spatula.[1] Do not reuse spatulas—residue trapped in the plastic/metal pores will off-gas.[1]

  • Solvation: Add solvent immediately to the solid to suppress dust generation.[1]

  • Waste: Place the contaminated spatula directly into a solid waste bag inside the hood. Seal the bag before removing it from the hood.

Visual Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting the correct PPE configuration based on the physical state and volume of the material.

PPE_Selection Start Start: Handling 4-Methoxypyridine CheckState Check Physical State Start->CheckState Solid Solid / Hydrate Powder CheckState->Solid Hygroscopic Solid Liquid Liquid / Solution CheckState->Liquid Melted/Dissolved CheckVol Volume / Duration? Solid->CheckVol PPE_Level2 LEVEL 2 PROTECTION Laminate Liners + Nitrile Outer Chemical Goggles Fume Hood Liquid->PPE_Level2 High Permeation Risk SmallScale < 10g (Transient) CheckVol->SmallScale LargeScale > 10g or Synthesis CheckVol->LargeScale PPE_Level1 LEVEL 1 PROTECTION Double Nitrile Gloves Safety Glasses Fume Hood SmallScale->PPE_Level1 LargeScale->PPE_Level2 PPE_Level3 LEVEL 3 PROTECTION Butyl/Laminate Gloves Face Shield + Goggles Full Fume Hood Sash Down PPE_Level2->PPE_Level3 If Heating/Refluxing

Caption: Logic flow for determining PPE intensity. Note that liquid handling defaults to higher protection due to rapid permeation risks.

Emergency & Disposal Logistics

Spill Response (Small Scale < 50mL/g)
  • Evacuate: Clear the immediate area. Pyridine odors can desensitize the nose (olfactory fatigue).[1]

  • Absorb: Do not use paper towels (combustible).[1] Use vermiculite or diatomaceous earth .[1]

  • Neutralize: While not strictly acidic, treating the spill area with a dilute citric acid solution can reduce volatility by forming the non-volatile pyridinium salt.[1]

  • Collect: Scoop into a high-density polyethylene (HDPE) jar. Label "Hazardous Waste - Organic Base".[1]

Disposal Path
  • Classification: Segregate as Organic Base / Alkali .[1]

  • Incompatibility: NEVER mix with oxidizing agents (peroxides, nitric acid) or acidic waste streams without neutralization, as this generates heat and toxic fumes.[1]

  • Container: Glass or HDPE.[1][4] Avoid low-grade plastics which may swell.[1]

References

  • PubChem. (2023).[1] 4-Methoxypyridine Compound Summary (CID 69278).[1] National Library of Medicine.[1] [Link]

  • ECHA. (2023). Registration Dossier: 4-Methoxypyridine. European Chemicals Agency.[1] [Link][1]

Sources

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